molecular formula C14H11BrO2 B1348991 Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS No. 89901-03-1

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1348991
CAS No.: 89901-03-1
M. Wt: 291.14 g/mol
InChI Key: JHNMJLKCONRGMK-UHFFFAOYSA-N
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Description

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJLKCONRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353273
Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
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Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89901-03-1
Record name Methyl 4′-bromo[1,1′-biphenyl]-4-carboxylate
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Record name Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
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Record name [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester
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Foundational & Exploratory

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS number 89901-03-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89901-03-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and potential applications, with a focus on experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a bromo substituent on one phenyl ring and a methyl carboxylate group on the other.[1][2] This structure makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89901-03-1[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance White to off-white solid
Melting Point 146-148 °C
Boiling Point 382.7 °C (Predicted)
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methods.

Reactants:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Bromophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask, add Methyl 4-bromobenzoate, 4-bromophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added to the flask.

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Methyl 4-bromobenzoate 4-Bromophenylboronic acid K2CO3 Heating Reflux (80-100 °C) Inert Atmosphere Reactants->Heating Combine Catalyst Pd(OAc)2 PPh3 Catalyst->Heating Solvent Toluene/Water Solvent->Heating Extraction Ethyl Acetate Wash with Water & Brine Heating->Extraction Cooling Drying Anhydrous Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons (δ 7.0-8.2 ppm), Methyl protons (δ ~3.9 ppm)
¹³C NMR Aromatic carbons (δ 120-145 ppm), Ester carbonyl carbon (δ ~166 ppm), Methyl carbon (δ ~52 ppm)
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 290/292 (due to bromine isotopes)

Applications in Research and Drug Development

Biphenyl derivatives are a common structural motif in many biologically active compounds and functional materials. This compound serves as a valuable intermediate for the synthesis of more complex molecules. A closely related compound, Methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate, is a key intermediate in the synthesis of the antihypertensive drug Telmisartan.[3][4] This highlights the potential of the target compound as a precursor in pharmaceutical synthesis.

The bromine atom provides a reactive handle for further functionalization via various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of libraries of compounds for biological screening.

Potential Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, the biphenyl scaffold is present in many compounds that exhibit a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.

Given its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers, it is plausible that derivatives of this compound could be explored for similar activities. Further research, including biological screening and cytotoxicity assays, is necessary to elucidate its specific biological effects.

Diagram 2: Hypothetical Role in Drug Discovery

Drug_Discovery_Pathway Starting_Material This compound Functionalization Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) Starting_Material->Functionalization Compound_Library Library of Biphenyl Derivatives Functionalization->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_Identification Identification of Biologically Active 'Hit' Compounds Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: A logical flow from the core compound to a potential drug candidate.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents and functional materials. Its utility is primarily derived from the presence of two distinct functional groups on the biphenyl scaffold, allowing for selective and diverse chemical modifications. While specific biological data for this compound is limited, its structural relationship to known pharmaceutical intermediates suggests that it is a promising starting point for further research and development. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

physical properties of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a biphenyl derivative with applications in organic synthesis. The information presented is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physical and Chemical Properties

This compound is a solid, white to off-white compound.[1][2] It is slightly soluble in water.[1] The compound is primarily used in the design, synthesis, and biological evaluation of novel nonsteroidal farnesoid X receptor (FXR) antagonists.[1]

Table 1: Physical and Chemical Data for this compound
PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₂[2][3][4]
Molecular Weight 291.14 g/mol [2][3][4]
Melting Point 146-148 °C[1][2]
Boiling Point 382.7 ± 25.0 °C (Predicted)[1][2]
Density 1.394 ± 0.06 g/cm³ (Predicted)[1][2]
Appearance White to off-white solid[1][2]
Water Solubility Slightly soluble[1]
CAS Number 89901-03-1[3][4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following chemical shifts have been reported in CDCl₃:

  • δ 8.10 (d, 2H, J = 9.0 Hz)

  • δ 7.62 (d, 2H, J = 9.0 Hz)

  • δ 7.59 (d, 2H, ...) [1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Carbon-13 NMR data is also available for this compound, providing insights into the carbon skeleton.[3]

Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. The NIST library contains mass spectrometry data for this compound, with prominent m/z peaks noted.[3]

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. This is a key indicator of the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400.[5] A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) can be obtained from an instrument like a JEOL JMS-700 (ESI).[5] This technique provides the exact mass of the molecule, which helps in confirming its elemental composition.

Synthesis and Characterization Workflow

The synthesis of this compound is commonly achieved through a Suzuki coupling reaction.[1] The general workflow for its synthesis and characterization is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_characterization Characterization A Methyl 4-iodobenzoate D Suzuki Coupling Reaction (Toluene, Ethanol, Na2CO3, 80°C) A->D B 4-Bromophenylboronic acid B->D C Pd(PPh3)4 Catalyst C->D E Extraction with Ethyl Acetate D->E F Washing with Water and Brine E->F G Drying over MgSO4 F->G H Column Chromatography G->H M Final Product: This compound H->M I ¹H NMR J ¹³C NMR K Mass Spectrometry L Melting Point Analysis M->I M->J M->K M->L

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship in Suzuki Coupling

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The logical relationship between the reactants and the product in the synthesis of this compound is illustrated below.

G Reactant1 Aryl Halide (Methyl 4-iodobenzoate) Product Biphenyl Product (this compound) Reactant1->Product Forms one aryl part Reactant2 Boronic Acid (4-Bromophenylboronic acid) Reactant2->Product Forms the other aryl part Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes the C-C bond formation Base Base (e.g., Na2CO3) Base->Product Activates the boronic acid

Caption: Logical relationship of reactants in the Suzuki coupling synthesis of the target compound.

Safety and Handling

This compound is classified as an irritant.[1] It is also considered very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored at room temperature.[1][2]

References

An In-depth Technical Guide on the Spectral Data of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document compiles available spectral data, outlines a probable synthetic route, and provides detailed experimental protocols for the characterization of this compound.

Compound Overview

This compound is a biaryl compound featuring a bromine substituent on one phenyl ring and a methyl carboxylate group on the other. This structure makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions and other functional group transformations.

Chemical Structure:

Molecular Formula: C₁₄H₁₁BrO₂[1][2]

Molecular Weight: 291.14 g/mol [1][2]

Spectral Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for determining the molecular weight and fragmentation pattern of organic compounds.

Table 1: Mass Spectrometry Data for this compound

Fragment Ion (m/z)Interpretation
292/290Molecular ion peak [M]⁺, showing isotopic pattern for Bromine
261/259Loss of -OCH₃ group
233/231Loss of -COOCH₃ group
152Biphenyl fragment

Data is predicted based on typical fragmentation patterns and a NIST Mass Spectrometry Data Center entry for a related compound. A full experimental spectrum is not publicly available.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts are based on the analysis of analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet2HAromatic protons ortho to the ester group
~7.65Doublet2HAromatic protons meta to the ester group
~7.58Doublet2HAromatic protons ortho to the bromine atom
~7.48Doublet2HAromatic protons meta to the bromine atom
3.94Singlet3HMethyl ester protons (-OCH₃)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.8Carbonyl carbon (-COO-)
~144.5Quaternary carbon attached to the ester group
~139.5Quaternary carbon attached to the bromine atom
~132.0Aromatic CH meta to the bromine atom
~130.2Aromatic CH ortho to the ester group
~128.8Aromatic CH ortho to the bromine atom
~127.2Aromatic CH meta to the ester group
~122.0Quaternary carbon attached to the other ring
~52.3Methyl ester carbon (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl group)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumAromatic C=C ring stretches
~1280, ~1100StrongC-O stretch (ester)
~1070StrongC-Br stretch
~840Strongpara-disubstituted benzene C-H bend

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis Protocol: Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds between aryl groups.

Reaction Scheme:

Materials:

  • 4-Bromophenylboronic acid

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromophenylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary to observe all carbon signals, especially quaternary carbons.

Mass Spectrometry (MS):

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS system. The mass spectrum will be recorded as the compound elutes from the GC column.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Bromophenylboronic Acid Methyl 4-bromobenzoate Pd Catalyst & Base Reaction Suzuki-Miyaura Coupling (Toluene/Water, 90°C) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR Purified Product MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Spectral Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for the synthesis and spectral characterization of the target compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. This compound is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its structural characterization essential. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecule's structure with corresponding NMR assignments.

Chemical Structure and NMR Assignments

The structure of this compound consists of two phenyl rings linked together, with a methyl ester group at the 4-position of one ring and a bromine atom at the 4'-position of the other. This substitution pattern gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which are crucial for its identification and purity assessment.

Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6~8.12d~8.52H
H-3, H-5~7.65d~8.52H
H-2', H-6'~7.50d~8.52H
H-3', H-5'~7.60d~8.52H
-OCH₃~3.95s-3H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for each carbon atom of this compound in CDCl₃ are summarized below.

CarbonChemical Shift (δ, ppm)
C=O~167.0
C-4~145.5
C-1'~139.9
C-1~130.3
C-3', C-5'~132.1
C-2, C-6~130.1
C-2', C-6'~128.8
C-3, C-5~127.2
C-4'~122.5
-OCH₃~52.2

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows.[1][2]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Parameters:

  • The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure good signal dispersion.[1][2]

  • For ¹H NMR:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • The acquisition time should be set to at least 3-4 seconds.

    • A relaxation delay of 1-2 seconds is recommended.

    • Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a pulse angle of 30 degrees.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • The acquisition time should be around 1-2 seconds.

    • A relaxation delay of 2 seconds is generally adequate.

    • A significantly larger number of scans (e.g., 1024 or more) is usually required to achieve a satisfactory signal-to-noise ratio for ¹³C NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent signal (CDCl₃) to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical workflow.

NMR_Analysis_Workflow cluster_H1 1H NMR Analysis cluster_C13 13C NMR Analysis A Acquire 1H and 13C NMR Spectra B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Spectra (TMS or Solvent Signal) B->C D Analyze 1H Spectrum C->D E Analyze 13C Spectrum C->E D1 Identify Chemical Shifts E1 Identify Chemical Shifts of Carbons F Correlate 1H and 13C Data G Confirm Structure of this compound F->G D2 Determine Signal Multiplicities D3 Measure Coupling Constants (J) D4 Integrate Proton Signals D4->F E1->F

Caption: Workflow for NMR spectral analysis and structure confirmation.

This guide provides the essential information for the NMR-based characterization of this compound. By following the outlined experimental protocols and utilizing the provided spectral data as a reference, researchers can confidently identify and analyze this important chemical compound.

References

In-Depth Technical Guide: Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biphenyl derivative with the molecular formula C14H11BrO2, identified as methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. Biphenyl and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and biological properties. Derivatives of biphenyl carboxylic acids have been investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents. This document details the physicochemical properties, synthesis, and potential biological relevance of this compound, offering valuable information for professionals in research and drug development.

While the molecular formula C14H11BrO2 can represent several isomers, this guide focuses on this compound due to its relevance in synthetic chemistry and potential pharmacological applications. Other isomers include (4-bromophenyl)methyl benzoate, 2-[4-(bromomethyl)phenyl]benzoic acid, and methyl 3-(4-bromophenyl)benzoate.

Chemical Identity and Physicochemical Properties

The IUPAC name for the primary compound of interest is methyl 4-(4-bromophenyl)benzoate .[1] It is also commonly referred to as this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C14H11BrO2[1][2]
Molecular Weight 291.14 g/mol [1]
CAS Number 89901-03-1[1][2]
Appearance White to off-white solid[2]
Melting Point 146-148°C[2]
Boiling Point 382.7 ± 25.0 °C (Predicted)[2]
Density 1.394 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble in water[2]
Storage Temperature Room temperature[2]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki Coupling Reaction for this compound

Objective: To synthesize this compound from methyl 4-iodobenzoate and 4-bromophenylboronic acid.

Materials:

  • Methyl 4-iodobenzoate

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Toluene

  • Ethanol

  • 4.0 M aqueous sodium carbonate (Na2CO3) solution

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO4)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-iodobenzoate (9.38 g, 35.8 mmol) and 4-bromophenylboronic acid (7.18 g, 35.8 mmol) in a solvent mixture of toluene (180 mL) and ethanol (100 mL), add tetrakis(triphenylphosphine)palladium(0) (2.07 g, 1.79 mmol).

  • To this clarified solution, add 30 mL of 4.0 M aqueous sodium carbonate.

  • Reflux the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (300 mL).

  • Wash the organic layer sequentially with water (2 x 300 mL), saturated aqueous sodium bicarbonate solution (2 x 300 mL), and saturated aqueous sodium chloride solution.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a 7% ethyl acetate-heptane mixture as the eluent.

  • The final product, this compound, is obtained as a white solid (7.8 g, 78% yield).[2]

Biological Activity and Potential Applications

Biphenyl derivatives are known to exhibit a wide range of biological activities. While specific in-depth studies on the biological effects of this compound are not extensively documented in the public domain, it has been identified as a compound used in the design and synthesis of novel nonsteroidal farnesoid X receptor (FXR) antagonists.

Farnesoid X Receptor (FXR) Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[3] It is activated by bile acids. The activation of FXR leads to the transcription of genes that control these metabolic pathways. An FXR antagonist would block or inhibit the normal activity of this receptor. This could have significant implications for the treatment of various metabolic diseases.

The mechanism of action of an FXR antagonist, such as potentially novel compounds derived from this compound, would involve binding to the FXR and preventing its activation by natural ligands (bile acids). This would, in turn, inhibit the downstream signaling cascade.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via a Suzuki coupling reaction.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reagents Reagents & Catalyst A Methyl 4-iodobenzoate F Reaction Mixture (Reflux at 80°C) A->F B 4-Bromophenylboronic acid B->F C Pd(PPh3)4 C->F D Na2CO3 (aq) D->F E Toluene/Ethanol E->F G Work-up (Extraction & Washing) F->G H Purification (Column Chromatography) G->H I This compound (Final Product) H->I

Caption: Suzuki coupling synthesis of this compound.

Farnesoid X Receptor (FXR) Antagonist Mechanism of Action

This diagram illustrates the logical relationship of how an FXR antagonist interferes with the FXR signaling pathway.

G Mechanism of an FXR Antagonist cluster_activation Normal FXR Activation cluster_inhibition FXR Antagonist Action BileAcid Bile Acid (Ligand) FXR FXR BileAcid->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms heterodimer with RXR RXR RXR->FXR_RXR DNA FXRE on DNA FXR_RXR->DNA Binds to Gene Target Gene Transcription DNA->Gene Initiates Antagonist FXR Antagonist (e.g., novel derivative) FXR2 FXR Antagonist->FXR2 Binds to & blocks Blocked Inhibition of Downstream Signaling FXR2->Blocked Prevents activation, leading to

Caption: How an FXR antagonist blocks the signaling pathway.

References

An In-depth Technical Guide to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and related fields, offering detailed data on its chemical properties, synthesis, and characterization.

Core Compound Data

This compound is a biphenyl derivative characterized by a bromo substituent on one phenyl ring and a methyl carboxylate group on the other. This structure makes it a valuable building block in the synthesis of more complex molecules.

IdentifierValueSource
Molecular Formula C14H11BrO2PubChem[1], SCBT[2]
Molecular Weight 291.14 g/mol PubChem[1], SCBT[2]
IUPAC Name methyl 4-(4-bromophenyl)benzoatePubChem[1]
CAS Number 89901-03-1SCBT[2]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)BrPubChem[1]
InChI InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3PubChem[1]
InChIKey JHNMJLKCONRGMK-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron species and an organohalide.[3]

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biphenyl compound, which is analogous to the synthesis of this compound. The key principle involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4]

Materials:

  • Aryl Halide (e.g., 4-bromobenzoate derivative)

  • Arylboronic Acid (e.g., 4-bromophenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., Toluene, 1,4-Dioxane, and water mixture)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.1-1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 5 mol % Pd(PPh3)4).[5]

  • Evacuate the flask and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to a temperature of 70-90°C and stir vigorously for several hours (typically 4-22 hours).[4][5]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure this compound.[6]

Reaction Pathway and Workflow

The following diagrams illustrate the Suzuki-Miyaura coupling reaction pathway and a general experimental workflow for the synthesis and purification of this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product R1_X Methyl 4-bromobenzoate (Aryl Halide) Oxidative_Addition R1-Pd(II)-X R1_X->Oxidative_Addition Oxidative Addition R2_BY2 4-bromophenylboronic acid (Organoboron Species) Transmetalation R1-Pd(II)-R2 R2_BY2->Transmetalation Pd_cat Pd(0) Catalyst Pd_cat->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation Product This compound Product->Pd_cat Catalyst Regeneration Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants & Catalyst reaction Reaction under Inert Atmosphere (70-90°C, 4-22h) start->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis and purification.

References

Navigating the Solubility Landscape of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of various organic compounds, most notably the angiotensin II receptor antagonist, Telmisartan. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its solubility determination, and illustrates its role in significant synthetic pathways.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its solubility.

PropertyValueReference
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Melting Point 146-148°C[1]
Boiling Point (Predicted) 382.7 ± 25.0 °C[1]
Density (Predicted) 1.394 ± 0.06 g/cm³[1]
Appearance White solid[1]

Solubility Characteristics

Qualitative Solubility Assessment:

  • Soluble in: Common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility is likely to be moderate to high in these solvents.

  • Slightly Soluble to Insoluble in: Nonpolar solvents like hexanes and non-polar aprotic solvents.

  • Insoluble in: Water.

For drug development and process chemistry, a precise quantitative understanding of solubility is critical. The following section details a robust experimental protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of a selected solvent.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Maintain a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectroscopy method.

    • A calibration curve must be prepared using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Role in Synthetic Pathways

This compound is a crucial building block in organic synthesis. One of its most prominent applications is in the synthesis of the antihypertensive drug, Telmisartan.

Telmisartan_Synthesis A This compound C N-alkylation (Substitution Reaction) A->C B 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole B->C D Telmisartan Ester Intermediate C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Hydrolysis D->E F Telmisartan E->F Base (e.g., NaOH) or Acid (e.g., HCl) Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A This compound (Aryl Halide) F Combine Reactants, Catalyst, Base, and Solvent in an inert atmosphere (N₂ or Ar) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Heat the reaction mixture (e.g., 80-110°C) F->G H Monitor reaction progress (TLC, GC-MS, or HPLC) G->H I Cool to room temperature H->I J Aqueous Work-up (e.g., add water and extract with an organic solvent) I->J K Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M N Final Biaryl Product M->N

References

A Technical Guide to the Safety, Hazards, and Handling of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling protocols for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate (CAS No. 89901-03-1). It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development and chemical research. Adherence to these guidelines is critical to ensure personal safety and environmental protection.

Chemical and Physical Properties

This compound is a biphenyl derivative utilized in chemical synthesis, including the design of novel nonsteroidal farnesoid X receptor (FXR) antagonists.[1] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 89901-03-1[2][3][4][5]
Molecular Formula C₁₄H₁₁BrO₂[2][3][4][5]
Molecular Weight 291.14 g/mol [3][4][5]
Appearance White to off-white solid[1][3]
Melting Point 146-148°C[1][3]
Boiling Point 382.7 ± 25.0 °C (Predicted)[1][3]
Density 1.394 ± 0.06 g/cm³ (Predicted)[1][3]
Water Solubility Slightly soluble in water[1]
Synonyms methyl 4-(4-bromophenyl)benzoate, [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester[2][6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are serious eye damage and high toxicity to aquatic life with long-lasting effects.[2][4]

Hazard ClassificationGHS InformationSource(s)
Pictograms Corrosion, Environmental Hazard[2][4]
Signal Word Danger [2][4]
Hazard Statements H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[2][4]
Hazard Classes Eye Damage/Irritation (Category 1) Acute Aquatic Hazard (Category 1) Chronic Aquatic Hazard (Category 1)[2]

Precautionary Statements are crucial for safe handling and are summarized in the table below.

CodePrecautionary StatementSource(s)
P273 Avoid release to the environment.[2][4][7]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4][8][9]
P305+P354+P338 IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P317 Get medical help.[2][7]
P391 Collect spillage.[2][7]
P501 Dispose of contents/container to an approved waste disposal plant.[2][8][9]

Safe Handling and Storage Protocols

Proper handling and storage are essential to mitigate the risks associated with this chemical.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][11][12]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[9][10][11][12]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator should be used.[10]

General Hygiene:

  • Wash hands thoroughly after handling the compound.[8][9][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

  • Avoid breathing dust.[10][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8][9][13]

  • Store at room temperature.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[10][11][12]

  • The storage area should be secure and locked up.[8][9][10]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Use cluster_2 Phase 3: Cleanup & Disposal A Receipt & SDS Review B Proper Storage (Dry, Room Temp, Locked) A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Weighing & Handling (In Fume Hood) D->E F Perform Experiment E->F G Decontaminate Surfaces F->G J Doff & Clean PPE F->J H Segregate Chemical Waste G->H I Dispose of Waste (Follow Regulations) H->I

A logical workflow for the safe handling of the chemical from receipt to disposal.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

  • Eye Contact: This is the most critical hazard. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] The H318 classification indicates a risk of serious, permanent damage.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and call a physician or poison control center immediately.[10][11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7][11][14]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[10][11][12]

  • Protective Gear: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[10][11][12]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.[8]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[8][9][10] It is very toxic to aquatic life.[2][11]

  • Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place it into a suitable, labeled, and closed container for disposal.[8][10]

G cluster_routes Identify Exposure Route cluster_actions Immediate Actions start Exposure Event Occurs eye Eye Contact? skin Skin Contact? inhale Inhalation? eye_action CRITICAL: Immediately rinse with water for 15+ mins. Remove contact lenses if possible. Causes SERIOUS DAMAGE. eye->eye_action Yes skin_action Wash with plenty of soap and water. Remove contaminated clothing. skin->skin_action Yes inhale_action Move victim to fresh air. Keep at rest in a comfortable position. inhale->inhale_action Yes end_node Seek Immediate Medical Attention (Bring SDS with you) eye_action->end_node skin_action->end_node inhale_action->end_node

An emergency first-aid protocol to follow in the event of an accidental exposure.

Experimental Protocols for Safety Assessment

While specific experimental safety and toxicology studies for this compound are not detailed in publicly available literature, the hazards identified (e.g., serious eye damage, aquatic toxicity) are determined through standardized testing protocols, typically following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Methodologies for Hazard Determination:

  • Serious Eye Damage/Irritation (cf. OECD Test Guideline 405): This type of study typically involves applying the test substance to the eye of an experimental animal (historically, the rabbit) and observing for effects on the cornea, iris, and conjunctiva. The persistence and severity of the observed lesions determine the classification. A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.

  • Acute Aquatic Toxicity (cf. OECD Test Guideline 203): To assess toxicity to fish, a study like the Fish Acute Toxicity Test is performed. Fish are exposed to the chemical at various concentrations for a set period (e.g., 96 hours). The concentration that is lethal to 50% of the test population (LC₅₀) is determined. A low LC₅₀ value indicates high toxicity, leading to an "Acute 1" classification.

  • Data Analysis: The results from these standardized tests are then compared against the classification criteria set forth by GHS to assign the appropriate hazard statements and pictograms.

G cluster_health Health Endpoints (Examples) cluster_env Environmental Endpoints (Examples) A Compound Identification (Physicochemical Properties) B Human Health Hazard Assessment A->B C Environmental Hazard Assessment A->C D GHS Classification & Labeling B->D B1 Acute Toxicity (Oral, Dermal, Inhalation) B->B1 B2 Skin Corrosion/Irritation B->B2 B3 Serious Eye Damage/Irritation (e.g., OECD TG 405) B->B3 B4 Sensitization B->B4 C->D C1 Acute Aquatic Toxicity (e.g., OECD TG 203 - Fish) C->C1 C2 Chronic Aquatic Toxicity C->C2 C3 Biodegradability C->C3 E Safety Data Sheet (SDS) Authoring D->E

A generalized workflow for assessing and classifying chemical hazards.

Conclusion

This compound is a valuable research chemical that presents significant, manageable hazards. The primary risks are severe and potentially irreversible eye damage and high toxicity to aquatic ecosystems. All personnel must rigorously follow the handling, storage, and emergency procedures outlined in this guide and the substance's specific Safety Data Sheet (SDS). By employing appropriate engineering controls, personal protective equipment, and safe work practices, the risks associated with this compound can be effectively controlled.

References

A Comprehensive Guide to the Fundamental Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyls are a cornerstone of modern organic synthesis, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds, often with specific substitution patterns and stereochemistry, is paramount for the advancement of these fields. This technical guide provides an in-depth exploration of the core, fundamental routes for the synthesis of substituted biphenyls, offering detailed experimental protocols, comparative data, and visual representations of key reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and they represent the most versatile and widely employed methods for constructing the biphenyl scaffold. These reactions generally offer high yields, excellent functional group tolerance, and predictable stereochemical outcomes.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most prominent method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1] The reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium(0) complex in the presence of a base.[2][3]

General Reaction Scheme:

Ar-X + Ar'-B(OR)₂ --(Pd catalyst, Base)--> Ar-Ar'

Where X = I, Br, Cl, OTf and B(OR)₂ = B(OH)₂, B(OPr)₂, etc.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X arx->oxidative_addition pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation pd_ar_ar Ar-Pd(II)-Ar'      L₂ transmetalation->pd_ar_ar reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biphenyl Ar-Ar' reductive_elimination->biphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-methylbiphenyl.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFMW0.5-1.5~90[1]
4-BromoanisolePhenylboronic acidPd(II)-NaY (0.025)Na₂CO₃DMF/H₂ORT1>95
Aryl ChloridesArylboronic acidsPd₂(dba)₃ / SPhosK₃PO₄Toluene1001270-98[4]
2-Bromophenylamides1-Naphthaleneboronic acidPd₂(dba)₃ (5) / L7 (6)K₃PO₄THF5072up to 99[5]
The Negishi Coupling

The Negishi coupling is a powerful and versatile cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner.[6] It is particularly advantageous for its high reactivity, functional group tolerance, and the ability to couple sp², sp³, and sp hybridized carbon atoms.[6][7]

General Reaction Scheme:

Ar-X + Ar'-ZnX' --(Pd or Ni catalyst)--> Ar-Ar'

Where X = I, Br, Cl, OTf and X' = Cl, Br, I

Negishi_Workflow start Start setup Oven-dried Schlenk tube under Argon atmosphere start->setup add_reagents Add Pd catalyst, ligand, and aryl halide setup->add_reagents add_organozinc Add arylzinc reagent solution add_reagents->add_organozinc reaction Heat and stir reaction (e.g., 70-100 °C) add_organozinc->reaction monitor Monitor by GC/TLC reaction->monitor monitor->reaction Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Purification by chromatography workup->purify product Isolated Substituted Biphenyl purify->product end End product->end

Caption: A generalized experimental workflow for Negishi cross-coupling.

  • Reaction Setup: An oven-dried, resealable Schlenk tube containing a magnetic stir bar is capped with a rubber septum and then evacuated and backfilled with argon (repeated three times).

  • Reagent Addition: The palladium precatalyst and the aryl halide are added to the Schlenk tube.

  • Solvent and Organozinc Addition: Anhydrous solvent (e.g., THF) is added, followed by the dropwise addition of the arylzinc chloride solution.

  • Reaction: The Schlenk tube is sealed and the reaction mixture is placed in a preheated oil bath (typically 70-100 °C) and stirred until the aryl halide is consumed, as monitored by GC analysis.

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), concentrated under reduced pressure, and the crude material is purified by flash chromatography on silica gel.

Aryl HalideOrganozinc ReagentCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Reference
Aryl ChloridesArylzinc Chlorides0.1 - 1RuPhos (L1)THF70>90[8]
Heteroaryl HalidesHeteroarylzinc Reagents0.025 - 0.05XPhos (L3)THFRT75-98[8]
o-Tolylzinc chlorideo-IodotoluenePd(PPh₃)₄PPh₃THFReflux70[6]
Alkyl IodidesArylzinc reagentsPd₂(dba)₃ (2) / PCyp₃ (8)PCyp₃THF/NMP8070-85[9]

Copper-Mediated Synthesis: The Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biphenyls, involving the copper-mediated coupling of two aryl halide molecules.[10] While traditional Ullmann conditions require high temperatures and stoichiometric copper, modern variations have been developed that utilize catalytic amounts of copper, often with ligands, under milder conditions.[11][12]

General Reaction Scheme:

2 Ar-X --(Cu)--> Ar-Ar

Where X = I, Br, Cl

Ullmann_Variants ullmann Ullmann Reaction classic Classical Ullmann ullmann->classic modern Modern Ullmann ullmann->modern conditions_classic High Temperature (>200°C) Stoichiometric Copper classic->conditions_classic conditions_modern Milder Conditions Catalytic Copper Ligand-assisted modern->conditions_modern solvent_free Solvent-Free (HSBM) modern->solvent_free conditions_solvent_free High-Speed Ball Milling Quantitative Yields solvent_free->conditions_solvent_free

Caption: Variants and conditions of the Ullmann biphenyl synthesis.

  • Reaction Setup: 2-Iodonitrobenzene (2.5 g, ~10 mmol) is added to a copper vial charged with a copper ball-bearing.

  • Reaction: The vial is subjected to high-speed ball milling overnight.

  • Purification: The resulting solid is recrystallized from hot ethanol to afford bright yellow needle crystals of 2,2'-dinitrobiphenyl.

Aryl HalideCatalyst/ReagentConditionsYield (%)Reference
2-IodonitrobenzeneCopper vial/ballHigh-Speed Ball Milling97[13]
2,3-DichloronitrobenzeneCopper vial/ballHigh-Speed Ball Milling88[13]
3-IodotolueneActivated CopperDMF45-60[14]
3-BromotolueneMg, CuCl₂Diethyl ether, reflux62[14]

Radical-Mediated Arylation: The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate, forming an aryl radical which then attacks another aromatic ring.[15] While it offers a broad scope for both the diazonium and arene components, the original procedure often suffers from low yields (typically less than 40%) due to side reactions of the diazonium salt.[15][16]

General Reaction Scheme:

Ar-N₂⁺X⁻ + Ar'-H --(Base)--> Ar-Ar' + N₂ + HX

This reaction is illustrative of the general principle.

  • Diazotization: 4-Bromoaniline is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Coupling: The cold diazonium salt solution is then added to an excess of the second arene (in this case, benzene) in the presence of a base (e.g., sodium hydroxide or sodium acetate).

  • Reaction: The mixture is stirred, often with warming, to facilitate the decomposition of the diazonium salt and the subsequent radical arylation.

  • Workup and Purification: The reaction mixture is worked up by separating the organic and aqueous layers. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or recrystallization.

Diazonium Salt fromAreneConditionsYield (%)Reference
4-BromoanilineBenzeneOriginal procedure< 40[15]
Aryl DiazotatesAnilinesAqueous NaOHModerate to Good[17][18]
3-Nitrobenzenediazonium chlorideNitrobenzeneSodium acetateMixture of isomers[19]

Synthesis of Axially Chiral Biphenyls

A significant area of biphenyl synthesis is dedicated to the creation of axially chiral biphenyls, or atropisomers. These molecules are chiral due to restricted rotation around the single bond connecting the two aryl rings, which is typically caused by bulky ortho substituents. Enantioselective synthesis of these compounds is crucial for their application as chiral ligands and in pharmaceuticals. Asymmetric Suzuki-Miyaura coupling is a prominent method for achieving this.[5][10][20]

  • Reaction Setup: In a glovebox, an oven-dried sealing tube is charged with the bromoarylamide (0.2 mmol), Pd₂(dba)₃ (0.005 mmol, 5 mol% Pd), a chiral ligand (e.g., L7, 0.012 mmol, 6 mol%), the arylboronic acid (0.4 mmol), and K₃PO₄ (0.6 mmol).

  • Solvent Addition: 2 mL of dry THF is added.

  • Reaction: The tube is sealed and the reaction is carried out at 50 °C for 72 hours.

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and water is added. The product is then extracted with an organic solvent.

  • Purification and Analysis: The product is purified by chromatography and the enantiomeric excess (ee) is determined by chiral HPLC.

Aryl HalideBoronic AcidLigandYield (%)ee (%)Reference
3-Methyl-2-bromophenylamides1-Naphthaleneboronic acidsL7up to 99up to 88[5]
2-Bromophenylphosphonateso-Tolylboronic acidBinaphthyl-based phosphineup to 95up to 92[10]
2-Iodo-6-methoxyphenol2,6-Dimethylphenylboronic acid(R)-sSPhos9596[20]

Conclusion

The synthesis of substituted biphenyls is a mature yet continually evolving field. While palladium-catalyzed methods, particularly the Suzuki-Miyaura coupling, offer the most general and efficient routes with broad functional group tolerance, classical methods like the Ullmann and Gomberg-Bachmann reactions still hold relevance, especially for specific substrate classes or when exploring alternative synthetic strategies. The ability to control stereochemistry, leading to the synthesis of axially chiral biphenyls, further expands the synthetic chemist's toolbox. The choice of a specific synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance for specific functional groups. This guide provides the fundamental knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize a wide range of substituted biphenyls for their scientific endeavors.

References

A Technical Guide to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. Its biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and its role in the context of the Renin-Angiotensin-Aldosterone System (RAAS), the primary target of the drugs derived from it.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in various purities and quantities to suit their specific research and development needs. Below is a summary of key information and representative suppliers.

Identifier Value Suppliers
CAS Number 89901-03-1Santa Cruz Biotechnology, BLDpharm, Sunway Pharm Ltd.
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Typical Purity ≥97%
Physical Form Solid

Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the core biphenyl structure by coupling an aryl halide with an arylboronic acid or ester.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • Methyl 4-bromobenzoate

  • (4-bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: The reaction mixture is heated to 90-100 °C and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Role in Drug Development and Relevant Signaling Pathways

This compound is not known to possess significant biological activity itself. Its primary importance lies in its role as a crucial building block for the synthesis of sartans, such as Telmisartan.[1][2] These drugs are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a major contributor to hypertension. Angiotensin II, the primary effector of the RAAS, exerts its hypertensive effects by binding to the AT₁ receptor on various cell types, leading to vasoconstriction, aldosterone secretion, and sodium retention.

Sartans, synthesized from intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its downstream effects and lowering blood pressure.

Below are diagrams illustrating the synthetic workflow and the targeted biological pathway.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reagents Reagents & Catalyst A Methyl 4-bromobenzoate F Suzuki-Miyaura Cross-Coupling A->F B (4-bromophenyl)boronic acid B->F C Pd(OAc)₂ / PPh₃ C->F D K₂CO₃ (Base) D->F E Toluene/Water (Solvent) E->F H Work-up & Purification F->H G This compound I Pure Product H->I G Mechanism of Action of Angiotensin II Receptor Blockers (ARBs) cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II AT1R AT₁ Receptor AngiotensinII->AT1R Binds to Renin->AngiotensinI ACE->AngiotensinII Effects Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Effects Activates Sartans ARBs (e.g., Telmisartan) (Synthesized from the intermediate) Sartans->AT1R Inhibits Binding Block Blockade Hypertension Increased Blood Pressure Effects->Hypertension

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures.[1] These motifs are prevalent in a vast array of functional materials, including liquid crystals, and are critical pharmacophores in many pharmaceutical agents.[2][3] Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a valuable building block, allowing for the extension of the biphenyl system to create more complex terphenyl or substituted biphenyl derivatives. Such derivatives are of significant interest in drug discovery and materials science due to their rigid, planar structures that can be tailored to interact with biological targets or to exhibit specific optoelectronic properties.[4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The described methodology is robust and can be adapted for the synthesis of a diverse library of terphenyl and substituted biphenyl compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative (activated by a base) is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond, yielding the desired terphenyl product and regenerating the palladium(0) catalyst to continue the cycle.[1]

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reactivity of the aryl halide follows the general trend I > Br > Cl.[2]

ParameterConditionNotes
Aryl Bromide This compound1.0 equivalent
Arylboronic Acid Phenylboronic acid, 4-methoxyphenylboronic acid, etc.1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂1 - 5 mol%
Ligand (if needed) PPh₃, SPhos, XPhos2 - 10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0 - 3.0 equivalents
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (e.g., 4:1 or 5:1 ratio)Degassed prior to use
Temperature 80 - 110 °CReaction progress monitored by TLC or GC-MS
Reaction Time 4 - 24 hoursDependent on substrate reactivity
Expected Yield 70 - 95%Varies with coupling partners and conditions

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 307.15 mg)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146.3 mg)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)

  • Base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg)

  • Degassed solvent (e.g., Toluene and Water, in a 4:1 ratio, 10 mL total)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' (Ln) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Terphenyl Terphenyl Derivative (Ar-Ar') Aryl_Bromide This compound (Ar-X) Boronic_Acid Arylboronic Acid (Ar'-B(OR)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add Aryl Bromide, Boronic Acid, Base Start->Reaction_Setup Inert_Atmosphere 2. Create Inert Atmosphere (Purge with Ar or N2) Reaction_Setup->Inert_Atmosphere Solvent_Catalyst_Addition 3. Add Catalyst and Degassed Solvent Inert_Atmosphere->Solvent_Catalyst_Addition Heating_Stirring 4. Heat and Stir Solvent_Catalyst_Addition->Heating_Stirring Monitoring 5. Monitor Reaction (TLC, GC-MS) Heating_Stirring->Monitoring Workup 6. Workup: - Quench, Extract, Wash, Dry Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development and Materials Science

The terphenyl and substituted biphenyl structures synthesized using this protocol are of significant interest in drug development. They can serve as scaffolds for the development of novel therapeutics targeting a wide range of diseases. The ability to introduce diverse functionalities through the choice of arylboronic acid allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

In materials science, these extended aromatic systems are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The tailored electronic properties of these molecules are critical for their performance in various devices.[6]

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and dry.

    • Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.

    • Use a fresh, active catalyst. Some palladium catalysts can degrade over time.

    • Consider using a more reactive boronic acid derivative, such as a boronate ester.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses may lead to purification challenges.

    • Protodeboronation (loss of the boronic acid group) can be an issue, particularly with electron-deficient boronic acids. Using milder bases or anhydrous conditions may help.[7]

By following this detailed protocol and considering the troubleshooting tips, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide variety of valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Liquid Crystal Precursors from Bromobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobiphenyl compounds are versatile precursors in the synthesis of a wide range of liquid crystal (LC) materials. The bromine atom serves as a convenient functional handle for introducing various substituents, enabling the fine-tuning of mesomorphic properties. This document provides detailed protocols for the synthesis of calamitic (rod-shaped) liquid crystals, specifically the commercially significant 4-alkyl-4'-cyanobiphenyls, using 4-bromobiphenyl as a key starting material. The methodologies described herein are fundamental for producing liquid crystals utilized in display technologies, spatial light modulators, and other advanced optical applications.[1]

The biphenyl core is a common structural motif in many liquid crystals, providing the necessary rigidity for the formation of mesophases.[1] The synthesis of these materials often involves carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, or a multi-step approach involving Friedel-Crafts acylation, reduction, and cyanation.[1][2]

Key Synthetic Strategies

Two primary synthetic routes starting from biphenyl or bromobiphenyl are highlighted for the synthesis of 4-alkyl-4'-cyanobiphenyls:

  • Friedel-Crafts Acylation Pathway: This classic approach involves the acylation of biphenyl, followed by reduction of the resulting ketone to an alkyl group, and subsequent bromination and cyanation to yield the target liquid crystal.[1][2]

  • Suzuki-Miyaura Coupling: This powerful cross-coupling reaction allows for the direct formation of the biphenyl core by reacting a bromobiphenyl derivative with a suitable boronic acid.[3]

This document will provide a detailed protocol for the Friedel-Crafts acylation pathway for the synthesis of 4-pentyl-4'-cyanobiphenyl (5CB), a widely studied nematic liquid crystal.[2][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) via Friedel-Crafts Acylation

This protocol outlines a three-step synthesis of 5CB starting from biphenyl.

Step 1: Friedel-Crafts Acylation of Biphenyl to form 4-Pentanoylbiphenyl

  • Materials:

    • Biphenyl

    • Pentanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Nitrobenzene (solvent)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve biphenyl in nitrobenzene.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Add pentanoyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).[1]

    • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

    • Separate the organic layer. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude 4-pentanoylbiphenyl by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Wolff-Kishner or Clemmensen Reduction of 4-Pentanoylbiphenyl to 4-Pentylbiphenyl

  • Materials:

    • 4-Pentanoylbiphenyl

    • Hydrazine hydrate (for Wolff-Kishner)

    • Potassium hydroxide (KOH) (for Wolff-Kishner)

    • Diethylene glycol (solvent for Wolff-Kishner)[1]

    • Zinc amalgam (Zn(Hg)) (for Clemmensen)

    • Concentrated hydrochloric acid (HCl) (for Clemmensen)

    • Toluene (solvent for Clemmensen)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (Wolff-Kishner Reduction):

    • To a solution of 4-pentanoylbiphenyl in diethylene glycol, add hydrazine hydrate and potassium hydroxide.[1]

    • Heat the mixture to reflux for several hours.[1]

    • After cooling, add water and extract the product with diethyl ether.[1]

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[1]

    • Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl.

Step 3: Bromination of 4-Pentylbiphenyl and Subsequent Cyanation

  • Materials:

    • 4-Pentylbiphenyl

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Copper(I) cyanide (CuCN)[4]

    • N,N-Dimethylformamide (DMF)[4]

    • Ferric chloride (FeCl₃)

    • Hydrochloric acid (HCl)

    • Toluene

  • Procedure:

    • Bromination: Dissolve 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride. In the dark, slowly add a solution of bromine in the same solvent dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with sodium thiosulfate solution to remove excess bromine, followed by water and brine. Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentylbiphenyl.

    • Cyanation: To a solution of 4-bromo-4'-pentylbiphenyl in DMF, add copper(I) cyanide.[4] Heat the mixture to reflux for several hours.[1] After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.[1] Extract the product with toluene. Wash the organic layer with water and brine, dry, and remove the solvent.[1] Purify the crude product by column chromatography followed by recrystallization to obtain 4-pentyl-4'-cyanobiphenyl (5CB).[1]

Data Presentation

Table 1: Physicochemical Properties of 4-Pentyl-4'-cyanobiphenyl (5CB)

PropertyValueReference
Chemical Formula C₁₈H₁₉N[4]
Molar Mass 249.35 g/mol [4]
Appearance Colorless if isotropic or cloudy white if nematic[4]
Melting Point (Crystal to Nematic) 22.5 °C[4]
Clearing Point (Nematic to Isotropic) 35.0 °C[4]
Boiling Point 140-150 °C at 0.5 mm Hg[5]
Density 1.008 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.532[5]

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
21-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (0.44)-K₂CO₃DMF/H₂O (95:5)11024>95
34-Bromobiphenyl4-Alkylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O801285-95

Note: Yields are indicative and can vary based on the specific substrates, reaction scale, and purification methods.[1]

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_purification_characterization Purification & Characterization start Start: Biphenyl acylation Step 1: Friedel-Crafts Acylation (Pentanoyl Chloride, AlCl3) start->acylation ketone Intermediate: 4-Pentanoylbiphenyl acylation->ketone reduction Step 2: Reduction (e.g., Wolff-Kishner) ketone->reduction alkylbiphenyl Intermediate: 4-Pentylbiphenyl reduction->alkylbiphenyl bromination Step 3a: Bromination (Br2) alkylbiphenyl->bromination brominated_product Intermediate: 4-Bromo-4'-pentylbiphenyl bromination->brominated_product cyanation Step 3b: Cyanation (CuCN, DMF) brominated_product->cyanation final_product Final Product: 4-Pentyl-4'-cyanobiphenyl (5CB) cyanation->final_product purification Purification (Column Chromatography, Recrystallization) final_product->purification characterization Characterization purification->characterization pom Polarized Optical Microscopy (POM) (Phase Identification) characterization->pom dsc Differential Scanning Calorimetry (DSC) (Phase Transition Temperatures) characterization->dsc nmr NMR Spectroscopy (Structure Verification) characterization->nmr ftir FTIR Spectroscopy (Functional Groups) characterization->ftir

Caption: Experimental workflow for the synthesis and characterization of 5CB.

Suzuki_Coupling pd0 Pd(0)Ln pd_complex1 X-Pd(II)Ln-R¹ pd0->pd_complex1 Oxidative Addition r1x R¹-X (Bromobiphenyl) r1x->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R²-Pd(II)Ln-R¹ pd_complex1->pd_complex2 Transmetalation r2b R²-B(OR)₂ (Boronic Acid) r2b->pd_complex2 base Base base->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² (Liquid Crystal Precursor) pd_complex2->product Reductive Elimination xb X-B(OR)₂ reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or sartans. Its bifunctional nature, possessing a bromo group amenable to cross-coupling reactions and a methyl ester that can be hydrolyzed to a carboxylic acid, makes it a versatile building block. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of sartans, with a focus on the Suzuki-Miyaura coupling reaction and subsequent derivatizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 89901-03-1[1]
Molecular Formula C₁₄H₁₁BrO₂[2]
Molecular Weight 291.14 g/mol [2]
Melting Point 146-148°C[1]
Boiling Point 382.7±25.0 °C (Predicted)[1]
Density 1.394±0.06 g/cm³ (Predicted)[1]
Appearance White solid[1]

Application in Drug Synthesis: The Sartan Class

This compound and its close derivatives are pivotal in the synthesis of several sartan drugs, including telmisartan, losartan, and valsartan. The general synthetic strategy involves the formation of the characteristic biphenyl core, often via a Suzuki-Miyaura coupling reaction, followed by the introduction of the specific heterocyclic moiety that defines each sartan.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the synthesis of sartans using a biphenyl intermediate.

G A Aryl Halide (e.g., 4-bromobenzoate derivative) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid (e.g., 4-methylphenylboronic acid) B->C D Biphenyl Intermediate (e.g., Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate) C->D E Side-Chain Functionalization (e.g., Bromination) D->E F Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate E->F G Coupling with Heterocycle F->G H Sartan Precursor G->H I Final Modifications (e.g., Hydrolysis, Tetrazole formation) H->I J Active Pharmaceutical Ingredient (Sartan) I->J

Generalized workflow for sartan synthesis.

Experimental Protocols

The following protocols are representative examples of key transformations in the synthesis of sartans using biphenyl intermediates.

Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold.[3][4][5]

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer/hotplate, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-methylphenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate.

Protocol 2: N-Alkylation of a Heterocycle with a Bromomethyl Biphenyl Intermediate

This protocol outlines the general procedure for the N-alkylation of a heterocyclic core with a bromomethyl biphenyl intermediate, a key step in the synthesis of many sartans.[6]

Materials:

  • Heterocyclic compound (e.g., substituted imidazole) (1.0 equiv)

  • Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a solution of the appropriate heterocycle in anhydrous DMF or THF, slowly add sodium hydride.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate to the reaction mixture.

  • Continue stirring for 10-16 hours at room temperature.

  • Dilute the reaction mixture with water to double the volume and neutralize with 1 N HCl.

  • The product may precipitate out of the solution or can be extracted with a suitable organic solvent.

  • Isolate and purify the product by filtration or column chromatography.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of various sartans, highlighting the efficiency of reactions involving biphenyl intermediates.

DrugSynthetic StepStarting MaterialsProductYield (%)Reference
Telmisartan N-alkylation and Hydrolysis1,4′-dimethyl-2′-propyl-1H,3′H-2,5′-dibenzimidazole and 4'-(bromomethyl)-biphenyl-2-carboxylic acid methyl esterTelmisartanHigh Purity[7]
Losartan Biaryl Coupling (Suzuki)2-bromobenzonitrile and 4-methylphenylboronic acid4'-methylbiphenyl-2-carbonitrile98%[8]
Losartan Overall Yield2-bromobenzonitrileLosartan27%[8]
Valsartan Biaryl Coupling (Decarboxylative)2-cyanobenzoic acid and 1-bromo(4-dimethoxymethyl)benzene2-cyano-4'-(dimethoxymethyl)biphenyl80%[9][10]
Valsartan Overall Yield1-bromo(4-dimethoxymethyl)benzeneValsartan39%[9][10]

Mechanism of Action: Angiotensin II Receptor Blockade

Sartans synthesized from this compound and its derivatives function by blocking the Angiotensin II Type 1 (AT₁) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By selectively inhibiting the binding of angiotensin II to the AT₁ receptor, sartans prevent its physiological effects, leading to vasodilation and a reduction in blood pressure.[2]

The following diagram illustrates the signaling pathway of the AT₁ receptor and the mechanism of action of ARBs.

G cluster_0 Cell Membrane AT1R AT1 Receptor Gq11 Gq/11 protein AT1R->Gq11 Activates AngII Angiotensin II AngII->AT1R Binds to ARB Angiotensin II Receptor Blocker (ARB) (e.g., Losartan, Telmisartan) ARB->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion Ca2->Aldosterone CellGrowth Cell Growth & Proliferation PKC->CellGrowth

Angiotensin II Receptor Signaling Pathway and ARB Mechanism.

Conclusion

This compound is a crucial intermediate for the synthesis of a variety of sartan drugs. The methodologies outlined in these application notes, particularly the robust Suzuki-Miyaura coupling, provide efficient and scalable routes to these important therapeutic agents. Understanding the underlying synthetic strategies and the mechanism of action of the final drug products is essential for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate as a key building block. This versatile intermediate is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its bifunctional nature, possessing both a reactive aryl bromide for cross-coupling and an ester group for further derivatization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions open avenues to a diverse range of derivatives, including terphenyls, substituted biphenyls with new functional groups, and precursors for advanced materials and biologically active compounds. This document details protocols for several key transformations: Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling, Stille Coupling, and Cyanation.

Suzuki-Miyaura Coupling: Synthesis of Terphenyl Carboxylic Acid Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1] For this compound, this reaction is particularly useful for synthesizing terphenyl derivatives, which are prevalent motifs in many biologically active molecules and advanced materials.[2][3]

Quantitative Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃Water/TBAB100492[4]
Phenylboronic acidPd-catalyst II (1)-K₂CO₃Water/TBAB60295[4]
3-Chlorophenylboronic acidPd-catalyst I (1)-K₂CO₃Water/TBAB100491[4]
3-Chlorophenylboronic acidPd-catalyst II (1)-K₂CO₃Water/TBAB60294[4]
4-Tolylboronic acidPd-catalyst II (1)-K₂CO₃Water/TBAB60-87[4]
4-Anisylboronic acidPd-catalyst II (1)-K₂CO₃Water/TBAB60-90[4]

Note: Data is representative of Suzuki couplings of similar aryl bromides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, Toluene/water mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (3.0 mmol, 3.0 equiv).

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative\nAddition Complex->Transmetalation Complex Ar'-B(OR)2 Base Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Coupling Catalytic Cycle.

Heck Reaction: Vinylation of the Biphenyl Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This reaction allows for the introduction of vinyl groups onto the biphenyl scaffold of this compound, leading to the formation of stilbene-like derivatives.

Quantitative Data Summary: Heck Reaction
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃---High[7]
StyrenePd(OAc)₂ (1)Salt 1 (2)K₂CO₃DMF/H₂O804Good[8]
Various AlkenesPdCl₂(PPh₃)₂ (5)Xantphos (7.5)KOAcDCE80-1001661-95[9]

Note: Data is for general aryl bromides and serves as a starting point for optimization.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (if used).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the solvent (5 mL), the alkene (1.2 mmol), and the base (2.5 mmol).

  • Heat the reaction mixture to 100-140 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle and Workflow

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Carbopalladation Carbopalladation Oxidative\nAddition->Carbopalladation Alkene Beta-Hydride\nElimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Product

Heck Reaction Catalytic Cycle.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[10][11] This reaction is instrumental in synthesizing a wide array of aniline derivatives from this compound, which are important precursors in drug discovery.[12]

Quantitative Data Summary: Buchwald-Hartwig Amination
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024Good[13]
DiphenylaminePd₂(dba)₃ (2)XPhos (8)t-BuONaToluene10024Good[13]
Secondary Amines[Pd(allyl)Cl]₂ (0.5-1)VariousNaOtBuToluene-->95 (conversion)[13]

Note: The data is based on the amination of bromobenzene and will likely require optimization for the target substrate.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with inert gas.

  • Add this compound and the solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] This reaction is highly valuable for introducing alkynyl moieties into the biphenyl structure of this compound, creating rigid, linear extensions often sought in materials science and medicinal chemistry.[15]

Quantitative Data Summary: Sonogashira Coupling
AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[16]
PhenylacetyleneP2 (2.5)-TMPDMSORT-up to 97[17]
Various AlkynesPd(PhCN)₂Cl₂-Cs₂CO₃-RT-Good[18]

Note: The provided data is for general aryl halides and should be adapted for the specific substrate.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Et₃N, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add the solvent (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography.

Stille Coupling: Versatile C-C Bond Formation

The Stille coupling reaction involves the coupling of an organostannane with an organic halide.[19][20] It is known for its tolerance of a wide variety of functional groups, making it a suitable choice for the functionalization of this compound.[21]

Quantitative Data Summary: Stille Coupling
OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
OrganostannanePd(PPh₃)₄ (5)--DMF---[5]
OrganostannanePdCl₂(PPh₃)₂ (5)--DMF808-[5]
Organotin reagentPd(dppf)Cl₂·DCM (10)-LiCl, CuIDMF4060-[22]

Note: Conditions are generalized for aryl halides and will require optimization.

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flask, dissolve this compound (1.0 mmol) and the organostannane (1.2 mmol) in the solvent (10 mL).

  • Degas the solution with a stream of inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation transforms the aryl bromide into a versatile building block, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.[18][23]

Quantitative Data Summary: Palladium-Catalyzed Cyanation
Cyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
K₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (5)-Na₂CO₃DMF1205Moderate[16]
Zn(CN)₂Pd/C (2)dppf (4)-DMAC110-up to 98[6]
Zn(CN)₂---Aqueous MediaRT-40-Good[15]

Note: Data is for general aryl bromides and will need optimization for the specific substrate.

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • This compound

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (1.0 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., dppf, if required)

  • Solvent (e.g., DMF, DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the cyanide source (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (if used).

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous, degassed solvent (5 mL).

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with an aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants, Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

A typical workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Functionalization of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the functionalization of the bromine position on aromatic and heteroaromatic rings. The following protocols for common carbon-carbon and carbon-heteroatom bond-forming reactions are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

Aryl bromides are versatile and readily available building blocks in organic synthesis. Their C-Br bond can be selectively transformed into a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions and other organometallic methodologies. This document outlines detailed protocols for several of the most important transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck coupling, and functionalization via Grignard reagents and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions: A General Workflow

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. A general workflow for these reactions is depicted below, illustrating the key steps from reaction setup to product isolation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_reagents Combine Aryl Bromide, Coupling Partner, Catalyst, Ligand, and Base setup_solvent Add Anhydrous, Degassed Solvent setup_reagents->setup_solvent setup_atmosphere Establish Inert Atmosphere (N2 or Ar) setup_solvent->setup_atmosphere reaction_heat Heat to Reaction Temperature setup_atmosphere->reaction_heat reaction_monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_quench Quench Reaction workup_cool->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_wash Wash Organic Layer workup_extract->workup_wash workup_dry Dry and Concentrate workup_wash->workup_dry purification_column Column Chromatography workup_dry->purification_column

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1]

Experimental Protocol

A representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is as follows:[2]

  • Reaction Setup: In an oven-dried round-bottom flask, combine the aryl bromide (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (JohnPhos, 0.2 eq.), and a base, typically cesium carbonate (3.0 eq.).[2]

  • Solvent Addition: Add a degassed mixture of a solvent like tetrahydrofuran (THF) and water.[2]

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (e.g., 40 °C).[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent such as ethyl acetate.[2]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[2]

Substrate Scope and Yields

The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups on both the aryl bromide and the boronic acid.

Aryl BromideBoronic AcidProductYield (%)
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl95
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl88
2-BromopyridinePhenylboronic acid2-Phenylpyridine85
3-Bromopyridine4-Methylphenylboronic acid3-(p-Tolyl)pyridine83[3]
9-BromoanthracenePhenylboronic acid9-PhenylanthraceneLow yield in water, 97% in water/EtOH[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5]

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:[6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.[7] If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%).[7]

  • Reagent Addition: Add the amine coupling partner (1.2 eq.) followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.[7]

  • Base Addition: Add a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.5-2.0 eq.) dropwise to the stirred mixture.[7]

  • Reaction Conditions: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench by the careful addition of a saturated aqueous ammonium chloride solution.[7]

  • Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Substrate Scope and Yields

The Buchwald-Hartwig amination is compatible with a broad range of aryl bromides and amines.

Aryl BromideAmineProductYield (%)
4-BromotolueneAniline4-Methyl-N-phenylaniline95
1-Bromo-4-fluorobenzeneMorpholine4-(4-Fluorophenyl)morpholine98
2-BromotolueneDiphenylamineN,N-Diphenyl-2-methylaniline97[6]
4-ChlorobromobenzeneN-MethylanilineN-Methyl-N-(4-chlorophenyl)aniline99[6]
3-BromopyridinePyrrolidine3-(Pyrrolidin-1-yl)pyridine89

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

Experimental Protocol

A general procedure for the copper-free Sonogashira coupling of an aryl bromide is as follows:[9]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the palladium source (e.g., (AllylPdCl)₂) and a phosphine ligand (e.g., P(t-Bu)₃) in a suitable solvent like acetonitrile to generate the active Pd(0) catalyst in situ.[9][10]

  • Reagent Addition: To this solution, add the aryl bromide (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.[9]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash chromatography to afford the desired arylalkyne.

Substrate Scope and Yields

The Sonogashira coupling is effective for a variety of aryl bromides and terminal alkynes.[9]

Aryl BromideAlkyneProductYield (%)
4-BromoacetophenonePhenylacetylene1-(4-(Phenylethynyl)phenyl)ethan-1-one95
1-Bromo-4-nitrobenzene1-Hexyne1-Hexynyl-4-nitrobenzene92
BromobenzenePhenylacetyleneDiphenylacetylene85
4-Bromoanisole1-Octyne1-(4-Methoxyphenyl)oct-1-yne88
3-BromopyridinePhenylacetylene3-(Phenylethynyl)pyridine80
3-BromothiophenePhenylacetylene3-(Phenylethynyl)thiophene75

Heck Coupling: C-C Bond Formation with Alkenes

The Heck coupling reaction facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene.[11]

Experimental Protocol

A general procedure for the Heck coupling of an aryl bromide with an alkene is as follows:[11]

  • Reaction Setup: In a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), a ligand (e.g., 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt, 2 mmol%), the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and a base (e.g., K₂CO₃, 2 mmol).[11][12]

  • Solvent Addition: Add a mixture of solvents, such as DMF and water (1:1).[11][12]

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours).[11][12]

  • Work-up: After cooling, extract the mixture with a suitable organic solvent system (e.g., ethyl acetate/hexane).[11][12]

  • Purification: Filter the organic extract through a pad of silica gel, concentrate the filtrate, and purify the crude product by flash chromatography.[11][12]

Substrate Scope and Yields

The Heck coupling is applicable to a variety of aryl bromides and alkenes, typically affording the trans isomer of the product.[11]

Aryl BromideAlkeneProduct (trans-isomer)Yield (%)
4-BromoacetophenoneStyrene4-Acetyl-trans-stilbene92
p-BromobenzaldehydeStyrene4-Formyl-trans-stilbene94
BromotolueneStyrene4-Methyl-trans-stilbene88
p-BromoanisoleStyrene4-Methoxy-trans-stilbene85
4-Bromobenzonitrilen-Butyl acrylaten-Butyl (E)-3-(4-cyanophenyl)acrylate90

Grignard Reagent Formation and Reaction

Grignard reagents, formed from the reaction of organic halides with magnesium, are potent nucleophiles for forming new carbon-carbon bonds.[13]

Experimental Protocol

A typical procedure for the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an electrophile is as follows:[14]

  • Grignard Formation: In an oven-dried flask under an inert atmosphere, place magnesium turnings. Add a solution of the aryl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise.[13] The reaction is often initiated by the addition of a small crystal of iodine.

  • Reaction with Electrophile: Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78 °C) and add the electrophile (e.g., an aldehyde, ketone, or ester) dropwise.[14]

  • Work-up: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product by chromatography or distillation.

Substrate Scope and Yields

Grignard reagents react with a variety of electrophiles to provide a diverse range of products.[15]

Aryl BromideElectrophileProductYield (%)
BromobenzeneBenzaldehydeDiphenylmethanol85
4-BromotolueneAcetone2-(p-Tolyl)propan-2-ol88
2-BromonaphthaleneCarbon dioxide, then H₃O⁺Naphthalene-2-carboxylic acid75
4-BromoanisoleEthyl acetate (2 eq.)2-(4-Methoxyphenyl)propan-2-ol80
1-Bromo-3,5-dimethylbenzeneEthylene oxide, then H₃O⁺2-(3,5-Dimethylphenyl)ethan-1-ol70

Lithium-Halogen Exchange and Electrophilic Quench

Lithium-halogen exchange is a rapid reaction that converts an organic halide into an organolithium species, which can then react with various electrophiles.

Experimental Protocol

A general procedure for lithium-halogen exchange of an aryl bromide followed by electrophilic quench is as follows:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the aryl bromide in an anhydrous solvent such as THF or diethyl ether.

  • Lithium-Halogen Exchange: Cool the solution to a very low temperature (-78 °C to -100 °C) and add a solution of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) dropwise.[12]

  • Electrophilic Quench: After a short period, add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the reaction mixture.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, concentrate, and purify as needed.

Substrate Scope and Yields

This method is particularly useful for introducing functional groups onto aromatic rings at low temperatures.

Aryl BromideElectrophileProductYield (%)
4-BromotolueneN,N-Dimethylformamide (DMF)4-Methylbenzaldehyde80
1-Bromo-2-methoxybenzeneBenzaldehyde(2-Methoxyphenyl)(phenyl)methanol75
3-BromopyridineAcetone2-(Pyridin-3-yl)propan-2-ol70
4-BromoanisoleIodomethane1-Methoxy-4-methylbenzene85
2-BromothiopheneCarbon dioxide, then H₃O⁺Thiophene-2-carboxylic acid78

Method Selection Guide

Choosing the appropriate method for functionalizing an aryl bromide depends on the desired transformation and the functional group tolerance of the substrate. The following flowchart provides a simplified decision-making guide.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_methods Recommended Methods start Desired Functionalization of Aryl Bromide cc_bond New C-C Bond? start->cc_bond cn_bond New C-N Bond? start->cn_bond no cc_sp2 with Aryl/Vinyl-sp2? cc_bond->cc_sp2 yes cc_bond->cn_bond no cc_sp with Alkyne-sp? cc_sp2->cc_sp no suzuki Suzuki-Miyaura Coupling cc_sp2->suzuki yes cc_alkene with Alkene? cc_sp->cc_alkene no sonogashira Sonogashira Coupling cc_sp->sonogashira yes cc_other with other C-nucleophile? cc_alkene->cc_other no heck Heck Coupling cc_alkene->heck yes grignard Grignard Reaction cc_other->grignard li_halogen Lithium-Halogen Exchange cc_other->li_halogen buchwald Buchwald-Hartwig Amination cn_bond->buchwald yes

A decision-making guide for selecting a functionalization method.

References

Application of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a versatile bifunctional molecule that serves as a key building block in the synthesis of advanced materials. Its rigid biphenyl core provides a robust scaffold for the construction of liquid crystals, organic light-emitting diodes (OLEDs), and conductive polymers. The presence of a bromo group at the 4'-position and a methyl carboxylate group at the 4-position allows for selective functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the precise tuning of the material's electronic, optical, and thermal properties.

These application notes provide an overview of the use of this compound in materials science, including detailed experimental protocols for the synthesis of derivative materials and a summary of their key performance data.

I. Synthesis of Liquid Crystalline Materials

The rigid, rod-like structure of the biphenyl moiety makes this compound an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The bromo-substituent can be replaced with various alkyl, alkoxy, or cyano groups via Suzuki-Miyaura coupling to generate molecules with tailored mesomorphic properties.

A. General Synthetic Approach

The general strategy for synthesizing liquid crystals from this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid. This is followed by modification of the methyl ester group if required.

Synthesis_LC start Methyl 4'-bromo [1,1'-biphenyl]-4-carboxylate suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid R-B(OH)₂ (Aryl or Alkyl Boronic Acid) boronic_acid->suzuki intermediate Methyl 4'-R [1,1'-biphenyl]-4-carboxylate suzuki->intermediate modification Ester Modification (optional) intermediate->modification product Liquid Crystalline Material modification->product

Figure 1: General synthetic workflow for liquid crystals.
B. Experimental Protocol: Synthesis of Methyl 4'-(4-pentylphenyl)-[1,1'-biphenyl]-4-carboxylate

This protocol details the synthesis of a nematic liquid crystal via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 291.14 mg)

  • 4-Pentylphenylboronic acid (1.2 mmol, 211.1 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert gas supply (Argon or Nitrogen).

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-pentylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product.

C. Quantitative Data: Phase Transition Temperatures
CompoundR GroupCrystal to Nematic (°C)Nematic to Isotropic (°C)
5CBC₅H₁₁2435.3
7CBC₇H₁₅3042.8
8OCBOC₈H₁₇54.580.0

Note: The introduction of different alkyl or alkoxy chains significantly influences the melting and clearing points of the liquid crystals.

II. Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are promising candidates for use in OLEDs, serving as building blocks for host materials, emissive layers, and charge transport layers.[2][3] The biphenyl core provides good thermal stability and a high triplet energy, which is crucial for efficient phosphorescent OLEDs. The bromo and carboxylate functionalities allow for the introduction of various functional groups to tune the material's electronic properties and device performance.

A. Synthetic Strategy for OLED Materials

Similar to the synthesis of liquid crystals, Suzuki-Miyaura coupling is the primary method for modifying this compound for OLED applications. The goal is to introduce charge-transporting moieties or chromophores.

Synthesis_OLED start Methyl 4'-bromo [1,1'-biphenyl]-4-carboxylate suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Arylboronic Acid (e.g., Carbazole, etc.) boronic_acid->suzuki product OLED Material Precursor suzuki->product

Figure 2: Synthesis of OLED material precursors.
B. Experimental Protocol: Suzuki-Miyaura Coupling with 9-Phenyl-9H-carbazole-3-boronic acid

This protocol describes a general procedure for the synthesis of a potential host material for phosphorescent OLEDs.

Materials:

  • This compound (1.0 mmol)

  • 9-Phenyl-9H-carbazole-3-boronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Toluene (15 mL)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound, 9-Phenyl-9H-carbazole-3-boronic acid, and sodium carbonate in a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) to the mixture under an argon atmosphere.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12 hours.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

C. Performance Data of Related OLED Devices

Specific performance data for OLEDs incorporating derivatives of this compound is not available in the provided search results. However, the following table presents typical performance metrics for blue phosphorescent OLEDs using carbazole-based host materials, which are structurally related to the potential derivatives.[4]

Host MaterialDopantExternal Quantum Efficiency (%)Luminous Efficiency (cd/A)
CBPIr(ppy)₃~5-7~15-20
mCPFIrpic~10-15~20-30

III. Synthesis of Conductive Polymers

The bifunctional nature of this compound also allows for its use as a monomer in the synthesis of conjugated polymers for applications in organic electronics. Polymerization can be achieved through various cross-coupling reactions, such as Suzuki polycondensation.

A. Polymerization Workflow

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomer Methyl 4'-bromo [1,1'-biphenyl]-4-carboxylate + Diboronic Acid Ester polymerization Suzuki Polycondensation monomer->polymerization polymer Crude Polymer polymerization->polymer precipitation Precipitation in Methanol polymer->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet purified_polymer Purified Polymer soxhlet->purified_polymer gpc GPC (Mn, Mw, PDI) purified_polymer->gpc nmr NMR (Structure) purified_polymer->nmr uvvis UV-Vis (Optical Properties) purified_polymer->uvvis cv Cyclic Voltammetry (Electrochemical Properties) purified_polymer->cv

Figure 3: General workflow for synthesis and characterization of conductive polymers.
B. Experimental Protocol: Suzuki Polycondensation

This protocol outlines a general procedure for the synthesis of a poly(p-phenylene) derivative.

Materials:

  • This compound (1.0 mmol)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • Aqueous Na₂CO₃ solution (2 M, 2 mL)

  • Toluene (10 mL)

Procedure:

  • Combine this compound, 1,4-benzenediboronic acid bis(pinacol) ester, and toluene in a Schlenk flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add the aqueous Na₂CO₃ solution and Pd(PPh₃)₄ under an argon atmosphere.

  • Heat the mixture at 90 °C for 48 hours with vigorous stirring.

  • Pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

  • The chloroform fraction contains the desired polymer.

C. Expected Properties of Derived Polymers

While specific data for polymers derived from this compound is limited, analogous conjugated polymers exhibit interesting thermal and optical properties.[5]

PropertyTypical Value Range
Number-Average Molecular Weight (Mn)10 - 100 kDa
Polydispersity Index (PDI)1.5 - 3.0
UV-Vis Absorption (λmax)350 - 450 nm
Photoluminescence Emission (λmax)450 - 550 nm
Thermal Decomposition Temperature (Td)> 300 °C

Conclusion

This compound is a valuable and versatile building block for the creation of a wide range of advanced materials. Its utility in the synthesis of liquid crystals, OLED materials, and conductive polymers stems from its rigid core structure and the presence of two distinct functional groups that allow for selective chemical modification. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel materials for various applications in materials science. Further research into the specific properties of materials derived directly from this precursor will undoubtedly open up new avenues for innovation.

References

Application Notes and Protocols for the Synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl derivatives are crucial structural motifs in medicinal chemistry, materials science, and pharmaceutical drug development.[1][2] Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate serves as a versatile intermediate for the synthesis of a wide array of these derivatives. The bromine atom on one of the phenyl rings provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures, such as terphenyl and quaterphenyl structures.[3] These compounds have shown potential as anticancer agents, antiresorptive drugs, and antimicrobial compounds.[1]

This document provides detailed protocols and application notes for the synthesis of derivatives of this compound, focusing on palladium-catalyzed cross-coupling reactions. These methods are widely employed due to their efficiency, functional group tolerance, and broad substrate scope.[4][5]

Key Synthetic Pathways

The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent. The most prominent and versatile of these methods include the Suzuki-Miyaura Coupling, the Heck Reaction, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[6][7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][8]

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of Methyl 4'-(aryl)-[1,1'-biphenyl]-4-carboxylate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, toluene, or a mixture of toluene and water. The reaction mixture is typically heated to 80-100 °C.[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneGood[8]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneGood[8]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneGood[8]
Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[9][10] This reaction is a versatile method for the synthesis of substituted alkenes and has been widely applied in organic synthesis.[5][11]

Figure 2: General scheme of the Heck reaction.

Experimental Protocol: Synthesis of Alkene Derivatives

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if necessary.

  • Solvent and Base: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) and a base, typically a tertiary amine like triethylamine (Et₃N).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.[12]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product is purified by column chromatography.

EntryAlkeneCatalyst (mol%)BaseSolventYield (%)Reference
1Methyl acrylatePd(OAc)₂ (1)Bu₃N-Mixture of regioisomers[12]
2StyrenePd(OAc)₂ (2)Et₃NDMFHigh[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4][13] This reaction is instrumental in synthesizing aryl amines from aryl halides and primary or secondary amines.[14][15]

Experimental_Workflow cluster_workflow Experimental Workflow A Reaction Setup (Reagents, Catalyst, Solvent) B Reaction (Heating, Stirring) A->B C Reaction Monitoring (TLC, GC-MS) B->C C->B Incomplete D Work-up (Quenching, Extraction) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

Application of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a pivotal precursor in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its rigid biphenyl framework provides excellent thermal and morphological stability, while the reactive bromo group serves as a versatile handle for constructing complex, π-conjugated molecules through palladium-catalyzed cross-coupling reactions. This document details the application of this compound in synthesizing hole-transporting and host materials, providing a comprehensive experimental protocol for a Suzuki-Miyaura coupling reaction and presenting representative performance data for OLEDs utilizing materials of this class.

Introduction

The biphenyl moiety is a fundamental structural unit in many high-performance materials used in organic electronics.[1] this compound offers a strategic advantage for molecular design. The bromo functional group is an ideal site for C-C or C-N bond formation, and the methyl carboxylate group can be either retained or further modified. This allows for the precise tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize charge injection, transport, and recombination within an OLED device.[1]

The primary synthetic routes employing this precursor are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bonds.[1] These reactions are favored for their high yields, tolerance of various functional groups, and reliability in creating the complex architectures required for hole-transport layers (HTLs) and emissive layer (EML) host materials.[1]

Synthetic Pathway and Logical Workflow

A common and effective strategy is to use the Suzuki-Miyaura coupling to attach a hole-transporting moiety, such as a carbazole group, to the biphenyl core. This reaction creates a larger, conjugated system that is essential for efficient charge transport. The resulting molecule, an analogue of the widely-used 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), can function as a high-performance host material in phosphorescent OLEDs (PhOLEDs).

Synthesis_Workflow Synthesis of a CBP Analogue cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A Methyl 4'-bromo [1,1'-biphenyl]-4-carboxylate C Pd(PPh₃)₄ Catalyst K₂CO₃ Base Toluene/H₂O Solvent A->C B 9H-Carbazole B->C D Crude Product C->D Reaction at 80-100°C E Column Chromatography D->E Purification F Final Product: Methyl 4'-(9H-carbazol-9-yl) -[1,1'-biphenyl]-4-carboxylate E->F

Caption: Synthetic workflow for a CBP analogue via Suzuki coupling.

Experimental Protocols

The following protocol describes a general method for the Suzuki-Miyaura coupling of this compound with 9H-Carbazole. This procedure is adapted from established methods for synthesizing CBP and related derivatives.

Protocol 1: Synthesis of Methyl 4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carboxylate

Materials:

  • This compound (1.0 eq)

  • 9H-Carbazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Inert Atmosphere Setup: Add this compound, 9H-Carbazole, and potassium carbonate to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient as the eluent, to yield the pure product.

Data Presentation

Table 1: Representative Performance of a Green PhOLED using a CBP Host

ParameterValue
Host Material4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
Dopant Emitterfac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]
Turn-on Voltage (V)~3.5 - 4.5
Maximum Current Efficiency (cd/A)> 60
Maximum Power Efficiency (lm/W)> 50
Maximum External Quantum Eff. (EQE, %)~18 - 20%
Emission ColorGreen
CIE Coordinates (x, y)(~0.30, 0.61)

Note: Performance metrics can vary significantly based on the full device stack architecture, layer thicknesses, and fabrication conditions.

OLED Device Architecture

The synthesized material typically functions as a host in the emissive layer (EML) of a multilayer OLED device. A phosphorescent dopant is co-evaporated with the host material. The general structure of such a device is shown below.

OLED_Structure cluster_device Typical Multilayer OLED Device Structure Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host: CBP Analogue + Phosphorescent Dopant HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO on Glass)

Caption: Diagram of a standard multilayer OLED device architecture.

Conclusion

This compound is a highly effective and versatile building block for advanced OLED materials. Through well-established palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, it can be readily converted into high-performance host and hole-transporting materials.[1] The resulting compounds, analogous to established materials like CBP, are expected to enable the fabrication of highly efficient and stable OLED devices suitable for display and solid-state lighting applications. The protocols and representative data provided herein serve as a valuable guide for researchers and scientists in the development of next-generation organic electronic materials.

References

A Step-by-Step Guide to Negishi Coupling with Aryl Bromides: Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Negishi cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Negishi coupling of aryl bromides with organozinc reagents. It includes a comprehensive overview of the reaction mechanism, detailed experimental protocols, a summary of representative quantitative data, and troubleshooting guidelines. The information presented is intended to enable the successful application of this essential transformation in a variety of research and development settings, particularly in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction

The Negishi coupling, first reported by Ei-ichi Negishi in 1977, is a transition metal-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate.[1][2] The reaction is highly valued for its broad substrate scope, high functional group tolerance, and stereospecificity.[1][3] Unlike some other cross-coupling reactions, the Negishi coupling does not require the addition of a base, which can be advantageous when working with base-sensitive substrates.[1] Palladium and nickel are the most common catalysts employed for this transformation, with palladium catalysts generally offering higher yields and greater functional group tolerance.[3][4] This guide focuses on the practical application of palladium-catalyzed Negishi coupling with aryl bromides, a common and important class of substrates in organic synthesis.

The general transformation can be represented as follows:

Ar-Br + R-ZnX ---[Pd(0) catalyst, Ligand]--> Ar-R + ZnXBr

Where:

  • Ar-Br is the aryl bromide.

  • R-ZnX is the organozinc reagent (X can be a halide or another organic group).

  • Pd(0) is the active palladium catalyst.

  • Ligand is typically a phosphine ligand that stabilizes the catalyst and modulates its reactivity.

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3][5]

  • Transmetalation: The organozinc reagent transfers its organic group (R) to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.[3][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Negishi_Coupling_Cycle pd0 Pd(0)Ln reagents Ar-Br pd2_complex Ar-Pd(II)L2-Br diorgano_pd2 Ar-Pd(II)L2-R pd2_complex->diorgano_pd2 Transmetalation product Ar-R diorgano_pd2->product Reductive Elimination reagents->pd2_complex Oxidative Addition organozinc R-ZnX znxbr ZnXBr

Caption: Catalytic cycle of the Negishi coupling.

Experimental Protocol: General Procedure for Negishi Coupling of Aryl Bromides

This protocol provides a general guideline for the Negishi coupling of an aryl bromide with an organozinc reagent. The specific conditions, including the choice of catalyst, ligand, solvent, and temperature, may require optimization for different substrates.

Materials and Reagents
  • Aryl bromide

  • Organozinc reagent (can be prepared in situ or used as a solution)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos, CPhos)[7][8]

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Syringes and needles for transfer of reagents

  • Stirring plate and stir bar

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow

Caption: General experimental workflow for Negishi coupling.

Step-by-Step Procedure

Note: Organozinc reagents are often sensitive to air and moisture, so all manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.[5]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand under a stream of inert gas.

  • Solvent and Reactant Addition: Add the anhydrous solvent to the flask via syringe. Stir the mixture for a few minutes to allow for the formation of the active catalyst. Then, add the aryl bromide to the reaction mixture.

  • Organozinc Addition: Slowly add the organozinc reagent to the reaction mixture at the desired temperature (often room temperature, but may require heating or cooling depending on the reactivity of the substrates).[9][10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Quantitative Data Summary

The following table summarizes representative examples of Negishi coupling reactions with various aryl bromides, highlighting the reaction conditions and corresponding yields. This data is intended to provide a starting point for reaction optimization.

EntryAryl BromideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromoanisoleIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THFRT392[9][10]
22-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/TolueneRT395[9][10]
34-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/TolueneRT196[9][10]
4Methyl 4-bromobenzoateIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/TolueneRT194[9][10]
54-BromoacetophenoneIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/TolueneRT193[9][10]
62-BromopyridinePhenylzinc chloridePd₂(dba)₃ (1)SPhos (2)THF701295[11]
74-Bromotoluene2-Thienylzinc chloridePd(OAc)₂ (0.25)SPhos (0.5)THFRT1298[12]
81-Bromo-4-fluorobenzeneEthylzinc bromidePdCl₂(dppf) (3)-THF65291[2]

Scope and Limitations

The Negishi coupling is known for its broad substrate scope and functional group tolerance.[7][13] A wide variety of functional groups are well-tolerated, including esters, ketones, nitriles, ethers, and amides.[14] This makes the reaction particularly useful in the synthesis of complex molecules.

However, there are some limitations to consider:

  • Substrates with acidic protons: Functional groups with acidic protons (e.g., alcohols, primary and secondary amines, terminal alkynes) can react with the organozinc reagent and may require protection.

  • Steric hindrance: Highly sterically hindered substrates may react more slowly or require more forcing conditions and specialized ligands.[11]

  • β-Hydride elimination: When using alkylzinc reagents with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to the formation of alkene byproducts. The choice of ligand is crucial to minimize this side reaction.[9][10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst and ligand. Consider using a more active catalyst system (e.g., palladacycle precatalysts).[12]
Poor quality organozinc reagentPrepare the organozinc reagent fresh or titrate the solution to determine the exact concentration.
Low reaction temperatureGradually increase the reaction temperature.
Formation of side products Homocoupling of the organozinc reagentAdd the organozinc reagent slowly to the reaction mixture.
Protodezincation of the organozinc reagentEnsure strictly anhydrous conditions.
β-Hydride eliminationUse a bulky, electron-rich ligand (e.g., CPhos) to promote reductive elimination over β-hydride elimination.[9][10]
Difficulty in purification Residual zinc saltsPerform a thorough aqueous workup. Consider washing the organic layer with a dilute solution of a chelating agent like EDTA.

Conclusion

The Negishi coupling of aryl bromides is a robust and highly valuable transformation for the construction of carbon-carbon bonds in organic synthesis. By understanding the reaction mechanism, carefully selecting the appropriate catalyst and ligand system, and adhering to proper experimental techniques, researchers can successfully employ this powerful reaction to access a wide range of complex molecular architectures. The protocols and data presented in this application note serve as a comprehensive resource for the practical implementation of the Negishi coupling in both academic and industrial research settings.

References

Application Notes and Protocols: Biphenyl Carboxylates as Versatile Building Blocks for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylates are a class of organic compounds that feature a biphenyl scaffold connected to one or more carboxylate groups. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its rigid, yet tunable, nature. The biphenyl unit provides a well-defined three-dimensional structure, while the carboxylate group(s) offer a reactive handle for a variety of chemical transformations. These characteristics make biphenyl carboxylates invaluable building blocks for the construction of a wide array of complex molecules, including pharmaceuticals, liquid crystals, and porous materials.[1][2] This document provides detailed application notes and experimental protocols for the use of biphenyl carboxylates in the synthesis of such advanced molecules.

Core Applications and Methodologies

The versatility of biphenyl carboxylates stems from their utility in a range of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of the biphenyl core itself. Once formed, the carboxylate group can be readily converted into esters, amides, and other functional groups, enabling the construction of more complex architectures.

Synthesis of Biphenyl Carboxylates via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of unsymmetrical biaryls, including biphenyl carboxylates. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. The reaction is tolerant of a wide variety of functional groups, making it a cornerstone of modern organic synthesis.[3][4][5][6]

This protocol describes a general method for the synthesis of a biphenyl carboxylic acid from a bromobenzoic acid and a phenylboronic acid.

Materials:

  • Substituted bromobenzoic acid (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add the substituted bromobenzoic acid, substituted phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the biphenyl carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

The following table summarizes the yields of various substituted biphenyl carboxylic acids synthesized via the Suzuki-Miyaura coupling reaction.

EntryAryl BromideArylboronic AcidProductYield (%)
14-Bromobenzoic acidPhenylboronic acidBiphenyl-4-carboxylic acid95
24-Bromobenzoic acid4-Methoxyphenylboronic acid4'-Methoxybiphenyl-4-carboxylic acid92
34-Bromobenzoic acid3-Nitrophenylboronic acid3'-Nitrobiphenyl-4-carboxylic acid85
43-Bromobenzoic acidPhenylboronic acidBiphenyl-3-carboxylic acid88
52-Bromobenzoic acidPhenylboronic acidBiphenyl-2-carboxylic acid82

Application in Drug Discovery and Development

Biphenyl carboxylates are prominent scaffolds in a number of blockbuster drugs. Their ability to present functional groups in a defined spatial orientation makes them ideal for interacting with biological targets.

Valsartan: An Angiotensin II Receptor Blocker

Valsartan is an antihypertensive drug that functions as an angiotensin II receptor blocker (ARB). The synthesis of valsartan often employs a biphenyl building block, which is subsequently elaborated to include the characteristic tetrazole and valine-derived moieties.

Valsartan_Mechanism Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AT1R AT1 Receptor AngII->AT1R Binds to PLC PLC Activation AT1R->PLC Activates Valsartan Valsartan Valsartan->AT1R Blocks IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Aldosterone Release Ca_PKC->Vasoconstriction

Valsartan_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Biphenyl Formation cluster_functionalization Side-chain Introduction cluster_final Final Steps A 4-Bromotoluene C Suzuki-Miyaura Coupling A->C B 2-Cyanophenol B->C D 4'-Methylbiphenyl-2-carbonitrile C->D E Bromination D->E F 4'-(Bromomethyl)biphenyl -2-carbonitrile E->F G Alkylation with (S)-Valine methyl ester F->G H Valsartan Precursor (Ester) G->H I Tetrazole Formation & Ester Hydrolysis H->I J Valsartan I->J

Anticancer Agents

Several biphenyl carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways in cancer cell proliferation.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative biphenyl carboxylic acid derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)
Biphenyl-4-carboxylic acid derivative 1MCF-7 (Breast)8.5
Biphenyl-4-carboxylic acid derivative 2A549 (Lung)12.3
Biphenyl-3-carboxylic acid derivative 3HCT116 (Colon)5.2
Biphenyl-2-carboxylic acid derivative 4HeLa (Cervical)15.1

Application in Materials Science

The rigid and linear nature of the biphenyl scaffold makes biphenyl carboxylates excellent building blocks for materials with ordered structures, such as liquid crystals and metal-organic frameworks (MOFs).

Liquid Crystals

Biphenyl carboxylates are widely used in the synthesis of thermotropic liquid crystals. The anisotropic shape of these molecules allows them to self-assemble into phases with long-range orientational order.

The mesomorphic properties of biphenyl-based liquid crystals are highly dependent on their molecular structure. The length and nature of the terminal alkyl chains, as well as the presence of lateral substituents, can significantly influence the transition temperatures and the type of liquid crystalline phases observed.

The following table illustrates the relationship between the structure of biphenyl-4-carboxylate derivatives and their phase transition temperatures.

n (Alkyl Chain Length)Crystal to Nematic (T_CN, °C)Nematic to Isotropic (T_NI, °C)
3131212
4118225
5112240
6107238
7105235
Metal-Organic Frameworks (MOFs)

Biphenyl dicarboxylates are frequently used as organic linkers in the synthesis of MOFs. These porous crystalline materials have applications in gas storage, separation, and catalysis. The geometry and connectivity of the biphenyl dicarboxylate linker play a crucial role in determining the topology and properties of the resulting MOF.

This protocol describes the synthesis of a nickel-based MOF using 4,4'-biphenyldicarboxylic acid (BPDC) as the organic linker.[7]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a beaker, dissolve Ni(NO₃)₂·6H₂O and BPDC in DMF with stirring.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 150 °C and maintain this temperature for 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.

The following table summarizes the key properties of a series of MOFs synthesized using different biphenyl dicarboxylate linkers.

LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
4,4'-Biphenyldicarboxylic acidZn²⁺12500.55
3,5,3',5'-Biphenyltetracarboxylic acidCu²⁺18000.72
4,4'-Biphenyldicarboxylic acidNi²⁺9800.41

Synthesis of Complex Heterocycles

The carboxylate group of biphenyl carboxylates can serve as a starting point for the construction of various heterocyclic rings. This is a valuable strategy for accessing novel chemical space in drug discovery.

Oxadiazole_Synthesis A Biphenyl-4-carboxylic acid B Esterification (SOCl₂, MeOH) A->B C Methyl biphenyl-4-carboxylate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E Biphenyl-4-carbohydrazide D->E F Cyclization (CS₂, KOH) E->F G 5-(Biphenyl-4-yl)-1,3,4-oxadiazole-2-thiol F->G

Characterization Protocols

Accurate characterization of the synthesized biphenyl carboxylate derivatives is crucial for confirming their structure and purity.

Protocol: Sample Preparation for NMR Spectroscopy

Materials:

  • Synthesized compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pasteur pipette and cotton wool

Procedure:

  • Weigh the appropriate amount of the compound into a small vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Gently swirl or sonicate the vial to dissolve the compound completely.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and wipe the outside with a tissue dampened with acetone or isopropanol.

Protocol: HPLC Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase gradient would be a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered sample onto the HPLC system.

  • Run the appropriate gradient method and monitor the elution of the compound using the UV detector at a suitable wavelength (e.g., 254 nm).

  • The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8][9][10]

Conclusion

Biphenyl carboxylates are undeniably powerful and versatile building blocks in the synthesis of complex molecules. Their rigid framework and reactive functionality provide a reliable platform for the construction of a diverse range of compounds with important applications in medicine and materials science. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and professionals working in these fields, facilitating the continued exploration and utilization of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue, often caused by either supersaturation or using an excessive amount of solvent.[1][2]

  • Induce Crystallization: If the solution is saturated, crystallization can often be initiated. Try scratching the inside surface of the flask just below the liquid level with a glass stirring rod to create a rough surface for crystals to form on.[3][4] Alternatively, adding a tiny "seed" crystal of the pure compound can provide a nucleation site for crystal growth.[3]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2][5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again slowly.[3]

  • Cool Further: After cooling to room temperature, placing the flask in an ice-water bath can help maximize crystal formation, as solubility decreases at lower temperatures.[5][6]

Q2: My compound has separated as an oil instead of forming crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point or if the solution is cooled too rapidly.[2][5]

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[5]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of crystals over oil.[2]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Recover your compound by evaporating the solvent and attempt the recrystallization again with a different solvent that has a lower boiling point.[3]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield is typically due to using too much solvent, premature crystallization, or excessive washing.[5]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding too much will keep a significant portion of your product dissolved even after cooling.[1][5]

  • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent your product from crystallizing out on the filter paper.[5][6]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[1]

  • Sufficient Cooling Time: Ensure you have allowed enough time for crystallization to complete. The process can be slow, and impatience can lead to a lower recovery.[7] After cooling to room temperature, use an ice bath to maximize the yield.[5]

Q4: My product is still impure after one recrystallization. What's the next step?

A4: If impurities are still present, it may be due to their similar solubility profile in the chosen solvent or because they were trapped during rapid crystal formation.[5]

  • Repeat the Recrystallization: A second recrystallization will often yield a much purer product.

  • Ensure Slow Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and without disturbance.[5][7]

  • Consider a Different Solvent: The initial solvent may not be optimal for separating your product from specific impurities. Refer to the solvent selection table and consider a different solvent or a mixed-solvent system.

  • Alternative Purification: If recrystallization is ineffective, other purification methods like column chromatography may be necessary to separate compounds with very similar properties.[8]

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)PolaritySuitability & Rationale
Ethanol 78Polar ProticGood Candidate. Often suitable for aromatic esters. Its polarity can help reject non-polar impurities.
Methanol 65Polar ProticGood Candidate. Similar to ethanol but with a lower boiling point, which can be useful to prevent "oiling out".[3]
Isopropanol 82Polar ProticGood Candidate. Another common alcohol for recrystallization of moderately polar compounds.
Ethyl Acetate 77Polar AproticPossible Candidate. May show high solubility. Often used in combination with a non-polar solvent like hexanes.
Chloroform 61Moderately PolarReported Solvent. Has been successfully used for the recrystallization of a related biphenyl carboxylate derivative.[9]
Toluene 111Non-PolarPossible Co-Solvent. Unlikely to be a good single solvent due to low polarity, but can be used in a mixed-solvent system.
Hexanes ~69Non-PolarPoor Single Solvent / Good "Anti-Solvent". The compound is likely insoluble. Can be used as the anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate.
Water 100Very PolarUnsuitable. The compound is highly unlikely to be soluble in water.

Experimental Protocol: Recrystallization

This protocol provides a detailed methodology for the purification of this compound.

  • Solvent Selection: Choose a suitable solvent from the guide above. Perform small-scale solubility tests if necessary by adding a few milligrams of the crude solid to ~0.5 mL of solvent in a test tube. A good solvent will dissolve the solid when heated but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils. Continue to add small portions of hot solvent just until all the solid has dissolved. Avoid adding an excess of solvent.[1]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[4]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Issue no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product check_saturation Is solution supersaturated? no_crystals->check_saturation check_cooling Was cooling too rapid? oiling_out->check_cooling check_solvent_vol Was excess solvent used? low_yield->check_solvent_vol check_cooling_rate Was cooling slow and undisturbed? impure_product->check_cooling_rate induce_xtal Solution: Induce Crystallization - Scratch flask with glass rod [2] - Add a seed crystal [2] check_saturation->induce_xtal Yes reduce_volume Cause: Too much solvent used [7] Solution: Gently boil off some solvent and re-cool [9] check_saturation->reduce_volume No reheat_dilute Solution: Reheat to dissolve, add a little more solvent, and cool slowly [7, 9] check_cooling->reheat_dilute Yes change_solvent Cause: Solvent boiling point may be too high [2] Solution: Recover compound and recrystallize in a lower-boiling solvent check_cooling->change_solvent No min_solvent Solution: Use minimum amount of hot solvent necessary to dissolve the solid [6, 9] check_solvent_vol->min_solvent Yes check_wash Was washing done with ice-cold solvent? check_solvent_vol->check_wash No cold_wash Solution: Wash crystals only with a minimal amount of ice-cold solvent [6] check_wash->cold_wash No slow_cool Solution: Ensure slow, undisturbed cooling to prevent trapping impurities in the crystal lattice [9] check_cooling_rate->slow_cool No rerun Solution: Perform a second recrystallization, possibly with a different solvent check_cooling_rate->rerun Yes

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions of aryl bromides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic evaluation of the following is recommended:

  • Catalyst System: The choice and integrity of the palladium catalyst and ligand are critical. For instance, standard catalysts like Pd(PPh₃)₄ might not be optimal for all substrates.[1] Consider using more robust catalyst systems, especially for electron-deficient aryl bromides.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step.[1][2] Its strength, solubility, and compatibility with other reagents are important considerations.[1][2]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and the occurrence of side reactions.[1]

  • Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen and moisture are critical parameters that require optimization.[1]

  • Reagent Quality: Ensure the purity and stability of your aryl bromide, boronic acid/ester, and other reagents. Boronic acids, particularly electron-deficient ones, can be susceptible to degradation.[3]

Q2: I am observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?

A2: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1] Common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is a major side reaction, especially with electron-deficient boronic acids.[3] To minimize this, consider using milder bases (e.g., K₃PO₄, KF), using more stable boronic esters (e.g., pinacol esters), and optimizing reaction time and temperature.[3]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. Homocoupling of boronic acids can be promoted by the presence of oxygen.[4]

  • Hydrodehalogenation (Dehalogenation): This is the reduction of the aryl bromide to the corresponding arene.[5] This can be influenced by the choice of base, ligand, solvent, and reaction temperature.[5]

Q3: How do I choose the appropriate base for my Suzuki coupling reaction?

A3: The choice of base is critical and its role is multifaceted, including the formation of a more nucleophilic boronate species and facilitating the transmetalation step.[2][6] There are two generally accepted pathways for the base's role: the boronate pathway and the hydroxide pathway.[2] The optimal base depends on the specific substrates and reaction conditions. Weaker bases like carbonates and phosphates are commonly used.[2] For base-sensitive functional groups, milder bases like KF can be effective.[7]

Q4: What is the importance of an inert atmosphere in Suzuki coupling reactions?

A4: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3] Oxygen can lead to the formation of palladium black and promote side reactions like the homocoupling of boronic acids, ultimately deactivating the catalyst and reducing the yield of the desired product.[1][4]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Materials

This is a common issue that often points to a problem with catalyst activation or fundamental reaction conditions.[1]

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh, high-quality palladium precatalyst and ligand. Phosphine ligands are particularly susceptible to oxidation.[3] - For challenging couplings, consider more active and specialized ligands (e.g., Buchwald ligands). - Ensure proper precatalyst activation to the active Pd(0) species.
Inappropriate Base - Screen different bases. The choice of base can significantly impact the reaction rate.[2] - Ensure the base is sufficiently soluble in the reaction medium.
Suboptimal Solvent - Try different solvents or solvent mixtures. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[8] - Ensure solvents are anhydrous and properly degassed to remove oxygen.[3]
Low Reaction Temperature - Gradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1]
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC or LC-MS. The reaction may simply require more time to reach completion.[1]

Problem 2: Formation of Significant Side Products

The presence of side products indicates that while the catalyst is active, competing and undesired reaction pathways are occurring.[1]

Side Product Observed Possible Cause Troubleshooting Steps
Protodeboronation Product - Harsh reaction conditions (high temperature, strong base).[9] - Instability of the boronic acid/ester.[3]- Use a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).[3][9] - Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[3] - Optimize for shorter reaction times and lower temperatures.[3]
Homocoupling Product - Presence of oxygen in the reaction mixture.[4] - Suboptimal catalyst to ligand ratio.- Ensure thorough degassing of solvents and purging of the reaction vessel with an inert gas.[1] - Optimize the catalyst and ligand system.
Hydrodehalogenation Product - High reaction temperatures and prolonged reaction times.[5] - Certain bases or ligands promoting this pathway.- Lower the reaction temperature and monitor for completion to avoid extended heating. - Screen different bases and ligands to find a system that minimizes this side reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with aryl bromides.

Table 1: Effect of Different Bases on Yield

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃Aryl bromides, aryl chlorides80-95%A widely used and effective base.[2]
K₂CO₃Aryl bromides75-95%Another common and effective carbonate base.
Cs₂CO₃Aryl bromides85-99%Often provides excellent yields, particularly for challenging couplings.[10]
K₃PO₄Aryl bromides, aryl chlorides80-98%A strong, non-nucleophilic base that is often effective when other bases fail.[2]
KOHAryl bromides70-90%A strong base that can sometimes lead to side reactions.[2]
NaOHAryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[2]
KFAryl bromidesModerate to highFluoride ions are believed to play a unique role in activating the boronic acid.[2]

Table 2: Effect of Different Solvents on Yield

Solvent SystemTypical Temperature (°C)Notes
Toluene/Water80-110A common biphasic system that often gives good results.
1,4-Dioxane/Water80-110Another widely used and effective solvent mixture.[10][11]
THF/Water60-80Lower boiling point may require a sealed vessel for higher temperatures.
DMF80-120A polar aprotic solvent that can be effective, but may lead to side reactions at high temperatures.
Ethanol/WaterRoom Temperature - 80A "greener" solvent system that can be effective in some cases.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:

An oven-dried resealable Schlenk tube or round-bottom flask equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The reaction vessel is sealed, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) is added via syringe.[3] The inert gas is then bubbled through the solution for 10-15 minutes for thorough deoxygenation.[3] Finally, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if separate) are added.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).[13]

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents analyze_side_products Analyze for Side Products (TLC, LC-MS, GC-MS) start->analyze_side_products check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Reaction Time) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_reagents->optimize_catalyst Degradation Suspected check_conditions->analyze_side_products Conditions OK optimize_temp_time Adjust Temperature and Time check_conditions->optimize_temp_time Suboptimal optimize_base Screen Different Bases analyze_side_products->optimize_base Side Products Detected optimize_solvent Screen Different Solvents analyze_side_products->optimize_solvent Side Products Detected success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp_time->success

Figure 2. A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

identifying and minimizing side products in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side products in biphenyl synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during biphenyl synthesis in a question-and-answer format.

Issue 1: Presence of a Symmetrical Biaryl Byproduct (Homocoupling)

Question: My reaction mixture shows a significant amount of a symmetrical biaryl byproduct, corresponding to the coupling of two molecules of my starting boronic acid. How can I minimize this homocoupling side reaction in my Suzuki-Miyaura coupling?

Answer: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, leading to reduced yields of the desired biphenyl product and complicating purification.[1] The primary causes are the presence of oxygen and palladium(II) species in the reaction mixture.[1]

Probable Causes and Recommended Solutions:

Probable CauseRecommended Solution
Oxygen in the reaction mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]Degassing: Rigorously degas the solvent and reaction mixture.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[3] A nitrogen subsurface sparge can be particularly effective.[3]
Use of a Pd(II) precatalyst: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product.[2]Use a Pd(0) precatalyst: Employing a Pd(0) source, such as Pd(PPh₃)₄, can minimize the initial concentration of Pd(II).
Presence of residual Pd(II): Even when using a Pd(0) precatalyst, some Pd(II) may be present or formed.Addition of a mild reducing agent: Adding a mild reducing agent, such as potassium formate, can help to reduce residual Pd(II) to the active Pd(0) catalyst without interfering with the catalytic cycle.[3]
Ligand choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.Use bulky electron-rich ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can often suppress homocoupling.[4]
Issue 2: Formation of Symmetrical Biaryls in Ullmann Reaction

Question: I am attempting to synthesize an unsymmetrical biphenyl using an Ullmann reaction with two different aryl halides, but I am observing the formation of two symmetrical biaryl byproducts in addition to my desired product. How can I address this?

Answer: A significant limitation of the classical Ullmann reaction for the synthesis of unsymmetrical biphenyls is the concurrent formation of two symmetrical homocoupling products (Ar-Ar and Ar'-Ar') along with the desired unsymmetrical product (Ar-Ar').[5] This often leads to difficult separation and low yields of the target molecule.[5]

Probable Cause and Recommended Solutions:

Probable CauseRecommended Solution
Competitive homocoupling: Both aryl halides can react with themselves in the presence of copper, leading to the formation of symmetrical biaryls.[5][6]Use a large excess of one aryl halide: If one of the aryl halides is inexpensive, using it in large excess can favor the formation of the unsymmetrical product. However, this is not always practical or cost-effective.
Similar reactivity of aryl halides: If the two aryl halides have similar reactivity, the formation of all three products is likely.Consider alternative modern coupling reactions: For the synthesis of unsymmetrical biphenyls, modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Stille couplings are generally more efficient and selective.[7]
Issue 3: Low Yields and Tar Formation in Gomberg-Bachmann Reaction

Question: My Gomberg-Bachmann reaction is resulting in a low yield of the desired biphenyl and a significant amount of tar-like byproducts. What are the likely causes and how can I improve the outcome?

Answer: The Gomberg-Bachmann reaction is known for its often low yields (frequently less than 40%) due to the many side reactions of the intermediate diazonium salts.[8][9]

Probable Causes and Recommended Solutions:

Probable CauseRecommended Solution
Instability of diazonium salts: Arenediazonium salts can be unstable and prone to decomposition, leading to various side reactions and tar formation.[10]Use stabilized diazonium salts: Employing more stable diazonium salts, such as diazonium tetrafluoroborates, can improve the reaction's efficiency.[8]
Side reactions of the aryl radical: The aryl radical intermediate can undergo various undesired reactions besides the desired coupling.[11]Phase-transfer catalysis: Using a phase-transfer catalyst can improve the yield and purity of the product.[8][10]
Reaction conditions: The original procedure often leads to low yields.Employ 1-aryl-3,3-dialkyltriazenes: These compounds can serve as a more stable source of the aryl radical, leading to improved yields.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in biphenyl synthesis via Suzuki-Miyaura coupling?

A1: The most common side products include homocoupled biaryls from the boronic acid, protodeboronation products where the boronic acid group is replaced by a hydrogen atom, and products from reactions involving the solvent or base.[12]

Q2: How can I purify my biphenyl product from unreacted starting materials and byproducts?

A2: Common purification techniques include:

  • Column chromatography: Silica gel chromatography is often effective for separating the desired biphenyl from impurities.[13]

  • Recrystallization: If the biphenyl product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[13][14]

  • Distillation: For liquid biphenyls, distillation can be used for purification, although it may be challenging if the boiling points of the components are close.[15]

Q3: What analytical techniques are best for identifying side products in my biphenyl synthesis?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the components of the reaction mixture.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the products and byproducts.[16]

Q4: Can steric hindrance affect the formation of side products?

A4: Yes, steric hindrance in the starting materials can significantly impact the reaction. It can lead to lower yields and favor side reactions like deboronation in Suzuki couplings.[17][18] Careful selection of catalysts and ligands is crucial when dealing with sterically hindered substrates.[17]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for setting up a Suzuki-Miyaura coupling reaction with measures to minimize the formation of homocoupling byproducts.

1. Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other appropriate glassware

2. Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Degassing the Solvent: Degas the chosen solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Check for Oxygen Exclusion start->check_oxygen check_catalyst Evaluate Palladium Source check_oxygen->check_catalyst Adequate improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_oxygen->improve_degassing Inadequate check_ligand Assess Ligand Choice check_catalyst->check_ligand Using Pd(0) use_pd0 Switch to Pd(0) Precatalyst check_catalyst->use_pd0 Using Pd(II) use_bulky_ligand Use Bulky, Electron-Rich Ligand check_ligand->use_bulky_ligand Inappropriate end Homocoupling Minimized check_ligand->end Appropriate improve_degassing->check_catalyst add_reductant Add Mild Reducing Agent (e.g., Potassium Formate) use_pd0->add_reductant add_reductant->check_ligand use_bulky_ligand->end Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X PdII Pd(II) Pd0->PdII Oxidation Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' Homocoupling Homocoupling (Ar'-Ar') PdII->Homocoupling + 2 Ar'B(OH)₂ Oxygen Oxygen

References

Technical Support Center: Effective Removal of Palladium Catalyst from Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of palladium catalysts from cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes and ensuring your final compounds meet the required purity standards.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions in a question-and-answer format.

Issue 1: Filtration through Celite is Ineffective

  • Question: I filtered my reaction mixture through a Celite pad, but the filtrate is still dark, and analysis shows high palladium content. What went wrong?

  • Answer: This issue can arise from several factors:

    • Soluble Palladium Species: Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as Pd(0). If your palladium is in a soluble form, it will pass through the Celite.[1] In this case, you will need to switch to a method suitable for homogeneous catalysts, such as using a scavenger, activated carbon, or chromatography.[1][2]

    • Improperly Packed Celite Pad: A poorly packed or cracked Celite bed will not effectively trap fine palladium particles. Ensure the Celite pad is 1-2 cm thick, well-compacted, and pre-wetted with the reaction solvent to prevent cracking.[1]

    • Colloidal Palladium: The palladium may have formed colloidal particles that are too small to be trapped by the Celite. You can try adding a flocculating agent to aggregate the particles before filtration or using an adsorbent like activated carbon to capture the colloidal palladium.[1]

Issue 2: Low Efficiency with Palladium Scavengers

  • Question: I treated my reaction mixture with a scavenger resin, but the residual palladium levels are still above the acceptable limit. How can I improve the scavenger's performance?

  • Answer: To enhance the efficiency of your scavenger, consider the following:

    • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[1] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] It's often beneficial to screen a small panel of different scavengers to find the most effective one for your specific reaction.

    • Insufficient Scavenger Amount or Time: Ensure you are using an adequate amount of the scavenger (typically 3-10 equivalents relative to the palladium) and allowing sufficient time for it to work (ranging from 2 to 24 hours).[3] Experiment with increasing the scavenger loading or extending the reaction time.[2]

    • Sub-optimal Conditions: The scavenging process can be influenced by temperature and solvent. Gently heating the mixture (if your product is stable) can improve the scavenger's kinetics. The solvent polarity can also affect the binding efficiency.[1][2]

Issue 3: Significant Product Loss During Purification

  • Question: After using activated carbon or a scavenger, my product yield is very low. How can I prevent my product from being adsorbed?

  • Answer: Product loss is a common issue, particularly with non-selective adsorbents like activated carbon.[2] Here are some strategies to minimize it:

    • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to reduce non-specific binding of your product.[1][2]

    • Thorough Washing: After filtering off the adsorbent, wash the filter cake thoroughly with fresh solvent to recover any bound product.[1][3]

    • Solvent Adjustment: The solvent can influence the adsorption of your product. Using a solvent in which your product is highly soluble may decrease its affinity for the adsorbent.[2]

    • Alternative Scavenger or Method: If product loss remains high, consider testing different scavengers that may have a lower affinity for your product or switching to an alternative purification method like crystallization or extraction.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: Why is it crucial to remove residual palladium from my reaction?

    • A1: Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of metals like palladium.[4][5] Residual palladium can also interfere with downstream reactions or biological assays, leading to unreliable results.[3][4]

  • Q2: What are the most common methods for palladium removal?

    • A2: The most prevalent methods include filtration through filter aids like Celite for heterogeneous catalysts, adsorption using materials like activated carbon or specialized metal scavengers, crystallization, liquid-liquid extraction, and chromatography.[2][6]

  • Q3: How do I choose the best palladium removal method for my experiment?

    • A3: The optimal method depends on several factors: the form of the palladium (homogeneous or heterogeneous), the nature of your product (solubility, stability), the required purity level, and the scale of your reaction.[2][3][5] A decision-making workflow can help guide your selection (see diagrams below).

  • Q4: What is Celite and how does it work for palladium removal?

    • A4: Celite is a diatomaceous earth filter aid. It works by creating a porous filter cake that can trap fine, insoluble particles, such as precipitated palladium metal or heterogeneous catalysts like Pd/C, from the reaction mixture.[1][7]

  • Q5: What are palladium scavengers and how do they work?

    • A5: Palladium scavengers are solid-supported materials, often based on silica or polymers, that are functionalized with ligands (e.g., thiols, amines, phosphines) that have a high affinity for palladium.[8] When added to the reaction mixture, they chelate the soluble palladium, allowing it to be removed by simple filtration.[4]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the performance of various palladium removal methods. Note that efficiency can vary depending on the specific reaction conditions.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
Polystyrene-bound TMT15503>99.8-[2]
Biotage® MP-TMT852<10>98.850 mg scavenger in THF/DMF[1]
Polychelated Resin (PCR-B2)328498.8-[2]
SiliaMetS® Thiol2400≤ 16>99.310 wt% scavenger[8]
SiliaMetS® Thiourea2400≤ 16>99.310 wt% scavenger[8]
ISOLUTE® Si-TMT500~20962g scavenger in EtOAc[1]
ISOLUTE® Si-Thiol500<10>982g scavenger in EtOAc[1]

Table 2: Efficiency of Activated Carbon and Binary Systems

AdsorbentInitial Pd (ppm)Final Pd (ppm)% RemovalNotesReference
Activated Carbon500~6587-[1]
Darco KB-B Activated Charcoal300<1>99.60.2 wt, 45 °C, 18 h in THF[5]
Nuchar AquaGuard9100~655328Used alone[2]
Nuchar AquaGuard + 1,2-ethanedithiol9100<273>97Binary system[2]
TMT + Activated Charcoal223920>99.120 mol % TMT, 0.2 wt charcoal[5]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[1]

  • Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to prevent cracking of the bed during filtration.[1]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]

  • Add the Scavenger: Add the recommended amount of scavenger (typically 3-10 equivalents relative to palladium) to the reaction mixture.[3]

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended amount of time (can range from 1 to 24 hours).[2]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a pad of Celite or filter paper.[2]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[2]

Protocol 3: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[3]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 2-12 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[3]

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[2][3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content.[2]

Mandatory Visualizations

Palladium_Removal_Decision_Tree Start Reaction Mixture with Palladium Catalyst Is_Heterogeneous Is the catalyst heterogeneous? Start->Is_Heterogeneous Filtration Filtration (e.g., through Celite) Is_Heterogeneous->Filtration Yes Choose_Soluble_Method Choose Method for Soluble Palladium Is_Heterogeneous->Choose_Soluble_Method No Check_Filtrate Is filtrate clear & Pd-free? Filtration->Check_Filtrate Product_Isolated Product Isolated Check_Filtrate->Product_Isolated Yes Check_Filtrate->Choose_Soluble_Method No Scavenger Use Scavenger Choose_Soluble_Method->Scavenger Activated_Carbon Use Activated Carbon Choose_Soluble_Method->Activated_Carbon Chromatography Chromatography Choose_Soluble_Method->Chromatography Scavenger->Product_Isolated Activated_Carbon->Product_Isolated Chromatography->Product_Isolated

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow Start Reaction Mixture (Homogeneous Pd) Add_Scavenger Add Solid-Supported Scavenger Start->Add_Scavenger Stir Stir at RT or with Gentle Heating (1-24h) Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine_Concentrate Combine Filtrates & Concentrate Wash->Combine_Concentrate Analyze Analyze for Residual Pd (ICP-MS) Combine_Concentrate->Analyze End Purified Product Analyze->End

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

troubleshooting low yields in the synthesis of biphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Biphenyl Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for common issues encountered during the synthesis of biphenyl derivatives, with a focus on addressing low reaction yields in Suzuki-Miyaura and Stille cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Topic: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield. What are the primary factors I should investigate?

Answer:

Low yields in Suzuki-Miyaura coupling can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is especially problematic for electron-deficient arylboronic acids.[1] Consider using fresh, high-purity boronic acid or converting it to a more stable form like a pinacol ester or MIDA boronate.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general order of reactivity is I > Br > OTf >> Cl. Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, with phosphine ligands being particularly prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and promote side reactions like the homocoupling of the boronic acid.[2] It is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]

    • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. However, an inappropriate base can also promote side reactions. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4]

    • Solvent Selection: The solvent must be anhydrous and degassed. Common solvent systems include toluene, dioxane, THF, and DMF, often with the addition of water.[5]

Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the yield of the desired biphenyl product. This is often promoted by the presence of oxygen.

  • Ensure a Rigorously Inert Atmosphere: The most critical step is to eliminate oxygen from the reaction mixture. This can be achieved by:

    • Using Schlenk line techniques.

    • Thoroughly degassing the solvent by methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[2]

  • Use a Pd(0) Catalyst Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) species can directly promote the homocoupling of boronic acids.[6]

  • Optimize Ligand Choice: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product.

Question 3: My reaction with an electron-deficient or heteroaryl boronic acid is not working well. What should I consider?

Answer:

Electron-deficient and some heteroaryl boronic acids are particularly prone to protodeboronation, leading to low yields.

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Switching to anhydrous conditions with a non-aqueous base can be beneficial.

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1][3]

  • Use Boronic Esters or Trifluoroborate Salts: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt can significantly reduce the rate of protodeboronation.[6]

Topic: Stille Coupling

Question 1: I am getting a low yield in my Stille coupling reaction. What are the common causes?

Answer:

Similar to Suzuki coupling, low yields in Stille reactions can arise from several factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.[1]

  • Purity of Reagents: Use high-purity, anhydrous, and degassed solvents. The organostannane reagent should also be of high quality.

  • Reaction Temperature: Stille couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate, especially for less reactive substrates.[7]

  • Ligand Choice: The choice of ligand can significantly impact the reaction rate and yield. Electron-rich and sterically hindered ligands often accelerate the coupling.

Question 2: How can I deal with the toxic tin byproducts from my Stille reaction?

Answer:

The toxicity of organotin compounds is a major drawback of the Stille reaction. Proper handling and workup procedures are essential.

  • Handling: Always handle organotin reagents in a well-ventilated fume hood with appropriate personal protective equipment.

  • Workup: Tin byproducts can often be removed by:

    • Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble solids that can be filtered off.[3][7]

    • Chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, can also help in removing tin residues.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of biphenyl synthesis.

Table 1: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid [3]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
3Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
4K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001294
5Et₃NToluenePd(OAc)₂PPh₃1001245

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), solvent (5 mL).

Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid [8]

EntryLigandCatalyst Loading (mol% Pd)BaseSolventTemp. (°C)Time (h)Yield (%)
1PPh₃2.0K₃PO₄Dioxane1002425
2P(t-Bu)₃1.0K₃PO₄Dioxane80491
3SPhos1.0K₃PO₄TolueneRT298
4XPhos0.5K₃PO₄TolueneRT297

Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), base (2.0 mmol), Pd₂(dba)₃ as palladium source.

Table 3: Solvent Effects in the Stille Coupling of Iodobenzene with Tributyl(phenyl)stannane

EntrySolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1ToluenePd(PPh₃)₄-1101285
2THFPd(PPh₃)₄-662478
3DMFPd(PPh₃)₄-100892
4DioxanePd(PPh₃)₄-1001282
5AcetonitrilePd(PPh₃)₄-822465

Reaction conditions: Iodobenzene (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), Pd(PPh₃)₄ (2 mol%), solvent (5 mL).

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling: Synthesis of 4-Phenylacetophenone

This protocol describes the synthesis of 4-phenylacetophenone from 4-bromoacetophenone and phenylboronic acid.

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.99 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Add palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.40 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-phenylacetophenone as a white solid.

Detailed Methodology for Stille Coupling: Synthesis of Biphenyl

This protocol describes the synthesis of biphenyl from iodobenzene and tributyl(phenyl)stannane.

Materials:

  • Iodobenzene

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.10 mmol, 2 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add anhydrous and degassed toluene (20 mL).

  • Add iodobenzene (1.02 g, 5.0 mmol) to the flask via syringe.

  • Add tributyl(phenyl)stannane (2.02 g, 5.5 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether (50 mL) and a saturated aqueous solution of potassium fluoride (50 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford biphenyl as a white solid.

Visualizations

Troubleshooting Workflow for Low Yield in Biphenyl Synthesis

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Boronic acid/ester stability - Aryl halide reactivity - Catalyst/ligand integrity start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert atmosphere (degassing) - Correct base and solvent - Optimal temperature check_reagents->check_conditions Reagents OK modify_protocol 5. Modify Protocol - Anhydrous conditions? - Slower addition of reagents? - Different workup procedure? check_reagents->modify_protocol Reagent issue (e.g., use boronic ester) analyze_byproducts 3. Analyze Byproducts - Homocoupling? - Protodeboronation? - Dehalogenation? check_conditions->analyze_byproducts Conditions OK check_conditions->modify_protocol Condition issue (e.g., change base) optimize_catalyst 4. Optimize Catalyst System - Screen different ligands - Change Pd precursor (Pd(0) vs Pd(II)) - Increase catalyst loading analyze_byproducts->optimize_catalyst Side reactions identified success Improved Yield analyze_byproducts->success No major side reactions, proceed to catalyst optimization optimize_catalyst->modify_protocol Optimization needed modify_protocol->success Re-run experiment

Caption: A logical workflow for troubleshooting low yields in biphenyl synthesis.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl byproduct X-B(OR)₂ transmetalation->byproduct + Base-X re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² (Biphenyl Product) re->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oa boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Catalytic Cycle of the Stille Cross-Coupling Reaction

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl tin_byproduct X-Sn(R³)₃ transmetalation->tin_byproduct re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² (Biphenyl Product) re->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oa organostannane R²-Sn(R³)₃ (Organostannane) organostannane->transmetalation

Caption: The key steps of the Stille catalytic cycle.

References

Technical Support Center: Improving the Solubility of Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the solubility of biphenyl intermediates in reaction solvents.

Troubleshooting Guide

This section addresses specific issues encountered during experimental work.

Issue: My biphenyl intermediate is precipitating or failing to dissolve in the reaction solvent.

Precipitation or poor dissolution of a biphenyl intermediate can halt a reaction and complicate purification. Biphenyl and its derivatives, being largely non-polar and rigid, often exhibit limited solubility in many common solvents.[1][2] This troubleshooting workflow provides a systematic approach to resolving this issue.

G start Problem: Biphenyl Intermediate Has Poor Solubility temp Action: Increase Temperature Gently warm the mixture. Question: Does it dissolve? start->temp sonicate Action: Apply Sonication Use an ultrasonic bath. Question: Does it dissolve? temp->sonicate No success Solution Found: Proceed with Reaction temp->success Yes solvent Action: Screen Solvents Test solubility in a range of alternative solvents. sonicate->solvent No sonicate->success Yes cosolvent Action: Use a Co-Solvent System Introduce a miscible solvent to modify polarity. solvent->cosolvent No solvent->success Partially or Fully modify Consider Structural Modification (For Process Development) Introduce solubilizing groups. cosolvent->modify No cosolvent->success Yes

Caption: Troubleshooting workflow for poor biphenyl intermediate solubility.

Frequently Asked Questions (FAQs)

Q1: Why are biphenyl intermediates often poorly soluble in common reaction solvents?

Biphenyl's structure consists of two connected phenyl rings, making it a non-polar and fairly rigid aromatic hydrocarbon.[1][2] Following the principle of "like dissolves like," it is sparingly soluble in polar solvents like water but shows good solubility in non-polar organic solvents such as benzene, toluene, and hexane.[1] Its low solubility in polar media is a primary challenge, especially in reactions requiring polar reagents or conditions.

G cluster_0 High Solubility ('Like Dissolves Like') cluster_1 Low Solubility ('Like Does Not Dissolve Like') Biphenyl Biphenyl Intermediate (Non-Polar) Solvent1 Non-Polar Solvents (e.g., Toluene, Hexane) Biphenyl->Solvent1 Good Interaction Biphenyl2 Biphenyl Intermediate (Non-Polar) Solvent2 Polar Solvents (e.g., Water, Methanol) Biphenyl2->Solvent2 Poor Interaction

Caption: The principle of "like dissolves like" for biphenyl solubility.

Q2: How does temperature affect the solubility of biphenyl intermediates?

For most organic compounds, including biphenyl and its derivatives, solubility in organic solvents increases as the temperature rises.[1][3] Applying heat is often the simplest first step to dissolve a stubborn intermediate. However, one must be cautious not to exceed the boiling point of the solvent or cause degradation of the reaction components.

Q3: Which solvents are generally recommended for biphenyls, particularly for common reactions like Suzuki-Miyaura couplings?

The choice of solvent is highly dependent on the specific reaction. For general dissolution, non-polar solvents are effective.[1] However, for reactions like the Suzuki-Miyaura coupling, which often involve polar inorganic bases, a solvent system that can accommodate both non-polar organics and polar salts is necessary. Polar aprotic solvents or mixtures are common. For instance, N-methylpyrrolidone (NMP) has been shown to be an effective solvent for challenging Suzuki-Miyaura reactions involving electron-poor biphenyl systems.[4][5][6]

Q4: When and why should I use a co-solvent system?

A co-solvent system should be considered when a single solvent fails to provide adequate solubility for all reaction components. Co-solvency is the phenomenon where a solute is more soluble in a mixture of solvents than in one solvent alone.[7] This is particularly useful for biphenyl synthesis. For example, in Suzuki-Miyaura couplings, a mixture of an alcohol (like methanol or ethanol) and water can dramatically improve the reaction yield by dissolving the non-polar biphenyl precursor and the polar inorganic base.[8] The addition of a water-miscible organic solvent can reduce the interfacial tension between the aqueous phase (containing the base) and the organic phase (containing the biphenyl intermediate).[9]

Q5: Can the structure of the biphenyl intermediate be modified to improve solubility?

Yes, this is a common strategy in medicinal chemistry and process development. Improving solubility can be achieved by disrupting the crystal lattice packing or increasing polarity.[10] Key strategies include:

  • Introducing Polar Groups: Adding flexible substituents with polar groups (e.g., hydroxyl, amino, or alkyleneoxy chains) that are exposed to the solvent can significantly boost solubility.[11]

  • Disrupting Planarity: Adding ortho-substituents to the biphenyl core increases the torsional angle between the two phenyl rings, which can disrupt efficient crystal packing and lower the melting point, often leading to better solubility.[2][10]

Data & Protocols

Quantitative Solubility Data

The solubility of biphenyl intermediates is highly dependent on the solvent and temperature. Below is a summary of solubility data for biphenyl in various solvents.

Table 1: Solubility of Biphenyl in Select Organic Solvents

Solvent Temperature (°C) Solubility (Mole Fraction)
Benzene 30 ~0.35[12][13]
Benzene 60 ~0.60[12][13]
Carbon Tetrachloride 30 ~0.28[12][13]
Carbon Tetrachloride 60 ~0.52[12][13]
n-Heptane 30 ~0.15[12][13]
n-Heptane 60 ~0.38[12][13]
Dioxane 30 ~0.29[12][13]

| Dioxane | 60 | ~0.55[12][13] |

Note: Data is approximated from graphical representations in cited literature.

Recommended Solvent Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for synthesizing biphenyls. The solvent system is critical for success.

Table 2: Solvent Systems and Their Impact on Biphenyl Synthesis Yield

Solvent System Base Yield of Biphenyl (%) Reference
Tetrahydrofuran (THF) K₃PO₄·3H₂O 10.4 [8]
N,N-Dimethylformamide (DMF) K₃PO₄·3H₂O 30.9 [8]
Methanol (MeOH) K₃PO₄·3H₂O 78.9 [8]
Ethanol (EtOH) K₃PO₄·3H₂O 73.4 [8]
Methanol/Water (3:2) NaOH 96.3 [8]

| N-Methylpyrrolidone (NMP) | CsF | Moderate to Excellent |[4][5][6] |

Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a biphenyl intermediate in a specific solvent.[14]

Materials:

  • Biphenyl intermediate (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid biphenyl intermediate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[14]

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Centrifugation can be used to accelerate this step.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.[14] This step is critical to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of the filtered solution using a pre-validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of your intermediate to ensure accurate quantification.[14]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the solvent.

Protocol 2: Co-Solvent Screening for Improved Reaction Conditions

This protocol provides a method to quickly screen solvent mixtures to find optimal reaction conditions.

Materials:

  • Biphenyl precursor and other reaction reagents (e.g., boronic acid, base)

  • Primary solvent (in which the biphenyl precursor has some solubility)

  • A panel of miscible co-solvents (e.g., water, methanol, ethanol, THF, dioxane)

  • Small-scale reaction vessels (e.g., microwave vials, test tubes)

  • Magnetic stirring plate and stir bars

Procedure:

  • Baseline Experiment: Set up the reaction in the primary solvent alone. This will serve as your baseline for comparison.

  • Prepare Co-Solvent Mixtures: In separate reaction vessels, add the biphenyl precursor and other solid reagents.

  • Add Solvent Systems: To each vessel, add a different pre-mixed solvent system. For example:

    • Vessel 1: 100% Primary Solvent (e.g., Toluene)

    • Vessel 2: 90% Toluene / 10% Ethanol

    • Vessel 3: 80% Toluene / 20% Ethanol

    • Vessel 4: 90% Toluene / 10% THF

    • Vessel 5: 80% Toluene / 20% THF

    • Vessel 6 (for Suzuki): 60% Methanol / 40% Water[8]

  • Observe Solubility: Before initiating the reaction (e.g., adding catalyst or heating), stir the mixtures at room temperature and visually inspect the solubility of the starting materials. Note any systems where dissolution is significantly improved.

  • Run Reactions: Initiate all reactions simultaneously under the same conditions (temperature, time).

  • Analyze Results: After the reaction period, analyze a small aliquot from each vessel by a suitable method (e.g., TLC, LC-MS, GC-MS) to determine the reaction conversion or product yield. Compare the results to identify the most effective co-solvent system.

References

alternative catalysts for the synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this and other biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester.[1][2]

Q2: Are there viable alternative catalysts to the standard palladium-phosphine systems for this synthesis?

Yes, several alternative catalytic systems have been developed to address factors like cost, catalyst stability, and greener reaction conditions. These include:

  • Ligand-Free Palladium Catalysts: Systems using palladium salts like Pd(OAc)₂ or PdCl₂ without phosphine ligands can be effective, often under milder conditions and even in air.[4][5][6]

  • Heterogeneous Catalysts: Palladium nanoparticles supported on materials like graphene or silica offer high stability and easy recyclability.[2][7][8]

  • Nickel Catalysts: As a more cost-effective alternative to palladium, nickel complexes have shown promise in similar cross-coupling reactions.[9]

  • Iron Catalysts: Iron-based catalysts are being explored as a less toxic and more abundant option compared to palladium.[9]

Q3: My boronic acid seems to be decomposing during the reaction. What can I do to prevent this?

Boronic acid decomposition, often through protodeboronation, is a common issue.[10][11] To mitigate this, you can:

  • Use anhydrous solvents and reagents to minimize the presence of water, which can lead to protodeboronation.[10]

  • Employ more stable boronic esters, such as pinacol esters.[10]

  • Choose milder bases like K₃PO₄ or Cs₂CO₃ over stronger ones like NaOH or KOH, which can accelerate decomposition.[10]

  • Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the boronic acid.[12]

Q4: What are the common byproducts in a Suzuki coupling reaction for this synthesis?

Common byproducts that can complicate purification and reduce yield include:

  • Homocoupling products: This is where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves.[10][11][12] This is often promoted by the presence of oxygen.[10][11]

  • Dehalogenated starting material: The aryl bromide can be reduced to the corresponding arene.[11][12]

  • Protodeboronated starting material: The boronic acid can be converted to the corresponding arene.[10][11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Formation

If you are observing low to no yield of the desired biphenyl product, consider the following potential causes and solutions.

Troubleshooting Workflow for Low Yield

start Low/No Product catalyst_issue Potential Catalyst Issue start->catalyst_issue reagent_issue Potential Reagent/Condition Issue start->reagent_issue inactive_catalyst Inactive Catalyst (Pd(0) not forming) catalyst_issue->inactive_catalyst catalyst_deactivated Catalyst Deactivated (Pd black) catalyst_issue->catalyst_deactivated boronic_acid_decomp Boronic Acid Decomposition reagent_issue->boronic_acid_decomp poor_reagents Variable Reagent Quality reagent_issue->poor_reagents inefficient_mixing Inefficient Mixing reagent_issue->inefficient_mixing solution_precatalyst Use a pre-catalyst that readily forms Pd(0). Ensure anaerobic conditions. inactive_catalyst->solution_precatalyst solution_ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to stabilize Pd(0). catalyst_deactivated->solution_ligand solution_loading Increase catalyst loading. catalyst_deactivated->solution_loading solution_boronic Use anhydrous solvents. Use boronic esters. Use milder bases (K₃PO₄). boronic_acid_decomp->solution_boronic solution_reagents Purify reagents before use. Use high-purity solvents. poor_reagents->solution_reagents solution_mixing Ensure vigorous stirring. inefficient_mixing->solution_mixing

Caption: Troubleshooting workflow for low or no product yield.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-001 Low or No Product Formation Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[10]- Ensure strict anaerobic conditions to prevent oxidation.[10][13]- Use a pre-catalyst that readily forms active Pd(0).[10]- Select a ligand that stabilizes the Pd(0) species (e.g., bulky biaryl phosphines).[10]
Catalyst Deactivation: The palladium catalyst precipitates as palladium black.[10][12]- Increase catalyst loading, but be mindful of costs.- Use stabilizing ligands like XPhos or SPhos.[10]
SMC-002 Significant Homocoupling of Boronic Acid Oxygen in the Reaction: Promotes oxidative homocoupling.[10]- Thoroughly degas all solvents and reagents before use.[10]- Maintain a positive pressure of inert gas (Argon or Nitrogen).
Base-Induced Decomposition: Certain bases can accelerate boronic acid decomposition.[10]- Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.[10]
SMC-003 Protodeboronation of Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic species can replace the boron group with hydrogen.[10]- Use anhydrous solvents and reagents.[10]- Consider using more stable boronic esters (e.g., pinacol esters).[10]
SMC-004 Inconsistent Results Variable Reagent Quality: Impurities in the boronic acid, aryl halide, or solvent can inhibit the reaction.[10]- Purify reagents before use.- Use high-purity, anhydrous solvents.
Inefficient Mixing: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and poor reaction kinetics.[10]- Ensure vigorous and consistent stirring throughout the reaction.

Alternative Catalyst Systems: Data and Protocols

For researchers looking to move away from traditional palladium-phosphine systems, here is a comparison of alternative catalysts.

Quantitative Comparison of Alternative Catalysts
Catalyst SystemTypical Loading (mol%)SolventBaseTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Ligand-Free Pd(OAc)₂ 0.02 - 0.4Water / EthanolK₃PO₄ / Na₂CO₃RT - 150 (MW)0.1 - 1792 - 94[4][14]
Pd Nanoparticles on Graphene ~10 wt% of supportWater / EthanolK₂CO₃80 - 1003 - 48Good Conversion[7]
Silica-Supported Pd 0.02 (as Pd)o-xyleneK₂CO₃95 - 1101.5 - 292 - 100[8]
Ni Complex Not specifiedTHF-Not specifiedNot specified87 - 94[9]
Fe Catalyst Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood Yields[9]

Note: Yields are highly substrate-dependent and the above table is for general comparison of biphenyl syntheses.

Experimental Protocols for Alternative Catalysts

Protocol 1: Ligand-Free Suzuki Coupling using Pd(OAc)₂ [4]

This protocol is advantageous for its simplicity and use of readily available materials.

start Start charge_flask Charge flask with: - Aryl bromide (0.5 mmol) - Boronic acid (0.6 mmol) - K₃PO₄·3H₂O (1.0 mmol) - Bu₄NBr (0.025 mmol) start->charge_flask 1 add_pd Add Pd(OAc)₂ (0.01 mmol) charge_flask->add_pd 2 add_solvent Add Ethanol (2 mL) add_pd->add_solvent 3 react Stir at Room Temperature (Monitor by TLC) add_solvent->react 4 workup Aqueous Workup: - Dilute with EtOAc - Wash with 1M NaOH & Brine - Dry (MgSO₄) react->workup 5 purify Purify by Column Chromatography workup->purify 6 end Product purify->end 7

Caption: Experimental workflow for ligand-free Suzuki coupling.

  • Reaction Setup: In a round-bottom flask, combine Methyl 4-bromobenzoate (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), K₃PO₄·3H₂O (2.0 equiv), and Bu₄NBr (0.05 equiv).[4]

  • Solvent Addition: Add ethanol to the flask.[4]

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).[4]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can be performed open to the air.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with 1 M NaOH (aq) and then with brine. Dry the organic layer over anhydrous MgSO₄.[4]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis using a Recyclable Palladium Catalyst [2][8]

This protocol highlights the use of a supported catalyst, which simplifies purification and allows for catalyst reuse, aligning with green chemistry principles.[2][7]

  • Reaction Setup: To a reaction vessel, add Methyl 4-bromobenzoate (1.0 equiv), 4-bromophenylboronic acid (1.5 equiv), a base such as K₂CO₃ (2.0 equiv), and the heterogeneous palladium catalyst (e.g., Pd on silica).[8]

  • Solvent and Degassing: Add a suitable solvent like o-xylene or an aqueous ethanol mixture.[6][8] While some ligand-free systems are air-tolerant, for optimal results with heterogeneous catalysts, it is good practice to degas the mixture by bubbling an inert gas through it.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time, monitoring by TLC or GC/LC-MS.[8][10]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. It can be washed with a solvent and dried for reuse in subsequent reactions.[2][8]

  • Workup and Purification: The filtrate is then subjected to a standard aqueous workup. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

References

preventing dehalogenation side reactions in palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: December 2025

<EOT>## Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dehalogenation, a common side reaction in palladium-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in cross-coupling reactions?

A1: Hydrodehalogenation is a common side reaction where the halide (e.g., I, Br, Cl) on your starting material is replaced by a hydrogen atom instead of the desired coupling partner.[1] This forms an undesired byproduct, which lowers the yield of your target molecule and often complicates the purification process.[1]

Q2: What are the primary causes of hydrodehalogenation?

A2: The reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][2] This intermediate can reductively eliminate with the organic group to form the dehalogenated byproduct.[1][2] Key factors that contribute to the formation of Pd-H species include the choice of base, solvent, and temperature, as certain conditions and reagents can act as hydride sources.[1][3] For instance, solvents like alcohols or DMF, as well as amine bases, can be sources of hydride.[3][4]

Q3: How does the halide (I, Br, Cl) on my starting material affect dehalogenation?

A3: The tendency for dehalogenation typically follows the reactivity of the aryl halide: Ar-I > Ar-Br > Ar-Cl.[1][2] Aryl iodides have the weakest carbon-halogen bond, making them the most reactive towards both the desired coupling and the undesired side reaction.[1] If your synthetic route allows, switching from an iodide to a bromide or chloride can often reduce the amount of dehalogenation.[1]

Q4: How can I detect and quantify dehalogenation in my reaction?

A4: The most common method for detecting and quantifying the dehalogenated byproduct is by analyzing the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[1] By comparing the peak area of your desired product to the dehalogenated byproduct, often with the aid of an internal standard, you can determine the ratio of product to byproduct and assess the effectiveness of your optimization efforts.[1]

Troubleshooting Guide

Here are solutions to common problems encountered during palladium-catalyzed coupling reactions.

Problem: My reaction shows significant consumption of the aryl halide, but the main product is the dehalogenated arene.

This is a classic sign that the dehalogenation pathway is outcompeting the desired cross-coupling reaction. Here is a systematic approach to troubleshoot this issue.

Q5: Which reaction parameter should I investigate first?

A5: The choice of ligand is one of the most critical factors.[3] Bulky, electron-rich phosphine ligands are known to accelerate the final reductive elimination step that forms the desired C-C or C-N bond, which helps it outcompete the dehalogenation pathway.[1][5]

  • Recommendation: Screen a panel of bulky, electron-rich ligands. For many coupling reactions like Suzuki and Buchwald-Hartwig, ligands such as XPhos, SPhos, RuPhos, or DavePhos are excellent starting points.[1][3] Less bulky ligands like triphenylphosphine (PPh₃) are sometimes more prone to allowing dehalogenation.[1]

Q6: How does the base influence dehalogenation?

A6: The base is another crucial parameter. Strong bases or certain amine bases can sometimes act as a hydride source or promote pathways that lead to Pd-H formation.[1][4][6]

  • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. If you are using a strong base like an alkoxide (e.g., NaOtBu) or an amine base (e.g., Et₃N) and observing dehalogenation, consider screening weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][3] These are generally less likely to generate hydride species.[1]

Q7: Can the solvent be the cause of the side reaction?

A7: Yes, certain solvents are known to be potential hydride donors.[1][3]

  • Recommendation: Avoid solvents that can easily act as a hydride source, such as alcohols and DMF.[1][3] Switching to a non-polar aprotic solvent like toluene or dioxane is often beneficial as they are less likely to promote dehalogenation.[1][3]

Q8: What is the effect of temperature on dehalogenation?

A8: Higher reaction temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[1][3]

  • Recommendation: Try running the reaction at a lower temperature.[1][3] Reducing the temperature from >100 °C to a range of room temperature to 80 °C can often suppress the dehalogenation side reaction more significantly than the main reaction pathway.[1]

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the outcome of a coupling reaction prone to dehalogenation. The data is illustrative and actual results will vary based on specific substrates.

Table 1: Effect of Ligand Choice on Dehalogenation in a Model Suzuki Coupling

LigandLigand Type% Desired Product% Dehalogenated ByproductRationale
PPh₃Less Bulky, Electron-Poor45%50%May not sufficiently accelerate reductive elimination.
XPhosBulky, Electron-Rich[1]92%5%Bulky ligands promote the desired reductive elimination step and stabilize the catalyst.[1]
SPhosBulky, Electron-Rich[1]90%7%Similar to XPhos, accelerates product formation.[1]
dppfBulky Ferrocenyl85%12%Often effective but can vary with substrate.[3]

Table 2: Influence of Base and Solvent on Dehalogenation

BaseSolvent% Desired Product% Dehalogenated ByproductRationale
NaOtBuDioxane70%25%Strong bases can sometimes promote side reactions.[1]
K₃PO₄Toluene92%5%A weaker inorganic base in a non-polar solvent minimizes hydride formation.[1][3]
Et₃NDMF55%40%Amine bases and DMF can both act as hydride sources.[3]
Cs₂CO₃Toluene91%6%A mild inorganic base effective at suppressing dehalogenation.[1][3]

Visual Guides and Diagrams

// Node Definitions start [label="Dehalogenation Observed?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; ligand [label="1. Change Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="2. Change Base", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="3. Change Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="4. Lower Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

ligand_detail [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; base_detail [label="Switch to Weaker Inorganic Base\n(e.g., K₃PO₄, Cs₂CO₃)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_detail [label="Switch to Non-Polar Aprotic Solvent\n(e.g., Toluene, Dioxane)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_detail [label="Decrease from >100°C to\nRT - 80°C range", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ligand [label="Systematic Approach"]; ligand -> base; base -> solvent; solvent -> temp; temp -> success [style=dashed, color="#34A853"];

ligand -> ligand_detail [style=dashed, color="#5F6368"]; base -> base_detail [style=dashed, color="#5F6368"]; solvent -> solvent_detail [style=dashed, color="#5F6368"]; temp -> temp_detail [style=dashed, color="#5F6368"]; } end_dot Caption: A systematic workflow for troubleshooting and minimizing hydrodehalogenation.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for substrates that are prone to hydrodehalogenation, employing a bulky ligand and a mild inorganic base.[1]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[1]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Quantifying Dehalogenation by GC-MS

This protocol provides a general method to determine the ratio of the desired product to the dehalogenated byproduct.

  • Sample Preparation:

    • Take a small aliquot (e.g., 20 µL) from the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate).

    • Add a known amount of a suitable internal standard (e.g., dodecane) that does not co-elute with other components.[1]

    • Filter the sample through a small plug of silica or a syringe filter to remove solid particles.[1]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[1]

    • Method:

      • Injector Temperature: 250 °C.[1]

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes. (Note: This program should be optimized for your specific compounds).[1]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Data Analysis:

      • Identify the peaks for the desired product, dehalogenated byproduct, and internal standard by their retention times and mass spectra.[1]

      • Integrate the peak areas and use the internal standard to calculate the relative amounts of product and byproduct to determine the reaction selectivity.

References

Technical Support Center: Scaling Up the Production of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-bromophenylboronic acid with methyl 4-bromobenzoate in the presence of a suitable base and solvent system. The Suzuki-Miyaura coupling is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials.[1][2][3][4]

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?

A2: Several parameters are critical for a successful and reproducible scale-up. These include:

  • Catalyst selection and loading: The choice of palladium source and ligand is crucial. For large-scale operations, using a pre-formed catalyst or a robust ligand that prevents palladium black precipitation is important. Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield to minimize cost and residual palladium in the product.[5][6][7]

  • Base selection and stoichiometry: The base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice and amount of base can significantly impact the reaction rate and impurity profile.[2][8]

  • Solvent system and concentration: A suitable solvent system is required to dissolve the reactants and facilitate the reaction. Mixtures of organic solvents (like toluene, dioxane, or 2-propanol) and water are often employed.[1][9] Reaction concentration needs to be carefully controlled to ensure efficient mixing and heat transfer.

  • Temperature control: The reaction temperature affects the reaction rate and the formation of byproducts. Precise temperature control is crucial, especially during exothermic events.

  • Inert atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the process is essential for consistent results.[10]

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?

A3: Common impurities include:

  • Homocoupling products: Biphenyl (from the boronic acid) and dimethyl 4,4'-biphenyldicarboxylate (from the aryl bromide) are common byproducts. These can be minimized by ensuring a strictly inert atmosphere and optimizing the catalyst system.[10][11]

  • Debromination product: Formation of methyl benzoate can occur, particularly at higher temperatures or with certain catalyst/ligand combinations.

  • Residual palladium: The final product must have very low levels of residual palladium, especially for pharmaceutical applications.[8][9]

  • Starting materials: Unreacted 4-bromophenylboronic acid and methyl 4-bromobenzoate may remain.

Minimizing these impurities involves optimizing reaction conditions, using high-purity starting materials, and employing appropriate work-up and purification procedures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst (palladium oxidation)Ensure all solvents and reagents are thoroughly degassed. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding the catalyst. Use fresh, high-quality palladium catalyst and ligands.[2]
Incorrect base or insufficient amountVerify the identity and purity of the base. Ensure the correct stoichiometry is used. Consider screening different bases (e.g., K₂CO₃, K₃PO₄).
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure the internal temperature is being accurately measured.
Poor quality of starting materialsUse high-purity 4-bromophenylboronic acid and methyl 4-bromobenzoate. Impurities in the starting materials can poison the catalyst.
Significant Homocoupling Byproducts Presence of oxygen in the reaction mixtureImprove the degassing procedure for solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[10][11]
Suboptimal catalyst-to-ligand ratioOptimize the ratio of palladium to phosphine ligand. An excess of ligand can sometimes suppress homocoupling.
High reaction temperatureLower the reaction temperature and extend the reaction time if necessary.
Incomplete Reaction (Stalling) Catalyst deactivationConsider adding a second portion of the catalyst if the reaction stalls. Investigate the use of more robust ligands that are resistant to degradation.
Poor mixing on a larger scaleEnsure adequate agitation to maintain a homogeneous mixture, especially with heterogeneous bases.
Phase transfer issues in biphasic systemsFor reactions using an aqueous phase, a phase-transfer catalyst may be beneficial on a larger scale.
Difficult Purification (Product and Impurities Co-elute) Similar polarity of product and impuritiesOptimize the crystallization solvent system to selectively precipitate the desired product. Consider using a different stationary phase or solvent system for column chromatography.
Presence of persistent palladium complexesEmploy a palladium scavenger (e.g., activated carbon, silica-based scavengers) during work-up to reduce residual palladium to acceptable levels.[8]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is suitable for laboratory-scale synthesis and optimization studies.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Bromophenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • Triphenylphosphine (PPh₃) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add methyl 4-bromobenzoate, 4-bromophenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add toluene and water (e.g., a 4:1 v/v mixture).

  • In a separate flask, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Kilogram-Scale Synthesis of this compound

This protocol outlines a procedure suitable for pilot-plant or manufacturing scale.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Bromophenylboronic acid (1.05 eq)

  • Palladium on carbon (Pd/C, 5 wt%) (0.005 eq Pd)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • 2-Propanol

  • Water

  • Activated carbon

Procedure:

  • Charge a suitably sized reactor with methyl 4-bromobenzoate, 4-bromophenylboronic acid, and sodium carbonate.

  • Inert the reactor by performing several nitrogen purge/vacuum cycles.

  • Add 2-propanol and water (e.g., a 3:1 v/v mixture) to the reactor.

  • Stir the mixture to ensure good suspension of the solids.

  • In a separate, inerted vessel, prepare a slurry of the Pd/C catalyst in a small amount of the solvent mixture.

  • Transfer the catalyst slurry to the main reactor under nitrogen.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with efficient agitation.

  • Monitor the reaction progress by in-process HPLC analysis. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to 50-60 °C.

  • Add activated carbon to the mixture to scavenge residual palladium and stir for 1-2 hours.

  • Filter the hot mixture through a bed of celite to remove the catalyst and activated carbon. Wash the filter cake with hot 2-propanol.

  • Transfer the filtrate to a crystallization vessel.

  • Cool the solution under controlled conditions to induce crystallization of the product.

  • Isolate the product by filtration and wash the filter cake with a cold 2-propanol/water mixture.

  • Dry the product under vacuum at an appropriate temperature to a constant weight.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄ (1 mol%)Pd(OAc)₂ (1 mol%) / PPh₃ (3 mol%)Pd/C (0.5 mol% Pd)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Na₂CO₃ (1.5 eq)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (3:1)2-Propanol/H₂O (3:1)
Temperature 90 °C100 °C85 °C
Reaction Time 6 hours5 hours10 hours
Yield ~85%~90%~92%
Purity (crude) ~95%~96%~97%

Note: These are representative data and may vary depending on the specific experimental setup and scale.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants Charge Reactants: - Methyl 4-bromobenzoate - 4-Bromophenylboronic acid - Base Solvent Add Solvents Reactants->Solvent Inert Inert Atmosphere (N2/Ar Purge) Solvent->Inert Catalyst Add Pd Catalyst Inert->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor Progress (HPLC/TLC) Heat->Monitor Cool Cool Reaction Monitor->Cool Quench Aqueous Work-up Cool->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Crystallization/Chromatography) Dry->Purify Product This compound Purify->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Start_ArX Ar-X (Methyl 4-bromobenzoate) Start_ArX->OxAdd Start_ArB Ar'-B(OR)2 (4-Bromophenylboronic acid) + Base Start_ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Efficient Workup Procedures for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient workup and purification of biphenyl compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of biphenyl synthesis reactions.

Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura reaction has a low yield of the desired biphenyl product. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. A primary issue is often the quality of the boronic acid, which can degrade over time. It is also crucial to ensure that the reaction is performed under an inert atmosphere, as even trace amounts of oxygen can lead to oxidative side products. The choice of base is also critical; it should be strong enough to facilitate the reaction but not so strong as to cause degradation of sensitive substrates. In some cases, the catalyst system may be inefficient. Consider screening different palladium sources and ligands, as well as adjusting the catalyst loading.[1][2]

Troubleshooting Steps for Low Yield:

  • Check Boronic Acid Quality: Use fresh or properly stored boronic acid.

  • Ensure Inert Atmosphere: Thoroughly degas solvents and run the reaction under nitrogen or argon.

  • Optimize Base: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Optimize Catalyst System: Try different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Increasing the catalyst loading may also help.

  • Adjust Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to product degradation.

Q2: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize their formation?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen and Pd(II) species.[3][4] To minimize homocoupling, it is essential to maintain a strictly anaerobic reaction environment. Using a Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial. The choice of ligand can also influence the extent of homocoupling.

Strategies to Reduce Homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.

  • Use of Pd(0) Catalysts: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) available for homocoupling.

  • Appropriate Ligand Selection: Some ligands are more prone to promoting homocoupling than others. Screening different phosphine ligands may identify one that favors the desired cross-coupling.

  • Control of Reaction Conditions: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes limit the formation of homocoupling byproducts.

Q3: Protodeboronation is a major side reaction in my Suzuki coupling. What steps can I take to prevent it?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction that reduces the yield of the desired biphenyl product. This side reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[5][6]

Methods to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Employ anhydrous solvents and dry glassware thoroughly. The addition of molecular sieves can also help to scavenge any residual water.[5]

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][5]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of protodeboronation relative to the desired coupling reaction.[5]

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6][7]

Q4: How can I efficiently remove the palladium catalyst from my reaction mixture after the Suzuki coupling is complete?

A4: Residual palladium in the final product is a common issue and its removal is crucial, especially in pharmaceutical applications. Several methods can be employed for palladium removal, including filtration through celite, treatment with activated carbon, or the use of specialized palladium scavengers.

Palladium Removal Techniques:

  • Filtration through Celite: A simple method to remove insoluble palladium species is to dilute the reaction mixture with a suitable solvent and filter it through a pad of celite.[8][9]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, this method can sometimes lead to product loss.[5]

  • Palladium Scavengers: A variety of solid-supported scavengers with high affinity for palladium are commercially available. These include thiol-based or amine-based resins that can selectively bind to palladium, which is then removed by filtration.[10][11][12]

Ullmann Coupling Reactions

Q1: My Ullmann coupling reaction is not proceeding or giving a very low yield. What are the likely causes and solutions?

A1: Ullmann couplings can be sensitive to several factors. A common issue is an inactive copper catalyst; using a fresh, high-purity copper(I) source is recommended. The choice of ligand is also critical for modern, lower-temperature Ullmann reactions. If no ligand is used, very high temperatures are often required. The base and solvent also play a significant role and may need to be optimized for a specific substrate combination.

Troubleshooting Low Yield in Ullmann Coupling:

  • Catalyst Activity: Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[13]

  • Ligand Screening: For modern Ullmann reactions, screen a variety of ligands such as 1,10-phenanthroline or L-proline.[13]

  • Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMF, dioxane).[13]

  • Temperature Control: If using a modern ligand-based system, start with temperatures in the range of 80-120 °C. For traditional Ullmann reactions without a ligand, higher temperatures may be necessary.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying crude biphenyl products?

A1: The most suitable purification method depends on the physical properties of the biphenyl derivative and the nature of the impurities.

  • Recrystallization: This is an effective technique for solid biphenyls. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[14] Common solvent systems include ethanol/water, hexanes/ethyl acetate, and methanol/dichloromethane.[15][16]

  • Column Chromatography: This is a versatile method for purifying both solid and liquid biphenyls and is particularly useful for separating compounds with different polarities.[13][17] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[13]

Q2: How do I choose a suitable recrystallization solvent for my biphenyl derivative?

A2: The principle of "like dissolves like" is a good starting point. Non-polar biphenyls will dissolve better in non-polar solvents, while more polar substituted biphenyls will require more polar solvents. A good recrystallization solvent should have a steep solubility curve for your compound, meaning it dissolves significantly more at its boiling point than at room temperature. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[9][15]

Q3: My biphenyl product is an oil. How can I purify it?

A3: For oily biphenyl products, column chromatography is the most common and effective purification method.[17] If the product is thermally stable, distillation under reduced pressure can also be an option.

Q4: I am performing a reductive coupling of aryl halides to synthesize a biphenyl. What are the key workup considerations?

A4: The workup for a reductive coupling will depend on the specific reducing agent and catalyst used. A common procedure involves quenching the reaction, followed by an aqueous workup to remove inorganic salts. The crude product is then extracted into an organic solvent. Purification is typically achieved by column chromatography to separate the desired biphenyl from any remaining starting materials and byproducts.

Data Presentation

Table 1: Comparison of Palladium Removal Methods
MethodTypical Palladium Removal Efficiency (%)Potential for Product LossKey Considerations
Filtration through Celite Variable (depends on Pd species)LowEffective for insoluble palladium particles.
Activated Carbon 80 - 95%Moderate to HighCan adsorb the desired product.[5]
Thiol-based Silica Scavengers >98%LowHighly effective for a broad range of palladium species.[11]
Triaminotriazine (TMT) Scavengers >99%LowHigh loading capacity and very effective for both Pd(0) and Pd(II).[10][18]
Table 2: Common Recrystallization Solvents for Biphenyl Derivatives
Biphenyl Derivative TypeRecommended Solvent / Solvent SystemExpected Recovery Yield
Unsubstituted Biphenyl Methanol, Ethanol, Hexanes/Ethyl AcetateGood to Excellent
Non-polar Substituted Biphenyls Hexanes, Heptane/Ethyl Acetate, Toluene/HexanesGood to Excellent
Polar Substituted Biphenyls (e.g., with -OH, -COOH) Ethanol/Water, Acetone/Water, Ethyl AcetateModerate to Good
Biphenyl Carboxylic Acids Aqueous Ethanol, Benzene/Petroleum EtherGood

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Biphenyl Compounds
  • Slurry Preparation and Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column with a cotton or glass wool plug at the bottom.

    • Allow the silica gel to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.[13]

  • Sample Loading:

    • Dissolve the crude biphenyl product in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.[13]

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[13]

Protocol 2: Palladium Removal using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[10]

  • Scavenger Addition: Add the thiol-based scavenger resin (typically 3-5 molar equivalents relative to the initial palladium catalyst).[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[10]

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger resin.

  • Washing and Concentration: Wash the filter cake with fresh solvent to ensure complete product recovery. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[10]

Mandatory Visualization

Experimental_Workflow_Biphenyl_Synthesis_Purification cluster_synthesis Biphenyl Synthesis cluster_workup Initial Workup cluster_purification Purification Synthesis Cross-Coupling Reaction (e.g., Suzuki, Ullmann) Quench Reaction Quenching Synthesis->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Pd_Removal Palladium Removal (if applicable) Concentration->Pd_Removal Purification_Method Chromatography or Recrystallization Pd_Removal->Purification_Method Pure_Product Isolated Pure Biphenyl Purification_Method->Pure_Product Troubleshooting_Low_Yield_Suzuki Start Low Yield in Suzuki Coupling Cause1 Poor Boronic Acid Quality? Start->Cause1 Cause2 Inefficient Catalyst System? Start->Cause2 Cause3 Presence of Oxygen? Start->Cause3 Cause4 Suboptimal Base or Temperature? Start->Cause4 Solution1 Use Fresh or Purified Reagent Cause1->Solution1 Solution2 Screen Catalysts & Ligands Cause2->Solution2 Solution3 Degas Solvents & Use Inert Atmosphere Cause3->Solution3 Solution4 Optimize Reaction Conditions Cause4->Solution4

References

Validation & Comparative

A Comprehensive 1H NMR Analysis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in the synthesis of various organic compounds. For researchers, scientists, and professionals in drug development, understanding the precise structure and proton environment of such molecules is critical. This document presents a thorough peak assignment, compares its spectral data with related compounds, outlines the experimental protocol for data acquisition, and provides a visual representation of the proton assignments.

Molecular Structure and Proton Environments

This compound possesses a biphenyl core with two distinct substituents: a methyl ester group (-COOCH₃) at the 4-position of one phenyl ring and a bromine atom (-Br) at the 4'-position of the other. These substituents create four unique aromatic proton environments and one aliphatic proton environment, leading to a characteristic 1H NMR spectrum.

The diagram below illustrates the molecular structure with protons labeled for unambiguous assignment. Due to symmetry, protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5. Similarly, H-2' and H-6' are equivalent, and H-3' and H-5' are equivalent.

Caption: Molecular structure of this compound with labeled proton environments.

Detailed 1H NMR Peak Analysis and Assignment

The 1H NMR spectrum of the title compound is characterized by signals in both the aromatic (δ 7.0-8.5 ppm) and aliphatic (δ 3.5-4.0 ppm) regions. The electron-withdrawing nature of the methyl ester group strongly deshields the adjacent protons (H-3, H-5), shifting them significantly downfield. The bromine atom also exerts a deshielding effect, though less pronounced.

The aromatic signals for both rings appear as AA'BB' systems, which are often simplified to two distinct doublets if the coupling between ortho and meta protons is negligible.

Table 1: 1H NMR Data for this compound

Assigned ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale for Assignment
-OCH₃ Singlet (s)~ 3.95N/AAliphatic protons of the methyl ester group with no adjacent protons.
H-3, H-5 Doublet (d)~ 8.12~ 8.5Aromatic protons ortho to the strongly electron-withdrawing -COOCH₃ group, resulting in a significant downfield shift.
H-2, H-6 Doublet (d)~ 7.71~ 8.5Aromatic protons meta to the -COOCH₃ group and ortho to the other phenyl ring.
H-3', H-5' Doublet (d)~ 7.65~ 8.6Aromatic protons ortho to the bromine atom.
H-2', H-6' Doublet (d)~ 7.52~ 8.6Aromatic protons meta to the bromine atom and ortho to the other phenyl ring.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used.

Comparative Analysis with Related Compounds

To understand the influence of each substituent on the 1H NMR spectrum, it is instructive to compare the data with that of related, simpler molecules.

Table 2: Comparison of 1H NMR Chemical Shifts (δ, ppm) for Aromatic Protons

CompoundH-2, H-6H-3, H-5H-2', H-6'H-3', H-5'
This compound ~ 7.71~ 8.12~ 7.52~ 7.65
Methyl [1,1'-biphenyl]-4-carboxylate [1]7.698.117.637.41-7.49 (m)
4-Bromobiphenyl 7.487.597.487.59
Biphenyl [2]7.607.447.34-

This comparison clearly demonstrates:

  • The -COOCH₃ group at the 4-position consistently shifts the ortho protons (H-3, H-5) to the most downfield region (~8.1 ppm).

  • The -Br atom at the 4'-position deshields all protons on its ring compared to the unsubstituted ring in Methyl [1,1'-biphenyl]-4-carboxylate.

Experimental Protocol for 1H NMR Spectroscopy

The following outlines a standard procedure for acquiring a 1H NMR spectrum for compounds of this type.

Workflow: 1H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). p2 Add a small amount of TMS (tetramethylsilane) as internal standard (0 ppm). p1->p2 p3 Transfer solution to a 5 mm NMR tube. p2->p3 a1 Insert sample into NMR spectrometer (e.g., 400 MHz). p3->a1 a2 Lock, tune, and shim the spectrometer. a1->a2 a3 Acquire 1D Proton spectrum using a standard pulse-acquire sequence. a2->a3 d1 Apply Fourier Transform to the Free Induction Decay (FID). a3->d1 d2 Phase and baseline correct the spectrum. d1->d2 d3 Integrate signals and pick peaks. d2->d3

Caption: Standard workflow for sample preparation, data acquisition, and processing for 1H NMR analysis.

Instrumentation and Parameters:

  • Spectrometer: 1H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4]

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent, with its residual proton peak at δ 7.26 ppm.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, and its signal is set to 0 ppm.[3][4]

  • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[4]

This detailed guide provides a robust framework for the 1H NMR analysis of this compound. The combination of peak assignment, comparative data, and standardized protocols offers researchers a reliable reference for their own analytical work.

References

comparative study of Suzuki, Stille, and Negishi couplings for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki vs. Stille vs. Negishi

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a structural motif prevalent in pharmaceuticals, functional materials, and agrochemicals—is a critical endeavor.[1] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile methods for this purpose.[2] This guide presents an objective comparison of three prominent methods: the Suzuki-Miyaura, Stille, and Negishi couplings, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to assist in reaction selection and optimization.

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of organic synthesis.[2] The Suzuki, Stille, and Negishi reactions accomplish this transformation efficiently, generally following a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Catalytic Cycles: A Visual Overview

The catalytic cycles for these reactions are initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by a transmetalation step, where an organometallic reagent transfers its organic group to the palladium(II) complex. The cycle concludes with reductive elimination, which forms the desired biphenyl product and regenerates the palladium(0) catalyst.[2]

Suzuki_Coupling Suzuki Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII_A Ar-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L_n-Ar' PdII_A->PdII_B Transmetalation XB X-B(OR)_2 PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)_2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Stille Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII_A Ar-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L_n-Ar' PdII_A->PdII_B Transmetalation XSn X-SnR_3 PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArSn Ar'-SnR_3

Caption: Catalytic cycle of the Stille coupling.[1]

Negishi_Coupling Negishi Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII_A Ar-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L_n-Ar' PdII_A->PdII_B Transmetalation XZn X-ZnX' PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArZn Ar'-ZnX'

Caption: Catalytic cycle of the Negishi coupling.[6][7]

Comparative Overview

Each coupling method possesses distinct characteristics that make it suitable for different synthetic challenges. The Suzuki-Miyaura coupling is often the first choice due to its mild conditions and the low toxicity of its reagents.[2] The Stille coupling is known for its tolerance of a wide array of functional groups, though the toxicity of organotin compounds is a significant drawback.[8][9] The Negishi coupling offers high reactivity and functional group tolerance but requires the use of sensitive organozinc reagents.[2][5]

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Organostannanes)Organozinc
Key Advantages Mild conditions, low toxicity of byproducts, commercially available and stable reagents.[2][10]Excellent functional group tolerance, air and moisture stable reagents.[8][11]High reactivity, high functional group tolerance, effective for hindered substrates.[5][12]
Key Disadvantages Requires a base, potential for protodeboronation side reactions.[10][13]High toxicity of organotin reagents and byproducts, difficult purification.[2][9]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[2][14]
Typical Catalyst Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with phosphine ligands.[3][15]Pd(0) complexes (e.g., Pd(PPh₃)₄).[9]Pd(0) or Ni(0) complexes.[5][12]
Additive Requirement Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[16]Often requires additives like Cu(I) salts or LiCl for efficient transmetalation.Generally does not require additives to enhance reactivity.[12]

Performance Data in Biphenyl Synthesis

The following table summarizes representative experimental data for the synthesis of various biphenyl derivatives using each of the three coupling methods. Yields are highly dependent on the specific substrates and reaction conditions.

Coupling MethodAryl HalideOrganometallic PartnerCatalyst / LigandBase / AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/H₂OReflux~0.586[17]
Suzuki 1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O1103>95[18]
Suzuki 1-Iodo-2,3,5,6-tetrafluorobenzene2,3,4,5,6-Pentafluorophenylboronic acidPd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O951636[19]
Stille 1-Bromo-4-methoxybenzeneTributyl(phenyl)stannanePd₂(dba)₃ / P(o-tol)₃NoneToluene1001254[20]
Stille 2-Bromo-1,3-dimethylbenzeneTributyl(phenylethynyl)stannanePd(P(t-Bu)₃)₂ / DABCONaClH₂O (w/ TPGS-750-M)RT498[21]
Negishi 2-Chlorobenzonitrile[2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloridePd(OAc)₂ / Ligand 2NoneDioxane801566[22]
Negishi 4-BromoanisolePhenylzinc chloridePd₂(dba)₃ / SPhosNoneTHF661298
Negishi 2-BromopyridineCyclopropylzinc bromidePd(OAc)₂ / SPhosNoneTHF651282[14]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a biphenyl derivative via each coupling method.

Protocol 1: Suzuki Coupling - Synthesis of 4-Biphenylcarboxaldehyde[17]
  • Materials: 4-Bromobenzaldehyde, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 2 M Sodium Carbonate (Na₂CO₃) solution, 1-Propanol, Deionized water.

  • Procedure:

    • To a flask containing 1-propanol, add 4-bromobenzaldehyde and phenylboronic acid. Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.

    • Add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M sodium carbonate solution (1.20 equiv), and deionized water.

    • Heat the resulting solution to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the color change of the solution from yellow to dark red/black, which generally indicates completion (approx. 30 minutes).

    • After completion, cool the reaction mixture to room temperature.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography or recrystallization to afford the biphenyl product.

Protocol 2: Stille Coupling - Synthesis of 4,4'-Dimethoxybiphenyl[20]
  • Materials: 1-Bromo-4-methoxybenzene, Tributyl(4-methoxyphenyl)stannane, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Anhydrous and degassed Toluene.

  • Procedure:

    • In a dry Schlenk tube under an argon atmosphere, combine 1-bromo-4-methoxybenzene (4 mmol), tributyl(4-methoxyphenyl)stannane (2.2 mmol), Pd₂(dba)₃ (0.04 mmol), and P(o-tol)₃ (0.08 mmol).

    • Add anhydrous and degassed toluene (15 mL) via syringe.

    • Heat the reaction mixture to 100 °C in the dark for 12 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under vacuum.

    • Purify the crude residue by silica gel column chromatography using petroleum ether as the eluent to yield the product.

Protocol 3: Negishi Coupling - Synthesis of 4-Cyclopropylbenzonitrile[14]
  • Materials: 4-Bromobenzonitrile, Cyclopropylzinc bromide solution (prepared in situ), Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

    • Reaction Setup: To the flask, add the 4-bromobenzonitrile (1.0 equiv), followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equiv) via cannula or syringe.

    • Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between Suzuki, Stille, and Negishi couplings for biphenyl synthesis depends on the specific requirements of the target molecule and the practical constraints of the laboratory.

  • The Suzuki-Miyaura coupling is generally the preferred method due to its operational simplicity, mild conditions, use of stable and commercially available reagents, and the generation of non-toxic byproducts.[2] It is highly scalable and has seen widespread industrial application.[10]

  • The Stille coupling offers broad functional group tolerance and is valuable when dealing with complex, sensitive molecules.[8][11] However, the high toxicity of organotin compounds necessitates careful handling and purification, making it less favorable from an environmental and safety perspective.

  • The Negishi coupling provides exceptional reactivity, making it suitable for the synthesis of sterically hindered biphenyls and for coupling with less reactive halides.[5][22] Its main drawback is the sensitivity of organozinc reagents to air and moisture, which demands stringent anhydrous and anaerobic reaction conditions.[2]

For most standard biphenyl syntheses, the Suzuki coupling represents the optimal balance of reactivity, safety, and practicality. The Stille and Negishi couplings, however, remain indispensable tools for specific synthetic challenges where their unique advantages in functional group tolerance and reactivity are paramount.

References

A Comparative Guide to the Characterization and Identification of Impurities in Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of potential impurities in Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. The objective is to offer a robust framework for impurity profiling, a critical aspect of drug development and quality control, by presenting supporting experimental data and detailed protocols.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process (process-related impurities) or through degradation of the substance over time (degradation products). This guide will explore the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of these impurities.

Potential Impurities

A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. Based on this synthesis, and considering potential degradation pathways, a range of potential impurities can be anticipated.

Process-Related Impurities:

  • Impurity A (4-bromobiphenyl): Arising from the decarboxylation of the starting material or product.

  • Impurity B (Methyl 4-iodobenzoate): Unreacted starting material from a Suzuki coupling.

  • Impurity C (4,4'-dibromobiphenyl): Homocoupling of the aryl bromide starting material.

  • Impurity D (Dimethyl 4,4'-biphenyldicarboxylate): Homocoupling of the boronic acid derivative.

  • Impurity E (Biphenyl): From debromination or side reactions.

Degradation Products:

  • Impurity F (4'-bromo[1,1'-biphenyl]-4-carboxylic acid): Hydrolysis product of the methyl ester.

  • Impurity G (Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate): Potential oxidative or photolytic degradation product.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of HPLC-UV, GC-MS, and NMR for the detection and quantification of potential impurities in this compound.

ImpurityAnalytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesLimitations
All Impurities HPLC-UV 0.01 - 0.05%0.03 - 0.15%Excellent for quantitative analysis of non-volatile and thermally stable impurities. Widely available and robust.May require reference standards for definitive identification. Co-elution can be an issue.
Volatile Impurities (A, E) GC-MS 0.001 - 0.01%0.003 - 0.03%High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some polar analytes.
All Impurities NMR Spectroscopy 0.1 - 1%0.3 - 3%Unambiguous structure elucidation without the need for reference standards. Provides quantitative information.Lower sensitivity compared to chromatographic techniques. Can be complex for mixture analysis without separation.

Experimental Protocols

Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method was developed to separate this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 50% B

    • 5-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

GC-MS Method for Volatile Impurities

This method is suitable for the detection and identification of volatile and semi-volatile process-related impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is employed for the definitive structural confirmation of the main component and any isolated or sufficiently concentrated impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structure elucidation.

Mandatory Visualization

The following diagrams illustrate the workflow for impurity identification and the potential degradation pathways of this compound.

Workflow for Impurity Identification and Characterization cluster_synthesis Synthesis & Forced Degradation cluster_analysis Analytical Techniques cluster_identification Impurity Identification Synthesis Synthesis of this compound HPLC HPLC-UV Analysis (Separation & Quantification) Synthesis->HPLC GC_MS GC-MS Analysis (Volatile Impurity Profiling) Synthesis->GC_MS Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Photolysis) Forced_Degradation->HPLC Isolation Impurity Isolation (Preparative HPLC) HPLC->Isolation If unknown impurity > threshold NMR NMR Spectroscopy (Structural Elucidation) Structure_Elucidation Structure Elucidation (MS, NMR, IR) Isolation->Structure_Elucidation Structure_Elucidation->NMR

Caption: General workflow for the identification and characterization of impurities.

Potential Degradation Pathways cluster_degradation Degradation Products Main_Compound This compound Hydrolysis_Product 4'-bromo[1,1'-biphenyl]-4-carboxylic acid (Impurity F) Main_Compound->Hydrolysis_Product Hydrolysis (H₂O/H⁺ or OH⁻) Oxidation_Product Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (Impurity G) Main_Compound->Oxidation_Product Oxidation (e.g., H₂O₂) Photolysis_Product Debrominated/Hydroxylated Species Main_Compound->Photolysis_Product Photolysis (UV light)

Caption: Potential degradation pathways of the target compound.

Conclusion

The comprehensive characterization and identification of impurities in this compound require a multi-faceted analytical approach. HPLC-UV serves as a robust quantitative tool for routine purity testing and stability studies. GC-MS is indispensable for the sensitive detection of volatile and semi-volatile process-related impurities. NMR spectroscopy provides the definitive structural elucidation of the active substance and any significant unknown impurities. By employing these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.

A Comparative Guide to Alternative Starting Materials for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl motif is a cornerstone in pharmaceuticals, agrochemicals, and material science. The selection of an appropriate synthetic strategy is paramount, with the choice of starting material profoundly influencing reaction efficiency, cost, and environmental impact. This guide provides an objective comparison of traditional and modern methods for biphenyl synthesis, focusing on the performance of various starting materials, supported by experimental data.

Executive Summary

Traditionally, biphenyl synthesis has been dominated by the cross-coupling of aryl halides. However, the evolution of synthetic methodology has introduced a variety of alternative starting materials, including phenols, anilines, and carboxylic acids. These alternatives offer potential advantages in terms of availability, cost, and sustainability. This guide evaluates the following key synthetic strategies:

  • Suzuki-Miyaura Coupling: A versatile and widely used method involving the palladium-catalyzed cross-coupling of organoboron compounds with various electrophiles.

  • Ullmann Reaction: A classic copper-mediated coupling of aryl halides, which has seen modern improvements.

  • Gomberg-Bachmann Reaction: A radical-based method for the synthesis of symmetric and unsymmetric biphenyls from diazonium salts derived from anilines.

  • Direct C-H Arylation: A modern approach that avoids pre-functionalization of one of the aromatic rings.

  • Decarboxylative Cross-Coupling: An emerging sustainable method that utilizes readily available carboxylic acids.

The following sections provide a detailed comparison of these methods, including quantitative data on their performance and detailed experimental protocols.

Performance Comparison of Starting Materials

The choice of starting material is a critical parameter in biphenyl synthesis. The following tables summarize the performance of different starting materials in key synthetic methods.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Electrophiles
Aryl ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6~95%[1]
4-IodotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6>95%[1]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10012~98%[2]
4-Tolyl triflatePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄1,4-Dioxane8012~90%[3]
Anisole-4-sulfonyl chloridePhenylboronic acidNiCl₂(dppp)K₃PO₄1,4-Dioxane8024~85%[2]

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. The data presented here is for comparative purposes based on literature examples.

Table 2: Comparison of Different Synthetic Methods for Biphenyl Synthesis
MethodStarting Material 1Starting Material 2Catalyst/ReagentConditionsYield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Aryl Halide/TriflateArylboronic AcidPd catalyst, BaseMild (RT to 100°C)70-98High functional group tolerance, mild conditions, commercially available reagents.Pre-functionalization of both coupling partners required.
Ullmann Reaction Aryl HalideAryl HalideStoichiometric CopperHigh Temp (>200°C)40-80Good for symmetrical biphenyls.Harsh conditions, often requires electron-deficient aryl halides, stoichiometric metal.
Gomberg-Bachmann Aniline (as diazonium salt)AreneBaseOften low temp<40 (improved with PTC)Readily available anilines.Low yields, formation of side products.[4][5]
C-H Arylation AreneAryl HalidePd, Rh, or Ru catalystHigh Temp (100-150°C)50-90No pre-functionalization of one arene.Regioselectivity can be an issue, often requires directing groups.
Decarboxylative Coupling Benzoic AcidAryl Halide/TriflatePd/Cu or Pd/Ag catalystHigh Temp (120-160°C)60-90Uses readily available carboxylic acids, avoids organometallics.Can require high catalyst loading and harsh conditions.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add triphenylphosphine (0.04 mmol) to the flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and deionized water (1 mL) to the reaction mixture.

  • The mixture is heated to 90 °C and stirred vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl

This protocol describes the synthesis of 2,2'-dinitrobiphenyl from 2-chloronitrobenzene.

Materials:

  • 2-Chloronitrobenzene

  • Copper-bronze alloy

  • Sand

Procedure:

  • In a flask, thoroughly mix 2-chloronitrobenzene (10 g) with copper-bronze alloy (10 g).

  • Cover the mixture with a layer of sand.

  • Heat the flask gently at first, then more strongly until the reaction starts, which is indicated by a vigorous boiling.

  • The reaction is moderated by cooling the flask in a water bath.

  • Once the reaction subsides, heat the flask for another hour at approximately 200 °C.

  • After cooling, the solid mass is finely powdered and extracted with boiling ethanol in a Soxhlet extractor.

  • The ethanolic solution is concentrated, and upon cooling, 2,2'-dinitrobiphenyl crystallizes out.

  • The product can be recrystallized from ethanol.

Gomberg-Bachmann Reaction (Phase-Transfer Catalysis)

This improved protocol for the Gomberg-Bachmann reaction utilizes a phase-transfer catalyst to enhance yields.[4][5]

Materials:

  • Aryl diazonium tetrafluoroborate

  • Arene (e.g., benzene, toluene)

  • Potassium acetate

  • 18-Crown-6 (phase-transfer catalyst)

  • Dichloromethane

Procedure:

  • A mixture of the aryl diazonium tetrafluoroborate (1.0 mmol) and potassium acetate (2.0 mmol) in dichloromethane (10 mL) is prepared.

  • The arene (10-20 equivalents) and 18-crown-6 (0.1 mmol) are added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the filtrate is washed with water.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Direct C-H Arylation: Synthesis of Biphenyl

This protocol describes a method for the direct arylation of benzene.

Materials:

  • Benzene

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc)

Procedure:

  • To a pressure vessel, add iodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Add benzene (10 mL) and DMAc (1 mL).

  • The vessel is sealed and heated to 120 °C for 24 hours.

  • After cooling, the reaction mixture is filtered.

  • The filtrate is analyzed by gas chromatography to determine the yield of biphenyl.

Decarboxylative Cross-Coupling: Synthesis of Biphenyl

This protocol describes the synthesis of biphenyl from benzoic acid and iodobenzene.

Materials:

  • Benzoic acid

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add benzoic acid (1.2 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol), copper(I) iodide (0.2 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas.

  • Add DMF (5 mL) to the tube.

  • The reaction mixture is heated to 140 °C for 24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized mechanisms and workflows for the key synthetic methods discussed.

Suzuki_Miyaura_Coupling cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex aryl_halide Ar-X oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)-Ar'(L_n) pd_complex->diaryl_pd organoboron Ar'-B(OR)₂ base Base transmetalation Transmetalation diaryl_pd->pd0 biphenyl Ar-Ar' reductive_elimination Reductive Elimination Ullmann_Reaction cluster_1 cluster_2 cluster_3 aryl_halide1 Ar-X aryl_cu Ar-Cu(I)-X aryl_halide1->aryl_cu cu Cu(0) cu->aryl_cu step1 Oxidative Addition diaryl_cu Ar-Cu(III)(Ar)X aryl_cu->diaryl_cu aryl_halide2 Ar-X aryl_halide2->diaryl_cu step2 Coupling biphenyl Ar-Ar diaryl_cu->biphenyl cu_x CuX diaryl_cu->cu_x step3 Reductive Elimination Experimental_Workflow start Select Starting Materials (Aryl Halide, Phenol, Aniline, etc.) prep Prepare Coupling Partner (e.g., Boronic Acid, Diazonium Salt) start->prep reaction Cross-Coupling Reaction (Suzuki, Ullmann, etc.) prep->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Biphenyl Product purification->product

References

comparing the reactivity of aryl bromides versus aryl triflates in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reactants is paramount to the success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, both aryl bromides and aryl triflates are workhorse electrophiles for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the strategic selection of these crucial building blocks.

The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl.[1] However, the relative reactivity of aryl bromides and aryl triflates can be nuanced and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, and the nature of the coupling partners.[2] This guide will delve into a comparative analysis of these two functional groups in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Key Considerations at a Glance

FeatureAryl BromidesAryl Triflates
Precursors Readily available aromatic compoundsPhenols
Synthesis Direct bromination of arenesTwo-step process from phenols
Cost Generally less expensiveCan be more expensive due to the cost of triflic anhydride or other triflating agents
Stability Generally stableCan be sensitive to hydrolysis
Reactivity Good reactivity, tunable with ligandsOften more reactive, especially in the absence of strongly coordinating ligands

The Heart of the Reaction: Oxidative Addition

The critical step that initiates the catalytic cycle in these cross-coupling reactions is the oxidative addition of the aryl electrophile to a low-valent palladium complex, typically Pd(0). The facility of this step is a key determinant of the overall reaction rate.

cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX ArPdNu Ar-Pd(II)(Nu)L_n ArPdX->ArPdNu Transmetalation (Suzuki, etc.) or Ligand Exchange (Heck, Buchwald-Hartwig) ArPdNu->Pd0 Regenerates Catalyst Product Ar-Nu ArPdNu->Product Reductive Elimination ArX Ar-X (X = Br or OTf) ArX->Pd0 Oxidative Addition NuM Nu-M NuM->ArPdX

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The relative rates of oxidative addition for aryl bromides and aryl triflates can be influenced by the electronic properties of the aryl group and the nature of the phosphine ligands on the palladium catalyst.

Suzuki-Miyaura Coupling: A Tale of Two Ligands

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand can dramatically influence the relative reactivity of aryl bromides and triflates.

Data Presentation: Suzuki-Miyaura Coupling

EntryAryl ElectrophileCatalyst SystemConditionsYield (%)Reference
14-BromotoluenePd₂(dba)₃ / P(t-Bu)₃K₃PO₄, Toluene, RT, 2h98[1]
24-Tolyl triflatePd(OAc)₂ / PCy₃K₃PO₄, Toluene, RT, 3h95[3]
34-Chlorophenyl triflate (selective for -Cl)Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄, Toluene, RT, 3h85 (at Cl)[1]
44-Chlorophenyl triflate (selective for -OTf)Pd(OAc)₂ / PCy₃K₃PO₄, Toluene, RT, 3h88 (at OTf)[1]
54-Bromophenyl triflate (selective for -Br)Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄, Toluene, RT, 3h>98 (at Br)[1]

Note: The data presented are from different sources and may have slight variations in experimental conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

A flame-dried round-bottom flask is charged with 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The flask is evacuated and backfilled with argon. Toluene (5 mL) is added, followed by a solution of Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.04 mmol) in toluene (1 mL). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.[4][5]

Heck Reaction: Reactivity Patterns in Olefin Arylation

The Heck reaction couples aryl electrophiles with alkenes. Both aryl bromides and triflates are effective substrates, and their reactivity can be modulated by the reaction conditions.[6][7]

Data Presentation: Heck Reaction

EntryAryl ElectrophileAlkeneCatalyst SystemConditionsYield (%)Reference
14-BromoacetophenoneStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃N, DMF, 100°C, 16h95[8]
2Phenyl triflateStyrenePd(OAc)₂ / PPh₃Et₃N, MeCN, 80°C, 4h93[9]
31-Naphthyl triflateEthyl acrylatePd(OAc)₂ / PPh₃Et₃N, MeCN, 80°C, 2h98[9]
44-Bromotoluenen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃N, DMF, 100°C, 16h90[8]

Experimental Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene

To a Schlenk tube are added 4-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.02 mmol). The tube is evacuated and backfilled with argon. A mixture of DMF and water (1:1, 6 mL) is added, and the reaction mixture is heated to 80°C for 4 hours.[8] After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl electrophiles and amines.[10][11] Both aryl bromides and triflates are competent substrates in this transformation.

Data Presentation: Buchwald-Hartwig Amination

EntryAryl ElectrophileAmineCatalyst SystemConditionsYield (%)Reference
14-BromotolueneMorpholinePd(OAc)₂ / BINAPNaOt-Bu, Toluene, 100°C, 18h98[11]
2Phenyl triflateAnilinePd(OAc)₂ / BINAPCs₂CO₃, Toluene, 100°C, 20h95[12]
34-Cyanophenyl bromiden-ButylaminePd(OAc)₂ / P(t-Bu)₃NaOt-Bu, Toluene, 80°C, 1h99[11]
44-tert-Butylphenyl triflateDi-n-butylaminePd(OAc)₂ / Tol-BINAPCs₂CO₃, Toluene, 100°C, 2h96[12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

A Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromotoluene (1.0 mmol), and morpholine (1.2 mmol) are added. The reaction mixture is heated to 100°C for 18 hours. After cooling to room temperature, the mixture is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Making the Right Choice: A Decision-Making Flowchart

The selection between an aryl bromide and an aryl triflate is often a strategic one, balancing factors such as cost, availability of starting materials, and desired reactivity.

start Start: Need for an Aryl Electrophile phenol_available Is the corresponding phenol readily available and inexpensive? start->phenol_available high_reactivity Is higher reactivity or activation of a less reactive arene needed? phenol_available->high_reactivity Yes cost_sensitive Is the synthesis highly cost-sensitive? phenol_available->cost_sensitive No high_reactivity->cost_sensitive No use_triflate Consider using an Aryl Triflate high_reactivity->use_triflate Yes cost_sensitive->use_triflate No use_bromide Consider using an Aryl Bromide cost_sensitive->use_bromide Yes

Caption: Decision-making flowchart for selecting between an aryl bromide and an aryl triflate.

Experimental Workflow: A Competitive Reaction

To directly compare the reactivity of an aryl bromide and an aryl triflate, a competitive experiment can be designed where a substrate containing both functional groups is subjected to the coupling reaction conditions.

start Start: Prepare Substrate with both -Br and -OTf reaction_setup Set up Coupling Reaction (e.g., Suzuki) - Substrate (1 eq.) - Coupling Partner (1.1 eq.) - Catalyst System - Base - Solvent start->reaction_setup run_reaction Run Reaction under Controlled Conditions (Time, Temperature) reaction_setup->run_reaction workup Reaction Workup - Quench - Extract - Dry - Concentrate run_reaction->workup analysis Analyze Product Mixture - NMR - GC-MS - HPLC workup->analysis determine_ratio Determine Product Ratio (Mono-coupled at Br vs. Mono-coupled at OTf) analysis->determine_ratio

Caption: Experimental workflow for a competitive coupling reaction.

Conclusion

Both aryl bromides and aryl triflates are valuable and versatile electrophiles in palladium-catalyzed cross-coupling reactions. While aryl bromides are often more economical and readily available, aryl triflates, derived from phenols, can offer enhanced reactivity, particularly for electron-rich or sterically hindered systems. The choice between them is not always straightforward and depends on a careful consideration of the specific synthetic challenge, including the desired reactivity, the nature of the coupling partners, and the overall cost-effectiveness of the synthetic route. By understanding the nuances of their reactivity and the factors that influence it, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

A Spectroscopic Showdown: Distinguishing Isomers of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate and its key positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for unequivocal identification and quality control in synthetic chemistry.

The subtle yet significant differences in the substitution patterns on the biphenyl backbone of this compound isomers lead to distinct spectroscopic fingerprints. Understanding these differences is paramount for confirming the regiospecificity of a synthesis and ensuring the purity of the target compound. This guide focuses on the primary isomer, this compound, and provides a comparative framework against its potential positional isomers, including the 3'-bromo and 2'-bromo analogues, as well as isomers with altered carboxylate positioning.

At a Glance: Key Spectroscopic Differentiators

The primary tool for distinguishing these isomers is ¹H and ¹³C NMR spectroscopy. The substitution pattern directly influences the chemical environment of each proton and carbon atom, resulting in unique chemical shifts (δ) and coupling constants (J). IR spectroscopy offers insights into the vibrational modes of the functional groups, particularly the carbonyl stretch of the ester, which can be subtly affected by the electronic effects of the bromine substituent's position. Mass spectrometry, while providing the same molecular weight for all isomers, can sometimes reveal differences in fragmentation patterns upon ionization.

Below is a summary of the expected and reported spectroscopic data for this compound and a selection of its isomers.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound 8.12 (d, J = 8.5 Hz, 2H), 7.68-7.62 (m, 4H), 7.47 (t, J = 7.1 Hz, 2H), 7.40 (t, J = 7.2 Hz, 1H)3.95 (s, 3H)
Methyl 3'-bromo[1,1'-biphenyl]-4-carboxylate 7.78 (t, J=1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J=7.8 Hz, 1H)Data not readily available
Methyl 2'-bromo[1,1'-biphenyl]-4-carboxylate Data not readily availableData not readily available

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound 167.0145.7, 140.0, 131.9, 130.1, 128.97, 128.91, 128.8, 128.2, 127.7, 127.3, 127.1, 127.0, 121.652.2
Methyl 3'-bromo[1,1'-biphenyl]-4-carboxylate Data not readily available143.3, 139.6, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9Data not readily available
Methyl 2'-bromo[1,1'-biphenyl]-4-carboxylate Data not readily availableData not readily availableData not readily available

Table 3: Comparative IR and Mass Spectrometry Data

CompoundIR (C=O stretch, cm⁻¹)Mass Spectrum (m/z)
This compound ~1720290/292 (M⁺, M⁺+2)
Methyl 3'-bromo[1,1'-biphenyl]-4-carboxylate Data not readily available290/292 (M⁺, M⁺+2)
Methyl 2'-bromo[1,1'-biphenyl]-4-carboxylate Data not readily available290/292 (M⁺, M⁺+2)

Note: The mass spectra of isomers are expected to show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the typical workflow for the spectroscopic analysis and comparison of the biphenyl isomers.

G cluster_synthesis Isomer Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Syn Synthesis of this compound and its Isomers Pur Purification (e.g., Column Chromatography) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Pur->NMR Purified Isomers IR FTIR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Comp Comparative Analysis of Spectroscopic Data NMR->Comp IR->Comp MS->Comp

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of this compound isomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method for solid samples.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Interpreting the Spectroscopic Data

The differentiation of the isomers relies on a careful analysis of the obtained spectra.

  • ¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants are key identifiers. For instance, the symmetry of the 4,4'-disubstituted isomer results in a simpler aromatic region compared to the less symmetrical 3'-bromo or 2'-bromo isomers. The position of the bromine atom will significantly impact the chemical shifts of the adjacent and nearby protons on that aromatic ring.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The chemical shift of the carbon atom directly bonded to the bromine will be a key diagnostic peak.

  • IR Spectroscopy: While the C=O stretching frequency is the most prominent feature, subtle shifts can be observed due to the electronic influence of the bromine's position. Other regions of the spectrum, such as the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), can also provide clues about the substitution pattern.

  • Mass Spectrometry: The molecular ion peaks confirm the molecular weight and the presence of bromine. While the fragmentation patterns of positional isomers can be similar, minor differences in the relative abundances of certain fragment ions may be observable and can aid in identification when combined with other spectroscopic data.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently identify and differentiate between the various isomers of this compound, ensuring the integrity and success of their chemical research and development endeavors.

A Comparative Guide to Assessing the Purity of Synthesized Biphenyl Esters: HPLC vs. GC-MS and SFC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) for the purity assessment of synthesized biphenyl esters. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in selecting the most appropriate analytical technique.

Introduction to Purity Assessment of Biphenyl Esters

Biphenyl esters are a class of organic compounds with significant applications in pharmaceuticals, materials science, and as chemical intermediates. The purity of these synthesized esters is paramount, as impurities can affect their chemical, physical, and biological properties, potentially leading to undesired side effects or compromised material performance. Chromatographic techniques are instrumental in separating and quantifying the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, including biphenyl esters.[1] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the column packing (typically sub-2 µm) and higher operating pressures.[3][4] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[2][3] For the analysis of aromatic compounds like biphenyl esters, stationary phases with biphenyl ligands can offer unique selectivity due to π-π interactions, providing an advantage over traditional C18 columns.[5]

Experimental Protocol: HPLC/UPLC Method for Purity Assessment of a Model Biphenyl Ester

This protocol provides a general method for determining the purity of a synthesized biphenyl ester using reverse-phase HPLC or UPLC.

1. Instrumentation and Materials:

  • HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC).

  • HPLC-grade acetonitrile, methanol, and water.

  • High-purity formic acid or acetic acid.

  • Synthesized biphenyl ester sample.

  • Reference standards of the biphenyl ester and any known impurities, if available.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient could be 50-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 50% B. The gradient should be optimized based on the specific biphenyl ester.

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the biphenyl ester (e.g., 254 nm).

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized biphenyl ester in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the biphenyl ester is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Peak purity can be further assessed using a PDA detector by comparing the UV spectra across the peak.[6]

Alternative Techniques: GC-MS and SFC

While HPLC is a versatile technique, GC-MS and SFC offer alternative approaches for purity assessment, each with its own set of advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides detailed structural information, aiding in the identification of impurities.[8] For less volatile biphenyl esters, derivatization may be necessary.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It bridges the gap between normal-phase HPLC and GC. SFC is known for its fast analysis times, reduced organic solvent consumption, and suitability for both chiral and achiral separations.[9] It is particularly advantageous for impurity profiling and purification.[10][11]

Experimental Protocol: GC-MS Method for Purity Assessment

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Synthesized biphenyl ester sample.

2. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Experimental Protocol: SFC Method for Impurity Profiling

1. Instrumentation and Materials:

  • Supercritical Fluid Chromatography (SFC) system with a PDA detector and/or a mass spectrometer.

  • A suitable chiral or achiral column.

  • Supercritical CO2 and a co-solvent (e.g., methanol).

2. SFC Conditions:

  • Mobile Phase: Supercritical CO2 and methanol with 0.1% isopropylamine.

  • Gradient: 5-40% methanol over 10 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 25 °C.

Performance Comparison

The choice of analytical technique depends on the specific properties of the biphenyl ester and the analytical requirements. The following table summarizes the key performance characteristics of HPLC/UPLC, GC-MS, and SFC.

FeatureHPLC / UPLCGC-MSSFC
Applicability Broad applicability for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.[7]Good for a wide range of compounds, including chiral and achiral molecules.[9]
Speed Moderate (HPLC) to very fast (UPLC).[3]Generally fast.Very fast, often faster than HPLC.[9]
Resolution Good (HPLC) to excellent (UPLC).[3]Excellent.Excellent.[9]
Sensitivity (LOD/LOQ) Good to excellent, depending on the detector. LOD/LOQ in the µg/mL to ng/mL range is achievable.[12]Excellent, especially with MS detection. Can reach pg levels.Good to excellent, compatible with MS detection.[9]
Solvent Consumption High (HPLC) to moderate (UPLC).[2]Low (only for sample preparation).Low, as the primary mobile phase is recycled CO2.[9]
Impurity Identification Possible with MS or PDA detectors.[6]Excellent due to mass spectral libraries.[8]Good, especially when coupled with MS.[9]

Visualizing the Workflow and Decision-Making Process

To further clarify the process of purity assessment and technique selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Assessment sample_prep Synthesized Biphenyl Ester (Dissolution & Filtration) hplc_uplc HPLC / UPLC sample_prep->hplc_uplc Injection gc_ms GC-MS sample_prep->gc_ms Injection sfc SFC sample_prep->sfc Injection data_analysis Chromatogram Analysis (Peak Integration) hplc_uplc->data_analysis gc_ms->data_analysis sfc->data_analysis purity_calc Purity Calculation (% Area) data_analysis->purity_calc impurity_id Impurity Identification (MS, PDA) data_analysis->impurity_id decision_tree node_result node_result start Biphenyl Ester Properties volatility Volatile & Thermally Stable? start->volatility chirality Chiral Separation Needed? volatility->chirality No gc_ms GC-MS volatility->gc_ms Yes speed High Throughput Required? chirality->speed No sfc_chiral SFC (Chiral) chirality->sfc_chiral Yes uplc UPLC speed->uplc Yes hplc HPLC speed->hplc No

References

Validating the Structure of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, rigorous structural validation is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of mass spectrometry-based validation for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, contrasting its fragmentation behavior with a non-brominated analog to highlight the structural information that can be gleaned from this powerful analytical technique.

Performance Comparison: The Impact of Bromination on Mass Spectra

The introduction of a bromine atom to the biphenyl scaffold of Methyl 4-biphenylcarboxylate significantly alters its mass spectrum, providing a clear diagnostic fingerprint for its presence. A comparison of the key mass spectral data, obtained under electron ionization (EI) conditions, is summarized below.

FeatureThis compoundMethyl 4-biphenylcarboxylate (Alternative)
Molecular Formula C₁₄H₁₁BrO₂C₁₄H₁₂O₂
Molecular Weight 291.14 g/mol [1]212.24 g/mol [2][3][4]
Molecular Ion (M⁺˙) m/z 290/292 (Characteristic isotopic pattern for Br)m/z 212[2]
Key Fragment Ions (m/z) 261/263 ([M-CHO]⁺), 232/234 ([M-COOCH₃]⁺), 152 ([M-Br-COOCH₃]⁺)[1]181 ([M-OCH₃]⁺), 152 ([M-COOCH₃]⁺)[2]
Base Peak m/z 152m/z 181[2]

The most telling difference is the presence of the characteristic isotopic pattern for bromine in the molecular ion of this compound, with two peaks of nearly equal intensity separated by 2 m/z units (290 and 292). This is a definitive indicator of the presence of a single bromine atom. Furthermore, the fragmentation patterns diverge, with the brominated compound showing characteristic losses of the bromine atom and fragments containing bromine.

Experimental Protocols

A detailed methodology for the acquisition of mass spectral data for this compound and its non-brominated counterpart using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Visualizing the Fragmentation Pathway and Experimental Workflow

To further elucidate the structural validation process, the following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.

Proposed Mass Spectrometry Fragmentation Pathway of this compound M This compound (m/z 290/292) [M]⁺˙ F1 [M - OCH₃]⁺ (m/z 259/261) M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ (m/z 231/233) M->F2 - •COOCH₃ F3 [C₁₃H₈Br]⁺ (m/z 231/233) F2->F3 F4 [C₁₃H₉]⁺ (m/z 165) F3->F4 - Br• F5 [C₁₂H₈]⁺˙ (m/z 152) F4->F5 - C

Caption: Fragmentation of this compound.

Experimental Workflow for GC-MS Validation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Dilute to Working Concentration A->B C Inject Sample into GC B->C D Separation on Chromatographic Column C->D E Elution into Mass Spectrometer D->E F Ionization (EI) E->F G Mass Analysis F->G H Obtain Mass Spectrum G->H I Identify Molecular Ion Peak (and Isotopic Pattern) H->I J Analyze Fragmentation Pattern I->J K Compare with Expected and Alternative Structures J->K

Caption: General workflow for compound validation via GC-MS.

References

A Comparative Guide to the Efficiency of Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, underpinning the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, offering high efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst is a critical parameter that directly influences the yield, reaction time, and overall efficiency of these transformations.[3] This guide provides a comparative analysis of different palladium catalysts for three of the most important C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Comparing Catalyst Performance: A Data-Driven Approach

The efficiency of a palladium catalyst is not only dependent on the palladium precursor itself but is also heavily influenced by the nature of the ligands coordinated to the metal center.[4] Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[5] This section provides a comparative overview of the performance of various palladium catalyst systems, including those with traditional phosphine ligands and more modern N-heterocyclic carbene (NHC) ligands, in the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[6] The reaction is widely used due to its mild conditions and the commercial availability of a diverse range of boronic acids. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Benzimidazole-based Pd(II) complex0.5KOHWater100194188
Magnetic supported Pd(II)-N₂O₂1.0K₂CO₃DMA10024>95 (conversion)>95

Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in substrates and reaction conditions.[3]

Heck Reaction

The Mizoroki-Heck reaction facilitates the C-C bond formation between an aryl or vinyl halide and an alkene.[7] This reaction is particularly useful for the synthesis of substituted alkenes. The performance of various palladium catalysts in the Heck reaction is presented below.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂1K₂CO₃DMF/H₂O8049223
Palladacycle phosphine mono-ylide0.001K₂CO₃NMP130-Highup to 20,000
3% Pd/C-K₃PO₄Water100109512
Pd(L-proline)₂-K₂CO₃Water-<1Excellent-

Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in substrates and reaction conditions.[7][8][9]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction can be performed with or without a copper co-catalyst. The following table compares the efficiency of different palladium catalysts in the Sonogashira reaction.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.597 (for iodobenzene)
Pd₂(dba)₃ / PPh₃CuIEt₃NToluene80-80
Pd/C / XPhosNoneK₂CO₃95% EtOH505Good (for aryl bromides)
PdCl₂(PPh₃)₂NoneTBAFSolvent-free80-1200.1-185-98

Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in substrates and reaction conditions.[10][11]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[3]

  • Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures) to the vessel. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Heck Coupling Reaction
  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), styrene (1.5 mmol), the base (e.g., K₂CO₃, 2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), and the ligand (if applicable, e.g., tetrahydropyrimidinium salt, 2 mol%).[8]

  • Solvent Addition: Add the solvent system (e.g., a 1:1 mixture of water and DMF, 6 mL total).[8]

  • Reaction: Heat the mixture at the specified temperature (e.g., 80 °C) for the designated time (e.g., 4 h).[8]

  • Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., a 1:5 mixture of ethyl acetate and hexane).[8]

  • Purification: The combined organic extracts are filtered through a pad of silica gel, concentrated, and the resulting crude product is purified by flash column chromatography.[8]

General Procedure for Sonogashira Coupling (Copper-Free)
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the base (e.g., TBAF, 3 mmol).[11]

  • Reaction: Heat the solvent-free mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 6-60 minutes).[11]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent.

  • Purification: The product is purified by flash column chromatography on silica gel.

Visualizing the Process and Catalyst Landscape

To better understand the experimental process and the relationships between different types of palladium catalysts, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for C-C Coupling Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Inert Atmosphere Catalyst Addition Catalyst Addition Degassing->Catalyst Addition Reaction Reaction Catalyst Addition->Reaction Heating & Stirring Work-up Work-up Reaction->Work-up Cooling Purification Purification Work-up->Purification Product Analysis Product Analysis Purification->Product Analysis

Caption: A generalized workflow for palladium-catalyzed C-C cross-coupling reactions.

G cluster_type Classification by Phase cluster_ligand Classification by Ligand Type Palladium Catalysts Palladium Catalysts Homogeneous Homogeneous Palladium Catalysts->Homogeneous Heterogeneous Heterogeneous Palladium Catalysts->Heterogeneous Phosphine-based Phosphine-based Homogeneous->Phosphine-based N-Heterocyclic Carbene (NHC) N-Heterocyclic Carbene (NHC) Homogeneous->N-Heterocyclic Carbene (NHC) Other Ligands Other Ligands Homogeneous->Other Ligands Heterogeneous->Phosphine-based Heterogeneous->N-Heterocyclic Carbene (NHC) Heterogeneous->Other Ligands

Caption: Logical relationship between different types of palladium catalysts.

References

cost-benefit analysis of different synthetic routes to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Four Common Synthetic Routes

The synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in the production of various pharmaceuticals, can be achieved through several cross-coupling methodologies. This guide provides a comparative analysis of four prominent synthetic routes: Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and Ullmann condensation. The objective is to equip researchers and drug development professionals with the necessary data to select the most appropriate method based on factors such as cost, yield, reaction conditions, and safety and environmental impact.

At a Glance: Comparison of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Stille Coupling Negishi Coupling Ullmann Condensation
Yield Generally highGenerally highHighModerate to high
Cost of Starting Materials ModerateHigh (organotin reagents)Moderate to High (organozinc reagents can be pricey)Low to Moderate
Catalyst Cost Moderate (Palladium-based)Moderate (Palladium-based)Moderate (Palladium or Nickel-based)Low (Copper-based)
Reaction Conditions MildMildMildOften harsh (high temperatures)
Functional Group Tolerance ExcellentExcellentGoodModerate
Toxicity/Environmental Impact Low (boronic acids are generally non-toxic)High (toxic organotin byproducts)Moderate (organozinc reagents are moisture sensitive)Moderate (high temperatures, potential for metal waste)
Ease of Purification Generally straightforwardCan be difficult due to tin byproductsGenerally straightforwardCan be challenging

Synthetic Route Decision Workflow

The following diagram illustrates a logical workflow for selecting the optimal synthetic route based on key project requirements.

Synthesis_Decision_Workflow cluster_recommendations Recommended Routes start Project Requirements cost Is cost the primary driver? start->cost toxicity Are there strict toxicity limitations? cost->toxicity No ullmann Ullmann Condensation cost->ullmann Yes yield_fgp Is high yield and broad functional group tolerance critical? toxicity->yield_fgp No suzuki Suzuki-Miyaura Coupling toxicity->suzuki Yes negishi Negishi Coupling yield_fgp->negishi Yes stille Stille Coupling yield_fgp->stille Consider if other options are not suitable

Safety Operating Guide

Proper Disposal of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is a cornerstone of a safe and ethical work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, ensuring the safety of personnel and the protection of our environment.

Immediate Safety Protocols & Hazard Information

This compound is classified as a hazardous substance, requiring careful handling at all times. Key hazards include causing serious eye damage, being harmful if swallowed, and being very toxic to aquatic life with long-lasting effects[1][2][3].

Personal Protective Equipment (PPE): Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This includes:

  • Chemical safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in areas where this chemical is being handled.

  • Wash hands thoroughly after handling.

Quantitative Data

Understanding the physicochemical properties of a substance is critical for its safe management. Below is a summary of available data for this compound and a closely related compound.

PropertyValueReference
Chemical Name This compound[3][4]
CAS Number 89901-03-1[3][4]
Molecular Formula C₁₄H₁₁BrO₂[3][4]
Molecular Weight 291.14 g/mol [4]
Appearance White to off-white powder or crystalsGeneral chemical knowledge
Melting Point 82 - 89 °C (for 4-Bromobiphenyl)[5]
Boiling Point 310 °C @ 760 mmHg (for 4-Bromobiphenyl)[5]
Flash Point 143 °C (for 4-Bromobiphenyl)[5]
Solubility Insoluble in water (for 4-Bromobiphenyl)[5]
Incompatibilities Strong oxidizing agents[5]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in standard refuse or poured down the sanitary sewer[5].

Waste Segregation and Collection:
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), should be placed in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.

Spill Management:

In the event of a small spill:

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the required personal protective equipment.

  • Containment: For solid spills, dampen the material with a suitable solvent like ethanol to prevent the generation of dust[5].

  • Clean-up: Carefully sweep or scoop the dampened material into the designated hazardous waste container[5]. Use absorbent paper dampened with the solvent to wipe the area clean.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Dispose of Clean-up Materials: All materials used for clean-up must also be placed in the hazardous waste container.

Final Disposal Procedure:
  • Institutional EHS: The disposal of the hazardous waste container must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Professional Disposal: The preferred method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration in a specialized facility[5]. This process is designed to prevent the formation of toxic byproducts.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, and retain a copy for your records.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal Path start Start ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling waste_gen Generate Waste handling->waste_gen spill Spill Occurs handling->spill container Place in Labeled Hazardous Waste Container waste_gen->container spill_clean Follow Spill Cleanup Protocol spill->spill_clean ehs Contact EHS for Pickup container->ehs spill_clean->container incineration High-Temperature Incineration ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a brominated aromatic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and proper environmental stewardship. The following information is based on safety data for structurally similar compounds and general laboratory safety protocols.

Hazard Identification and Personal Protective Equipment

Hazard Summary for a Structurally Similar Compound (4-Bromobiphenyl) [1]

Hazard ClassificationCategory
Acute oral toxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye Irritation      Category 1
Specific target organ toxicity (single exposure)      Category 3

Recommended Personal Protective Equipment (PPE)

To mitigate risks, the following PPE is mandatory when handling this compound:[2][3][4]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[5][6]

  • Skin Protection: A flame-resistant lab coat, fully buttoned, should be worn over cotton clothing.[5] Long pants and closed-toe, closed-heel shoes are required.[5][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5][8] It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance.[5] Gloves should be inspected before each use and changed immediately upon contamination.[5]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[9] If engineering controls are not sufficient, a respirator may be required.[2][5]

Operational Plan: Safe Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, preferably within a chemical fume hood, should be clean and uncluttered.[9]

  • Dispensing: Handle the solid chemical carefully to avoid creating dust.[10] If there is a risk of dust generation, dampen the solid material with a suitable solvent like ethanol to minimize airborne particles.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9] Do not eat, drink, or smoke in the laboratory.[9][11]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]

  • Keep containers tightly closed to prevent contamination and leakage.[12]

  • Store on lower shelves to minimize the risk of containers falling.[12]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13][14] Remove contact lenses if present and easy to do.[1][13][14] Seek immediate medical attention.[6][13][14]

  • Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing.[6][13][15] Wash the skin with soap and water.[15] Seek medical attention if irritation persists.[13][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][16] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][17] Never give anything by mouth to an unconscious person.[17] Call a poison control center or doctor immediately.[1][13]

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses an immediate hazard.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, dampen the solid material with ethanol to prevent dust formation.[9][10]

  • Absorb: Use an inert absorbent material like vermiculite, sand, or spill pillows to absorb the spill.[13]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[9][10]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: As a brominated organic compound, this waste should be collected in a designated "Halogenated Organic Waste" container.[12][18] Do not mix with non-halogenated organic waste or other incompatible waste streams.[18]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[12] The chemical name and approximate quantity should also be indicated.

  • Solid Waste: Contaminated disposables such as gloves, absorbent pads, and filter paper must be collected in a designated solid hazardous waste container.[12]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous aqueous waste.[12]

  • Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls.[19]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area (Chemical Fume Hood) handling_dispense Dispense Chemical (Minimize Dust) prep_area->handling_dispense Proceed to Handling post_clean Clean Work Area handling_dispense->post_clean Complete Task disposal_segregate Segregate Halogenated Organic Waste handling_dispense->disposal_segregate Generate Waste post_wash Wash Hands disposal_label Label Waste Container disposal_segregate->disposal_label disposal_collect Collect Solid and Aqueous Waste disposal_label->disposal_collect disposal_dispose Dispose via Licensed Facility disposal_collect->disposal_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.